N-Cyclopropyl-4-fluoro-2-nitroaniline
Description
BenchChem offers high-quality N-Cyclopropyl-4-fluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-4-fluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVGZPQVABAJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650525 | |
| Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887351-37-3 | |
| Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Cyclopropyl-4-fluoro-2-nitroaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-Cyclopropyl-4-fluoro-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, outlines a detailed synthesis protocol, and explores its applications, particularly as a versatile building block in medicinal chemistry.
Introduction: The Strategic Importance of a Niche Building Block
N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted aniline derivative whose strategic importance lies in the unique combination of its functional groups. The presence of a nitro group, a fluorine atom, and a cyclopropylamino moiety on the aniline scaffold creates a molecule with distinct electronic and steric properties.[1] These features make it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] The electron-withdrawing nature of the nitro and fluorine groups influences the reactivity of the aromatic ring, while the cyclopropyl group can enhance metabolic stability and binding affinity in target molecules.[1] This compound is part of the broader family of "Protein Degrader Building Blocks," indicating its utility in the synthesis of molecules designed to interact with and modulate protein function.[2]
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of N-Cyclopropyl-4-fluoro-2-nitroaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 887351-37-3 | [2] |
| Molecular Formula | C₉H₉FN₂O₂ | [2][3] |
| Molecular Weight | 196.2 g/mol | [2][3] |
| Purity | ≥99% | [2] |
| Appearance | Typically a crystalline solid | Inferred from related compounds[4] |
| Storage | Room temperature | [2] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a leaving group on an activated aromatic ring by an amine.
Reaction Principle: The starting material, often a di-substituted benzene with good leaving groups (e.g., chlorine or another fluorine), is reacted with cyclopropylamine. The electron-withdrawing nitro group, positioned ortho to the leaving group, is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
Step-by-Step Experimental Protocol:
-
Materials:
-
1,4-Difluoro-2-nitrobenzene (or 1-chloro-4-fluoro-2-nitrobenzene)
-
Cyclopropylamine
-
A suitable solvent (e.g., Ethyl Acetate, Acetonitrile)
-
A base (e.g., Potassium Carbonate, Triethylamine), if necessary to scavenge acid byproduct
-
Magnesium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
Hexane and Chloroform (or other suitable eluents)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting fluoro-nitrobenzene derivative in the chosen solvent.
-
Reagent Addition: Add cyclopropylamine to the solution. A slight molar excess of the amine is often used to drive the reaction to completion. If an acid byproduct is formed (e.g., HCl from a chloro- starting material), a base should be added to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[5] A similar synthesis involving 1-Chloro-2-nitroaniline and cyclopropylamine is heated at reflux for 24 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with a saturated brine solution to remove any inorganic salts and excess amine.[6]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then filter.[6] The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue is purified by column chromatography on silica gel. A solvent system such as a hexane/chloroform mixture is used as the eluent to isolate the pure N-Cyclopropyl-4-fluoro-2-nitroaniline.[6]
-
-
Self-Validation and Causality:
-
The choice of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation without strongly solvating the nucleophile, thus maintaining its reactivity.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
TLC monitoring is a critical self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.
-
The final purification by column chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity (≥99%) required for subsequent applications.[2]
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Caption: Workflow for the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Reactivity and Applications in Drug Discovery
The true value of N-Cyclopropyl-4-fluoro-2-nitroaniline is realized in its utility as a versatile intermediate. The functional groups present on the molecule serve as "handles" for a variety of subsequent chemical transformations.
-
Reduction of the Nitro Group: The most common and significant reaction is the reduction of the 2-nitro group to an amine. This transformation is a pivotal step, as it converts the molecule into a diamine derivative, N¹-cyclopropyl-4-fluorobenzene-1,2-diamine. This resulting diamine is a classic precursor for the formation of heterocyclic ring systems, such as benzimidazoles, which are prevalent scaffolds in many biologically active compounds.
-
Further Nucleophilic Substitution: The fluorine atom at the 4-position, while less reactive than the leaving group in the initial synthesis, can still undergo nucleophilic substitution under more forcing conditions, allowing for the introduction of other functional groups.
The structural motifs derived from this compound are found in molecules developed for various therapeutic areas. Its classification as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are at the forefront of modern drug discovery.[2]
Logical Relationship in Application
The diagram below outlines the logical progression from the building block to a common heterocyclic core used in medicinal chemistry.
Caption: Transformation of the title compound into a benzimidazole scaffold.
Conclusion
N-Cyclopropyl-4-fluoro-2-nitroaniline is a highly valuable and specialized chemical intermediate. Its well-defined physicochemical properties and robust synthesis protocol make it a reliable component in multi-step synthetic campaigns. The strategic arrangement of its functional groups provides a versatile platform for the construction of complex molecular architectures, particularly heterocyclic systems of interest in medicinal chemistry and drug development. For research teams engaged in these fields, a comprehensive understanding of this building block is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
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PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. Available from: [Link]
-
CP Lab Safety. N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. Available from: [Link]
- Google Patents. US11407710B2 - Method for preparing an N-cyclopropylmethyl aniline compound.
-
ResearchGate. synthesis of Cyclopropyl anilines. Available from: [Link]
- Google Patents. EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
ChemRxiv. Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. Available from: [Link]
-
NIST WebBook. 4-Fluoro-2-nitroaniline. Available from: [Link]
-
NIST WebBook. 4-Fluoro-2-nitroaniline. Available from: [Link]
Sources
An In-depth Technical Guide to N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS 887351-37-3)
Abstract
N-Cyclopropyl-4-fluoro-2-nitroaniline, identified by CAS Number 887351-37-3, is a highly significant chemical intermediate in the landscape of modern medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring a cyclopropyl amine, a fluorine atom, and a nitro group on an aniline scaffold, makes it a versatile building block for synthesizing complex heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, mechanistic underpinnings, analytical characterization, key applications, and essential safety protocols, tailored for researchers and professionals in the pharmaceutical and chemical industries.
Physicochemical and Structural Properties
N-Cyclopropyl-4-fluoro-2-nitroaniline is a solid at room temperature, and its properties are critical for its handling, reaction setup, and purification.[3] The combination of the electron-withdrawing nitro and fluoro groups significantly influences the reactivity of the aromatic ring.[4]
| Property | Value | Source(s) |
| CAS Number | 887351-37-3 | [5][6] |
| Molecular Formula | C₉H₉FN₂O₂ | [5][6] |
| Molecular Weight | 196.18 g/mol | [5][6] |
| Purity | Typically ≥99% | [3][5] |
| Appearance | Crystalline solid | [7] |
| Storage | Room temperature, in a dry, well-ventilated area | [3] |
Synthesis and Reaction Mechanism
The primary route for synthesizing N-Cyclopropyl-4-fluoro-2-nitroaniline is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This class of reaction is fundamental in aromatic chemistry, particularly for constructing substituted aniline derivatives.[8]
The SₙAr Mechanism: A Causal Explanation
The SₙAr mechanism is a stepwise addition-elimination process.[8] The viability of this pathway for the synthesis of the title compound is dictated by several key electronic factors:
-
Ring Activation: The aromatic ring of the starting material, 1,4-difluoro-2-nitrobenzene, is rendered highly electron-deficient. This is a prerequisite for attack by a nucleophile.[8] The potent electron-withdrawing nature of the nitro group (NO₂) is the primary activating feature.
-
Nucleophilic Attack: Cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing a fluorine atom. The attack is regioselective, preferentially occurring at the C1 position (ortho to the nitro group) due to the strong resonance and inductive stabilization provided by the adjacent nitro group. This initial attack forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[9][10]
-
Leaving Group Expulsion: The aromaticity of the ring is restored through the elimination of a fluoride ion (F⁻), which is a competent leaving group. This step is typically fast and drives the reaction toward the product.[9]
The selective substitution of the fluorine at C1 over the one at C4 is a critical aspect. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex is significantly stronger for attack at the ortho and para positions. As C1 is ortho, it is the most activated site for substitution.
Caption: Synthetic pathway for N-Cyclopropyl-4-fluoro-2-nitroaniline via SₙAr.
Experimental Protocol for Synthesis
The following protocol is adapted from established procedures for the selective substitution of activated fluoroarenes.[7][11] This method is designed to be self-validating through careful control of reaction parameters and subsequent analytical verification.
Materials:
-
1,4-difluoro-2-nitrobenzene
-
Cyclopropylamine
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,4-difluoro-2-nitrobenzene in a suitable solvent such as DMSO or DMF.
-
Nucleophile Addition: Slowly add cyclopropylamine to the solution. The reaction is typically exothermic, and the temperature should be maintained between 20°C and 50°C using a water bath to ensure selective substitution.[7]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of the starting material and the formation of the more polar product can be readily visualized.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the reaction mixture, which may cause the product to precipitate or form an oil.[7]
-
Extraction: Extract the aqueous mixture with dichloromethane (2x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine) to remove residual solvent and salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be further purified by washing with a non-polar solvent like n-hexane or by recrystallization to afford the final product with high purity.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized N-Cyclopropyl-4-fluoro-2-nitroaniline is crucial. A combination of spectroscopic methods provides a definitive analytical fingerprint.
| Analytical Technique | Expected Data & Interpretation |
| ¹H NMR (Proton NMR) | - Aromatic Protons: Signals in the aromatic region (δ 6.5-8.5 ppm) showing characteristic splitting patterns due to fluorine and proton coupling. - Amine Proton (NH): A broad singlet that may be exchangeable with D₂O. - Cyclopropyl Protons: Signals in the aliphatic region (δ 0.5-3.0 ppm), including a multiplet for the methine proton (CH) and multiplets for the methylene protons (CH₂). |
| ¹³C NMR (Carbon NMR) | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show large coupling constants (JC-F). - Cyclopropyl Carbons: Signals in the upfield region (δ 5-30 ppm). |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 196.18). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Purity (HPLC) | - A single major peak indicating high purity (often >99%). |
Applications in Drug Development
N-Cyclopropyl-4-fluoro-2-nitroaniline is not an end-product but a critical starting material for multi-step syntheses of pharmacologically active molecules. Its structure is frequently incorporated into kinase inhibitors and other targeted therapies.
Intermediate for Kinase Inhibitor Synthesis
A prominent application of this compound is as a key intermediate in the synthesis of advanced drug candidates. For example, it is a building block for molecules structurally related to focal adhesion kinase (FAK) inhibitors like GSK2256294.[13] The general synthetic workflow involves:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine (NH₂), typically using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂). This creates a diamine intermediate.
-
Heterocycle Formation: The newly formed diamine is a versatile precursor for constructing various heterocyclic rings (e.g., quinoxalines, benzimidazoles) through condensation reactions with appropriate partners.
-
Further Functionalization: The remaining fluoro and cyclopropyl groups can be retained in the final molecule or used as handles for further chemical modification.
Sources
- 1. N-Cyclopropyl-4-fluoro-2-nitroaniline CAS#: 887351-37-3 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Cyclopropyl-4-fluoro-2-nitroaniline , 99% , 887351-37-3 - CookeChem [cookechem.com]
- 6. scbt.com [scbt.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. vapourtec.com [vapourtec.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of N-Cyclopropyl-4-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of N-Cyclopropyl-4-fluoro-2-nitroaniline, a compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document leverages predictive analysis and comparative data from closely related, well-characterized analogs to offer a robust framework for its structural understanding and characterization.
Introduction: The Significance of N-Cyclopropyl-4-fluoro-2-nitroaniline
N-Cyclopropyl-4-fluoro-2-nitroaniline belongs to the class of nitroaromatic compounds, which are pivotal building blocks in the synthesis of a wide range of organic molecules. The unique combination of a cyclopropylamino group, a fluorine atom, and a nitro group on an aniline scaffold imparts distinct electronic and steric properties, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials.
The cyclopropyl moiety is known to influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. The fluorine substituent can enhance metabolic stability and lipophilicity, crucial parameters in drug design. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a versatile handle for further chemical transformations, such as reduction to an amino group.
Molecular Structure and Geometry
While a definitive crystal structure for N-Cyclopropyl-4-fluoro-2-nitroaniline has not been publicly reported, its molecular geometry can be reliably predicted through computational modeling and by analogy to structurally similar compounds.
Key Structural Features:
-
Aniline Core: A planar benzene ring is central to the molecule.
-
Substituent Positions: The cyclopropylamino group is at position 1, the nitro group at position 2, and the fluorine atom at position 4.
-
Nitro Group Orientation: The nitro group is expected to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent cyclopropylamino group.
-
Cyclopropyl Group Conformation: The three-membered ring of the cyclopropyl group possesses inherent strain, influencing the bond angles of the attached nitrogen atom.
A logical workflow for determining the precise molecular structure would involve synthesis followed by single-crystal X-ray diffraction.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of N-Cyclopropyl-4-fluoro-2-nitroaniline. The following sections detail the predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule.
3.1.1. 1H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~8.0 - 8.2 | dd | 1H | H-3 | Deshielded by the adjacent electron-withdrawing NO2 group. |
| ~7.0 - 7.2 | m | 1H | H-5 | Influenced by both the fluorine and cyclopropylamino groups. |
| ~6.8 - 7.0 | m | 1H | H-6 | Shielded by the electron-donating cyclopropylamino group. |
| ~2.5 - 2.7 | m | 1H | N-CH (cyclopropyl) | Methine proton of the cyclopropyl group. |
| ~0.6 - 1.0 | m | 4H | CH2 (cyclopropyl) | Diastereotopic methylene protons of the cyclopropyl group. |
| ~7.5 - 8.5 | br s | 1H | N-H | Broad signal due to quadrupolar relaxation and potential exchange; position is solvent-dependent. |
3.1.2. 13C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality |
| ~155 - 160 (d) | C-4 | Attached to the highly electronegative fluorine atom. |
| ~140 - 145 | C-1 | Attached to the nitrogen of the cyclopropylamino group. |
| ~135 - 140 | C-2 | Attached to the electron-withdrawing nitro group. |
| ~125 - 130 (d) | C-6 | Aromatic CH. |
| ~115 - 120 (d) | C-5 | Aromatic CH. |
| ~110 - 115 (d) | C-3 | Aromatic CH. |
| ~30 - 35 | N-CH (cyclopropyl) | Methine carbon of the cyclopropyl group. |
| ~5 - 10 | CH2 (cyclopropyl) | Methylene carbons of the cyclopropyl group. |
3.1.3. 19F NMR Spectroscopy
The fluorine NMR spectrum will show a single resonance, providing a sensitive probe of the electronic environment around the fluorine atom. The chemical shift of fluorine is highly sensitive to the nature of other substituents on the aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Causality |
| -110 to -120 | m | Influenced by coupling to adjacent aromatic protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted Wavenumber (cm-1) | Vibration | Functional Group |
| ~3400 | N-H stretch | Secondary amine |
| ~3100-3000 | C-H stretch | Aromatic |
| ~3000-2850 | C-H stretch | Cyclopropyl |
| ~1620 | N-H bend | Secondary amine |
| ~1520 | Asymmetric NO2 stretch | Nitro |
| ~1350 | Symmetric NO2 stretch | Nitro |
| ~1250 | C-N stretch | Aryl amine |
| ~1200 | C-F stretch | Aryl fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak.
Predicted Fragmentation Pattern:
-
Molecular Ion (M+•): m/z = 196
-
Loss of NO2: [M - 46]+• at m/z = 150
-
Loss of C3H5 (cyclopropyl): [M - 41]+• at m/z = 155
-
Loss of NO: [M - 30]+• at m/z = 166
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Synthesis: Copper-Promoted N-Cyclopropylation
This protocol is adapted from established methods for the N-arylation of amines.[1]
-
Reaction Setup: To an oven-dried reaction vessel, add 4-fluoro-2-nitroaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and 2,2'-bipyridine (1.2 eq).
-
Solvent and Base: Add anhydrous 1,2-dichloroethane as the solvent, followed by the addition of sodium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously under an air atmosphere at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Wash the filter cake with dichloromethane.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Cyclopropyl-4-fluoro-2-nitroaniline.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a diamond ATR accessory of an FTIR spectrometer.
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer equipped with an electron ionization (EI) source.
Chemical Reactivity and Potential Applications
The presence of multiple functional groups in N-Cyclopropyl-4-fluoro-2-nitroaniline provides several avenues for further chemical modification.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl2/HCl, H2/Pd-C), yielding a diamine derivative. This opens up possibilities for the synthesis of heterocyclic compounds like benzimidazoles.
-
Electrophilic Aromatic Substitution: The aniline ring, although deactivated by the nitro group, can still undergo electrophilic substitution reactions, primarily directed by the activating cyclopropylamino group.
-
Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles under certain conditions.
These chemical properties make N-Cyclopropyl-4-fluoro-2-nitroaniline a promising scaffold for the development of new kinase inhibitors, antibacterial agents, and other biologically active molecules.
Conclusion
N-Cyclopropyl-4-fluoro-2-nitroaniline is a molecule with significant potential in synthetic and medicinal chemistry. While a complete set of experimental structural data is not yet available in the public domain, this guide provides a robust, predictive framework for its molecular structure and spectroscopic properties based on sound chemical principles and comparative analysis. The detailed experimental protocols offered herein provide a clear path for its synthesis and definitive characterization, enabling further research and application of this versatile chemical entity.
References
Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline: An In-depth Technical Guide
Introduction
N-Cyclopropyl-4-fluoro-2-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring a cyclopropylamine moiety, a fluorine atom, and a nitro group on an aniline scaffold, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the nitro and amino groups provide reactive handles for further chemical transformations. This guide provides a comprehensive overview of the primary synthesis pathway for N-Cyclopropyl-4-fluoro-2-nitroaniline, delving into the reaction mechanism, a detailed experimental protocol, and critical process considerations for researchers, scientists, and drug development professionals.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially viable route to N-Cyclopropyl-4-fluoro-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aromatic ring towards nucleophilic attack.
Causality Behind the Chosen Pathway
The selection of the SNAr pathway is underpinned by fundamental principles of organic chemistry:
-
Activation of the Aromatic Ring: The synthesis commences with a di-substituted fluoronitrobenzene, typically 2,5-difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene). The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly depletes the electron density of the benzene ring, particularly at the ortho and para positions. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.
-
Regioselectivity: In 2,5-difluoronitrobenzene, the fluorine atom at the 2-position (ortho to the nitro group) is the most activated site for nucleophilic attack. The strong electron-withdrawing effect of the nitro group is most pronounced at this position, making the C-F bond highly polarized and the carbon atom electrophilic. The fluorine at the 5-position (meta to the nitro group) is significantly less activated. This inherent electronic bias ensures a high degree of regioselectivity, leading to the desired substitution product.
-
Nucleophile and Leaving Group: Cyclopropylamine serves as the nucleophile, attacking the electron-deficient carbon atom. The fluoride ion is an excellent leaving group in SNAr reactions, facilitating the restoration of aromaticity in the final step of the reaction mechanism.
The overall transformation can be summarized as the selective displacement of the fluorine atom at the 2-position of 2,5-difluoronitrobenzene by cyclopropylamine.
Visualization of the Synthesis Pathway
Caption: Synthesis pathway of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product. It is adapted from established procedures for similar SNAr reactions.[3][4]
Part 1: Synthesis of the Precursor - 2,5-Difluoronitrobenzene
While 2,5-difluoronitrobenzene is commercially available from various suppliers[3][5], for a comprehensive guide, its synthesis from p-difluorobenzene is outlined below.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Difluorobenzene | 114.09 | 114.1 g | 1.0 |
| Potassium Nitrate | 101.10 | 106.2 g | 1.05 |
| Sulfuric Acid (98%) | 98.08 | ~500 mL | - |
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (~500 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add p-difluorobenzene to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, add potassium nitrate portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition of potassium nitrate, continue stirring the reaction mixture at 5-10 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~1.5 kg) with stirring.
-
The crude 2,5-difluoronitrobenzene will precipitate as a solid or oil.
-
Filter the crude product and wash it thoroughly with cold water until the washings are neutral.
-
For further purification, the crude product can be recrystallized from ethanol or purified by vacuum distillation.
Part 2: Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Difluoronitrobenzene | 159.09 | 15.9 g | 0.1 |
| Cyclopropylamine | 57.09 | 8.6 g (11.4 mL) | 0.15 |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |
| Dichloromethane | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-difluoronitrobenzene (15.9 g, 0.1 mol) in dimethyl sulfoxide (100 mL).
-
Cool the solution to 15-20 °C in a water bath.
-
Slowly add cyclopropylamine (8.6 g, 0.15 mol) dropwise to the stirred solution over 30-45 minutes, maintaining the temperature between 20-30 °C. A slight exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material should have a higher Rf value than the product.
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 300 mL of cold water and 100 mL of dichloromethane.
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any acidic byproducts.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-Cyclopropyl-4-fluoro-2-nitroaniline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Insights: The SNAr Mechanism
The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution reactions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclopropylamine at the electron-deficient carbon atom (C2) of 2,5-difluoronitrobenzene. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion from the Meisenheimer complex. The fluoride ion is a good leaving group, and this step is typically fast.
Visualization of the Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Trustworthiness and Self-Validation
The reliability of this synthetic protocol is ensured by several factors:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Work-up and Purification: The aqueous work-up with sodium bicarbonate effectively removes any acidic impurities. The final purification by column chromatography or recrystallization ensures the isolation of the target compound in high purity, which can be verified by standard analytical techniques such as NMR, IR, and mass spectrometry.
-
Stoichiometry: The use of a slight excess of cyclopropylamine helps to drive the reaction to completion.
Conclusion
The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline via the nucleophilic aromatic substitution of 2,5-difluoronitrobenzene with cyclopropylamine is a robust and efficient method. A thorough understanding of the underlying reaction mechanism, coupled with a meticulously executed experimental protocol, is paramount for achieving high yields and purity. This in-depth technical guide provides the necessary framework for researchers and professionals in the chemical and pharmaceutical sciences to successfully synthesize this valuable intermediate, thereby facilitating the development of novel molecules with potential therapeutic or agrochemical applications.
References
Spectroscopic Data for N-Cyclopropyl-4-fluoro-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a cyclopropyl moiety, a fluorine atom, and a nitro group on an aniline backbone, gives rise to a unique electronic and steric profile. Accurate structural elucidation and purity assessment are paramount for its application in any research or development endeavor. This technical guide provides an in-depth analysis of the expected spectroscopic data for N-Cyclopropyl-4-fluoro-2-nitroaniline, offering a predictive framework for its characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds.
The molecular structure of N-Cyclopropyl-4-fluoro-2-nitroaniline is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of N-Cyclopropyl-4-fluoro-2-nitroaniline with atom numbering.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A. Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclopropyl-4-fluoro-2-nitroaniline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H proton.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
B. Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of N-Cyclopropyl-4-fluoro-2-nitroaniline is expected to show distinct signals for the aromatic, amine, and cyclopropyl protons. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| N-H | ~8.0 - 8.5 | Broad singlet (or doublet) | - | 1H |
| H -3 | ~8.0 - 8.3 | Doublet of doublets | J = 9.0, 3.0 | 1H |
| H -5 | ~7.0 - 7.3 | Doublet of doublets | J = 9.0, 5.0 | 1H |
| H -6 | ~6.8 - 7.1 | Triplet of doublets | J = 9.0, 3.0 | 1H |
| Cyclopropyl-CH | ~2.5 - 2.8 | Multiplet | - | 1H |
| Cyclopropyl-CH ₂ | ~0.6 - 1.0 | Multiplet | - | 4H |
C. Interpretation and Rationale
-
Aromatic Region: The aromatic protons (H-3, H-5, and H-6) are expected to appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and fluoro substituents.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will likely appear as a doublet of doublets due to coupling with H-5 (meta) and H-6 (para).
-
H-5: This proton is ortho to the fluorine atom and meta to the nitro group. The coupling to fluorine (JH-F) and H-6 (ortho) will result in a doublet of doublets.
-
H-6: This proton is ortho to the cyclopropylamino group and meta to the fluorine. It is expected to be the most upfield of the aromatic protons and will likely appear as a triplet of doublets due to coupling with H-5 and H-3.
-
-
Amine Proton: The N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration. Coupling to the cyclopropyl methine proton may be observed, resulting in a doublet.
-
Cyclopropyl Region: The cyclopropyl protons will appear in the upfield region of the spectrum.
-
Methine Proton (CH): The proton on the carbon attached to the nitrogen will be deshielded compared to the methylene protons and will appear as a multiplet due to coupling with the neighboring methylene protons and potentially the N-H proton.
-
Methylene Protons (CH₂): The four methylene protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns, appearing as a multiplet in the upfield region.
-
Caption: Workflow for ¹H NMR analysis.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A. Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
B. Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C -4 (C-F) | ~155 - 160 (doublet, ¹JC-F ≈ 240-250 Hz) |
| C -1 (C-N) | ~145 - 150 |
| C -2 (C-NO₂) | ~135 - 140 |
| C -5 | ~125 - 130 (doublet, ²JC-F ≈ 20-25 Hz) |
| C -3 | ~120 - 125 (doublet, ³JC-F ≈ 5-10 Hz) |
| C -6 | ~110 - 115 (doublet, ²JC-F ≈ 20-25 Hz) |
| Cyclopropyl-C H | ~30 - 35 |
| Cyclopropyl-C H₂ | ~10 - 15 |
C. Interpretation and Rationale
-
Aromatic Carbons:
-
C-4: The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F) and will be significantly downfield.
-
C-1 and C-2: The carbons attached to the nitrogen and nitro groups will also be downfield due to the electron-withdrawing nature of these substituents.
-
C-5, C-3, and C-6: These carbons will show smaller couplings to the fluorine atom (²JC-F and ³JC-F). Their chemical shifts will be influenced by the combined electronic effects of all substituents.
-
-
Cyclopropyl Carbons: The cyclopropyl carbons are expected to be in the upfield region of the spectrum, with the methine carbon being slightly more downfield than the methylene carbons.
III. Mass Spectrometry (MS)
A. Experimental Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements. Electron Ionization (EI) is a common technique for small molecules.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
B. Predicted Mass Spectrum Data
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Predicted Fragment | Interpretation |
| 196 | [M]⁺ | Molecular Ion |
| 181 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopropyl group (rearrangement) |
| 166 | [M - NO]⁺ | Loss of nitric oxide |
| 150 | [M - NO₂]⁺ | Loss of nitrogen dioxide |
| 123 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide |
| 109 | [M - NO₂ - C₃H₅]⁺ | Loss of the cyclopropyl group |
C. Interpretation and Rationale
The molecular ion peak [M]⁺ is expected at m/z 196, corresponding to the molecular weight of N-Cyclopropyl-4-fluoro-2-nitroaniline (C₉H₉FN₂O₂).[1][2] Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[3] The cyclopropyl group may undergo fragmentation or rearrangement. The presence of nitrogen can be inferred from the odd molecular weight according to the nitrogen rule.[4]
Caption: Predicted major fragmentation pathways in EI-MS.
IV. Infrared (IR) Spectroscopy
A. Experimental Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
B. Predicted IR Absorption Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | N-H | Stretching (secondary amine) |
| ~3100-3000 | C-H | Aromatic stretching |
| ~3000-2850 | C-H | Cyclopropyl stretching |
| ~1620 | C=C | Aromatic ring stretching |
| ~1580 | N-H | Bending |
| ~1520 and ~1340 | N-O | Asymmetric and symmetric stretching (nitro group) |
| ~1250 | C-N | Stretching |
| ~1200 | C-F | Stretching |
C. Interpretation and Rationale
-
N-H Stretch: A characteristic sharp to medium absorption band around 3400 cm⁻¹ is expected for the secondary amine N-H stretch.[5]
-
Nitro Group: Two strong absorption bands are characteristic of the nitro group: the asymmetric stretch around 1520 cm⁻¹ and the symmetric stretch around 1340 cm⁻¹.
-
Aromatic and Cyclopropyl C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the cyclopropyl C-H stretches are expected just below 3000 cm⁻¹.
-
C-F Stretch: A strong absorption band in the fingerprint region, around 1200 cm⁻¹, is indicative of the C-F bond.
V. Conclusion
This technical guide provides a comprehensive predicted spectroscopic dataset for N-Cyclopropyl-4-fluoro-2-nitroaniline. The presented data and interpretations, based on fundamental principles and analysis of related structures, serve as a robust reference for researchers engaged in the synthesis, purification, and characterization of this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. By leveraging this guide, scientists and drug development professionals can confidently verify the structure and purity of N-Cyclopropyl-4-fluoro-2-nitroaniline, facilitating its advancement in various scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
N-Cyclopropyl-4-fluoro-2-nitroaniline solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of N-Cyclopropyl-4-fluoro-2-nitroaniline
Introduction
N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. Its molecular structure, featuring a cyclopropylamine, a fluoro group, and a nitro group on a benzene ring, suggests a complex physicochemical profile that warrants thorough investigation.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the aqueous and organic solubility, as well as the chemical stability of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Understanding these core properties is paramount in early-stage drug discovery and development. Solubility directly influences bioavailability and formulation strategies, while a comprehensive stability profile is essential for determining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy and safety.[4][5][6] This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring a robust and reliable characterization of this molecule.
Part 1: Solubility Profile of N-Cyclopropyl-4-fluoro-2-nitroaniline
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effectiveness.[4][7] This section outlines the methodologies for determining both the thermodynamic and kinetic solubility of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Theoretical Considerations
The presence of both hydrophobic (cyclopropyl, fluoro, and aromatic ring) and polar (nitro and amine groups) moieties in N-Cyclopropyl-4-fluoro-2-nitroaniline suggests that its solubility will be highly dependent on the solvent system. The nitro and amine groups can participate in hydrogen bonding, which may enhance solubility in polar protic solvents. Conversely, the overall aromatic and aliphatic character will contribute to solubility in non-polar organic solvents.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold-standard for determining thermodynamic solubility.[8][9]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Cyclopropyl-4-fluoro-2-nitroaniline to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)).
-
The use of an excess of the solid compound is crucial to ensure that equilibrium is reached with the undissolved solid.[8]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration can be used for phase separation; however, potential adsorption of the compound to the filter material should be evaluated.[10]
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).
-
Determine the concentration of N-Cyclopropyl-4-fluoro-2-nitroaniline in the diluted supernatant.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Data Presentation: Thermodynamic Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 |
Experimental Determination of Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates out of an aqueous solution. This is often more relevant to early drug discovery screening.[4]
Protocol 2: Kinetic Solubility Assay
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of N-Cyclopropyl-4-fluoro-2-nitroaniline in DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
-
Precipitation Induction:
-
Add an aqueous buffer (e.g., PBS pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%. The addition of the aqueous buffer will induce the precipitation of the compound if its solubility is exceeded.
-
-
Incubation and Measurement:
-
Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[7]
-
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic and kinetic solubility determination.
Part 2: Stability Assessment of N-Cyclopropyl-4-fluoro-2-nitroaniline
Stability testing is crucial for identifying how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11][12] Forced degradation studies are an integral part of this assessment.[5][13]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[5][14] These studies help to elucidate degradation pathways and develop stability-indicating analytical methods.[6][15]
Protocol 3: Forced Degradation Study
-
Sample Preparation:
-
Prepare solutions of N-Cyclopropyl-4-fluoro-2-nitroaniline in a suitable solvent system where it is adequately soluble.
-
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from the stressed solutions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method capable of separating the intact N-Cyclopropyl-4-fluoro-2-nitroaniline from its degradation products. A diode array detector is useful for assessing peak purity.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | ||
| 0.1 M NaOH | 24 h | 60°C | ||
| 3% H₂O₂ | 24 h | RT | ||
| Heat (Solid) | 48 h | 80°C | ||
| Photostability | - | - |
Long-Term and Accelerated Stability Studies
These studies are performed to predict the shelf-life of the compound under defined storage conditions, following ICH and WHO guidelines.[11][12][16][17]
Protocol 4: ICH Stability Study
-
Batch Selection:
-
Use at least one representative batch of N-Cyclopropyl-4-fluoro-2-nitroaniline.
-
-
Container Closure System:
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Testing:
-
At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.
-
Visualization: Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study.
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of N-Cyclopropyl-4-fluoro-2-nitroaniline. Adherence to these protocols will generate high-quality, reliable data essential for informed decision-making in the drug discovery and development process. The insights gained from these studies will facilitate appropriate formulation strategies, define storage and handling requirements, and ensure the development of a safe and effective final product.
References
- A review of methods for solubility determination in biopharmaceutical drug characteris
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (URL: )
- Annex 10 - ICH. (URL: )
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (URL: )
-
Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Saudi Food and Drug Authority. (URL: [Link])
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (URL: [Link])
-
Forced Degradation Studies. MedCrave online. (URL: [Link])
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: [Link])
-
Stability testing overview for Pharmaceutical products - GMP SOP. (URL: [Link])
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])
-
A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL: [Link])
-
Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs - ResearchGate. (URL: [Link])
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])
-
N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams - CP Lab Safety. (URL: [Link])
Sources
- 1. N-Cyclopropyl-4-fluoro-2-nitroaniline | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. N-Cyclopropyl-4-fluoro-2-nitroaniline , 99% , 887351-37-3 - CookeChem [cookechem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. rheolution.com [rheolution.com]
- 8. researchgate.net [researchgate.net]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
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An In-Depth Technical Guide to the Commercial Sourcing of N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS: 887351-37-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Key Building Block
N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted nitroaniline derivative that serves as a crucial intermediate in advanced organic synthesis. For professionals in medicinal chemistry and drug development, it is not merely a reagent but a strategic building block for constructing complex molecular architectures. Its significance lies in the unique combination of functional groups: a reducible nitro group, a bio-isosteric fluorine atom, and a conformationally rigid cyclopropyl moiety.[1] This specific arrangement provides synthetic handles for diverse chemical transformations, making it a valuable precursor for novel pharmaceutical agents.[1] Notably, it has been identified as a component within the family of "Protein Degrader Building Blocks," indicating its utility in the synthesis of cutting-edge therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2]
This guide provides a comprehensive overview of the commercial landscape for N-Cyclopropyl-4-fluoro-2-nitroaniline, focusing on supplier information, quality validation, safe handling, and its application context.
Physicochemical Profile
A clear understanding of the compound's basic properties is the foundation for its effective use in any research or development setting.
| Property | Value | Source(s) |
| CAS Number | 887351-37-3 | [2][3] |
| Molecular Formula | C₉H₉FN₂O₂ | [2][3] |
| Molecular Weight | 196.18 g/mol | [4] |
| Typical Purity | ≥99% | [2][4] |
| Typical Appearance | Yellow to brown crystalline powder (inferred from related compounds) | [5] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place | [2][6] |
Commercial Availability and Suppliers
The procurement of high-purity starting materials is a critical, rate-limiting step in drug discovery. The following table summarizes key commercial suppliers of N-Cyclopropyl-4-fluoro-2-nitroaniline. Researchers should always request a Certificate of Analysis (CoA) for the specific lot they intend to purchase.
| Supplier | Purity Specification | Notes |
| Benchchem | Not specified | Provides contextual information on the compound's significance.[1] |
| Santa Cruz Biotechnology | Not specified | Listed for proteomics research applications.[3] |
| CP Lab Safety | min 99% | Explicitly states the product is for professional research use only.[2] |
| CookeChem | 99% | Provides basic chemical properties.[4] |
| CymitQuimica | Not specified | States products are for laboratory use only.[7] |
| ChemicalBook | Directory | Lists various suppliers, including international options.[8][9] |
Procurement and Quality Validation: A Self-Validating Workflow
Expertise & Experience: Sourcing a chemical intermediate like N-Cyclopropyl-4-fluoro-2-nitroaniline extends beyond comparing prices. The integrity of this starting material directly impacts the yield, purity, and ultimate success of multi-step synthetic campaigns. An impurity or an incorrect isomer introduced at the beginning can lead to significant loss of time and resources. Therefore, a robust internal validation process is not optional; it is a cornerstone of reproducible science.
Trustworthiness: The following protocol for incoming reagent quality control (QC) establishes a self-validating system to ensure the material meets the stringent requirements of your research.
Protocol: Incoming Reagent Quality Control
-
Documentation Review:
-
Step 1a: Upon receipt, immediately quarantine the material.
-
Step 1b: Obtain the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
-
Step 1c: Cross-reference the CAS number (887351-37-3), molecular formula, and lot number on the container with the CoA. Causality: This initial check prevents basic administrative errors that could lead to using the wrong chemical entirely.
-
-
Physical and Analytical Verification:
-
Step 2a: In a fume hood, carefully open the container and visually inspect the material. Note its color and consistency, comparing it to the supplier's description or historical data.
-
Step 2b (Identity Confirmation): Prepare a sample for analysis by ¹H NMR and/or LC-MS.
-
¹H NMR: The resulting spectrum should be consistent with the structure of N-Cyclopropyl-4-fluoro-2-nitroaniline. Key signals to verify include the aromatic protons, the cyclopropyl protons, and the amine proton.
-
LC-MS: The chromatogram should show a single major peak, and the mass spectrum should display the correct molecular ion peak (e.g., [M+H]⁺ at m/z 197.07).
-
Causality: Orthogonal analytical methods provide a high degree of confidence in the chemical's identity, mitigating the risk of using a structural isomer.
-
-
Step 2c (Purity Assessment): Use High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity. The peak area percentage of the main component should match or exceed the specification on the CoA (e.g., ≥99%). Causality: This quantitative check ensures that unseen impurities, which could interfere with subsequent reactions, are within acceptable limits.
-
-
Final Approval and Storage:
-
Step 3a: If all checks pass, formally release the material from quarantine.
-
Step 3b: Affix a laboratory-specific label to the container with the date of receipt, verification date, and assigned internal tracking number.
-
Step 3c: Store the compound according to the SDS recommendations (e.g., room temperature, away from oxidizing agents).[2][10]
-
Visualization: Chemical Procurement and Validation Workflow
The following diagram illustrates the logical flow of the quality control process described above.
Caption: Workflow for ensuring the quality of incoming chemical reagents.
Application Context in Drug Discovery
The molecular structure of N-Cyclopropyl-4-fluoro-2-nitroaniline is rich with features beneficial for medicinal chemistry:
-
Nitro Group (-NO₂): This powerful electron-withdrawing group is a versatile synthetic handle. It can be readily reduced to an amino group (-NH₂), which can then be acylated, alkylated, or used as a key nucleophile in cyclization reactions to form heterocyclic systems common in drug scaffolds.[1]
-
Fluorine Atom (-F): The strategic placement of fluorine is a common tactic in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability.[1][11]
-
Cyclopropylamino Group (-NH-c-C₃H₅): The cyclopropyl group introduces conformational rigidity and can improve metabolic stability. Its unique electronic properties can also influence the overall physicochemical profile of the final molecule.[1]
As a Protein Degrader Building Block , this compound is likely used in the synthesis of the linker or ligand components of PROTACs.[2] These bifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The precise control over vector, length, and solubility offered by intermediates like this is critical to the efficacy of the final degrader molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 887351-37-3 was not retrieved in the search, data from closely related fluoro-nitroaniline compounds provide a strong basis for preliminary handling guidelines.[5][12] The user must always consult the supplier-specific SDS before handling this chemical.
-
Primary Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[6][12] Causes skin and serious eye irritation. May cause respiratory irritation.[6][12]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood.[6]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat and strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
References
- N-Cyclopropyl-4-fluoro-2-nitroaniline | 887351-37-3 | Benchchem. (n.d.). Benchchem.
- N-Cyclopropyl-4-fluoro-2-nitroaniline | CAS 887351-37-3 | SCBT. (n.d.). Santa Cruz Biotechnology.
- N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams - CP Lab Safety. (n.d.). CP Lab Safety.
- SAFETY DATA SHEET. (2011, March 15). Fisher Scientific.
- N-Cyclopropyl-4-fluoro-2-nitroaniline, 99%, 887351-37-3 - CookeChem. (n.d.). CookeChem.
- N-cyclopropyl-2-fluoro-4-nitroaniline - ChemicalBook. (n.d.). ChemicalBook.
- N-Cyclopropyl-4-fluoro-2-nitroaniline CAS#: 887351-37-3 - ChemicalBook. (n.d.). ChemicalBook.
- Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.). BOC Sciences.
- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
- Understanding the Properties and Safety of 4-Fluoro-2-nitroaniline (CAS 364-78-3). (2025, December 29). BOC Sciences.
- 4-Fluoro-2-nitroaniline 97 364-78-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- N-Cyclopropyl-4-fluoro-2-nitroaniline - CymitQuimica. (n.d.). CymitQuimica.
- 4-Fluoro-2-nitroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
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N-Cyclopropylanilines: From Mechanistic Probe to Therapeutic Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-cyclopropylaniline motif, a seemingly simple fusion of an aromatic amine and a three-membered carbocycle, represents a powerhouse of chemical reactivity and utility in modern chemical biology and drug discovery. The inherent ring strain of the cyclopropyl group, approximately 28 kcal/mol, coupled with the electronic nature of the aniline nitrogen, creates a unique chemical entity poised for specific, triggerable reactivity.[1] This guide provides an in-depth exploration of the synthesis, core mechanistic principles, and diverse applications of N-cyclopropylanilines, offering field-proven insights for their strategic deployment in research and development.
The Strategic Value of the Cyclopropyl Moiety
The incorporation of a cyclopropyl ring into molecular scaffolds is a well-established strategy in medicinal chemistry.[2][3] This small, rigid unit offers several advantages over simple alkyl or unsaturated linkers:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains, a property often exploited to enhance a drug's half-life.[4][5]
-
Conformational Rigidity: The cyclopropyl group acts as a rigid linker, reducing the conformational entropy of a molecule. This pre-organization can lead to more favorable binding with a biological target and improved potency.[3][5]
-
Improved Physicochemical Properties: It can fine-tune properties such as pKa, brain permeability, and plasma clearance while increasing the fraction of sp3 carbons, a desirable trait in modern drug design.[5]
When appended to an aniline, the cyclopropyl group's true potential is unlocked through a unique and powerful mechanism: single-electron transfer (SET)-initiated irreversible ring-opening.
Synthesis of N-Cyclopropylanilines
The construction of the N-cyclopropylaniline core can be achieved through several reliable synthetic routes. The choice of method often depends on substrate scope, scale, and available starting materials.
Key Synthetic Methodologies
| Method | Description | Advantages | Disadvantages | Key References |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide (typically bromide) with cyclopropylamine. | High yields (often 85-95%), broad substrate scope, and mild reaction conditions.[1][6] | Requires a palladium catalyst and specialized ligands (e.g., BINAP), which can be costly. | [1][6] |
| Direct Condensation | Condensation of an aniline with an activated cyclopropanone equivalent, such as [(1-ethoxycyclopropyl)oxy]trimethylsilane, followed by reduction. | Avoids the use of transition metals and can be suitable for industrial-scale production.[7] | Can be a multi-step process and may involve thermally unstable intermediates.[7] | [7] |
| Reductive Amination | Reaction of an aniline with cyclopropanone (or a precursor) to form an imine or enamine, which is then reduced. | Utilizes readily available starting materials and mild reducing agents like sodium triacetoxyborohydride.[8] | Cyclopropanone itself is unstable; precursors are often required. | [8] |
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general and highly effective palladium-catalyzed method for the synthesis of N-cyclopropylanilines.[1][6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Cyclopropylamine (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the aryl bromide and cyclopropylamine via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-cyclopropylaniline.
The Core Mechanism: SET-Initiated Irreversible Ring Opening
The cornerstone of N-cyclopropylaniline chemical biology is its behavior upon single-electron oxidation. This process is not merely an electronic change but a trigger for a rapid and irreversible structural transformation.[1][9]
The mechanism proceeds via two key steps:
-
Single-Electron Transfer (SET): An oxidant, which can be an enzymatic system (like a peroxidase), an excited-state photosensitizer, or an electrochemical anode, abstracts a single electron from the electron-rich aniline nitrogen. This generates a nitrogen-centered radical cation (N-cyclopropylaniline•⁺).[1][9][10]
-
Irreversible Ring Opening: The high strain energy of the cyclopropyl ring is rapidly released as one of the C-C bonds cleaves. This process is extremely fast (radical cation lifetimes are on the nanosecond scale, 140–580 ns) and irreversible.[1][11] The result is a more stable, ring-opened iminium distonic radical cation, where the charge and radical are separated.[1]
This irreversible ring-opening acts as a "mechanistic short-circuit," preventing the back-electron transfer that often plagues SET processes in other systems.[1][12] This unique feature makes N-cyclopropylanilines exceptional mechanistic probes.
Caption: SET-initiated irreversible ring-opening of N-cyclopropylanilines.
Applications in Chemical Biology and Drug Discovery
The unique reactivity of N-cyclopropylanilines has been leveraged across a spectrum of applications, from fundamental mechanistic studies to the design of targeted therapeutics.
A. Mechanistic Probes for Oxidative Processes
N-cyclopropylanilines are unparalleled tools for detecting and quantifying SET events. In systems where reversible SET and radical quenching can lead to underestimation of oxidative processes, the irreversible ring-opening of N-cyclopropylanilines provides an unambiguous readout.[1][12][13]
-
Probing Photosensitizers: They have been used to study the oxidative properties of triplet-state photosensitizers in aqueous solutions, overcoming the limitations of antioxidant quenching that affects simpler aniline probes.[1][10][11]
-
Investigating Enzymatic Reactions: This scaffold has been instrumental in elucidating the mechanisms of enzymes like cytochrome P450s and peroxidases. The formation of ring-opened products provides definitive evidence for an initial SET event in the catalytic cycle.[14]
B. Mechanism-Based Enzyme Inhibition
The ring-opened distonic radical cation is a highly reactive intermediate. If this species is generated within the active site of an enzyme, it can covalently modify nearby nucleophilic amino acid residues, leading to irreversible or "suicide" inhibition.[14]
-
Cytochrome P450 (CYP) Inhibition: Cyclopropylamines are classic mechanism-based inactivators of CYP enzymes.[15] The SET-initiated ring-opening generates a carbon-centered radical that alkylates the heme prosthetic group or protein, inactivating the enzyme.
-
Monoamine Oxidase (MAO) Inhibition: The cyclopropylamine moiety is a key pharmacophore in several MAO inhibitors used to treat depression.[8][16] The inactivation mechanism is believed to involve a similar SET process catalyzed by the flavin cofactor.
C. Scaffolds for Drug Design
Beyond their use as probes, N-cyclopropylanilines are valuable scaffolds in their own right.
-
Metabolic Blocking: As previously noted, the cyclopropyl group can be strategically placed to block known sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[3][4]
-
Structure-Activity Relationships (SAR): The rigidity of the cyclopropyl group helps lock the aniline ring into a defined conformation, which can be critical for high-affinity binding to a target protein. Modifying substituents on the aniline ring allows for the fine-tuning of electronic properties (i.e., oxidation potential), which in turn modulates the molecule's propensity for SET-initiated reactivity.[1][17]
Cautionary Note on Metabolism: While often used to enhance metabolic stability, the N-cyclopropylamine moiety can also be a metabolic liability. The antibiotic trovafloxacin, which contains this group, was associated with hepatotoxicity due to CYP-mediated bioactivation into reactive, ring-opened intermediates that form covalent adducts with liver proteins.[4][18] This underscores the importance of thoroughly evaluating the metabolic fate of any N-cyclopropylaniline-containing drug candidate.[19]
D. Emerging Application: Chemical Proteomics and Target ID
The ability to generate a localized reactive species makes N-cyclopropylanilines attractive as warheads for chemical probes. A bioactive molecule containing this moiety can be used to covalently label its protein target in situ upon a specific trigger (e.g., enzymatic oxidation).
Caption: Workflow for target ID using an N-cyclopropylaniline probe.
This approach transforms a bioactive compound into a tool for its own target discovery, a powerful strategy in modern chemical biology.[20][21]
Conclusion and Future Outlook
N-cyclopropylanilines are far more than simple substituted anilines. They are sophisticated chemical tools whose utility is derived from a precisely controlled, irreversible reaction cascade initiated by single-electron transfer. For medicinal chemists, they offer a proven method to enhance metabolic stability and enforce bioactive conformations. For chemical biologists, they are exquisitely sensitive probes for studying oxidative processes and serve as powerful warheads for mechanism-based inhibitors and target identification probes.
Future advancements will likely focus on expanding their application in covalent drug design, developing more sophisticated photo-triggerable probes for spatiotemporal control of protein labeling, and integrating them into novel synthetic methodologies like electrocatalytic annulations for complex molecule synthesis.[22] As our understanding of biological redox systems deepens, the N-cyclopropylaniline scaffold is poised to remain an indispensable tool for researchers at the interface of chemistry and biology.
References
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6355-6364. Available at: [Link]
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N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. (2019). ETH Zurich. Available at: [Link]
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Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96-103. Available at: [Link]
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Wang, K., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. Available at: [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Available at: [Link]
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Wolfe, J. P., et al. (1997). A general and efficient method for the palladium-catalyzed amination of aryl bromides. Tetrahedron Letters, 38(36), 6367-6370. Available at: [Link]
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N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. (2019). ETH Zurich. Available at: [Link]
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Macdonald, T. L., et al. (1986). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 108(12), 3719-3721. Available at: [Link]
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Wang, Q., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science, 11(47), 12753-12759. Available at: [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Available at: [Link]
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Telvekar, V. N. (2021). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. RSC Advances, 11(42), 26037-26055. Available at: [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Available at: [Link]
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An, J., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 21(3), 738-745. Available at: [Link]
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N-Cyclopropylaniline. PubChem. Available at: [Link]
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Jacobsen, E. N., et al. (2015). Structure-activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 6(2), 1537-1547. Available at: [Link]
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Kim, J., et al. (2021). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 46(3), 263-269. Available at: [Link]
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Zhang, C., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 8, 693. Available at: [Link]
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Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. Available at: [Link]
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Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733-8757. Available at: [Link]
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Jacobsen, E. N., et al. (2015). Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. ResearchGate. Available at: [Link]
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Jacobsen, E. N., et al. (2015). Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. PubMed. Available at: [Link]
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Wang, D., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 24(13), 10996. Available at: [Link]
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Special Issue: Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. Available at: [Link]
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Special Report on Drug Metabolism: Identifying toxicity. (n.d.). Drug Discovery News. Available at: [Link]
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The Strategic Imperative of Fluorinated Nitroanilines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad of chemical scaffolds employed to achieve this, fluorinated nitroanilines have emerged as a cornerstone, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth exploration of the multifaceted roles of fluorinated nitroanilines in medicinal chemistry. We will dissect the synergistic interplay between the fluorine atom and the nitroaniline core, elucidating how this unique combination imparts desirable physicochemical properties that translate into enhanced drug efficacy and safety. Through a detailed examination of prominent clinical agents and a thorough analysis of structure-activity relationships, this guide will serve as a critical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
The Physicochemical Powerhouse: Unpacking the Fluorinated Nitroaniline Scaffold
The strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry.[1] Its unique properties, including high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1] When combined with the nitroaniline scaffold, a synergistic effect is achieved, creating a versatile building block for drug design.
The introduction of fluorine to an aniline ring significantly impacts its basicity (pKa) and lipophilicity (logP), two critical parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, which can be advantageous for cell permeability and reducing off-target effects.[1]
The nitro group, also a strong electron-withdrawing group, further modulates the electronic properties of the aniline ring.[2] While sometimes viewed as a potential liability due to in vivo reduction to reactive hydroxylamines and nitrosoamines, in the context of kinase inhibitors and other targeted therapies, the nitro group often serves a multifaceted role.[2][3] It can act as a key hydrogen bond acceptor or participate in other non-covalent interactions within the target protein's binding site.[4] Furthermore, the nitro group is a versatile synthetic handle, readily reduced to an amine for further chemical elaboration.[5]
The combination of fluorine and a nitro group on the aniline ring, therefore, offers a powerful tool to fine-tune a molecule's properties:
-
Metabolic Stability: The robust C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism.[1] Introducing fluorine at a metabolically labile position can significantly enhance a drug's half-life.[1]
-
Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone amides, enhancing binding affinity.[1] The altered pKa of the aniline nitrogen can also optimize ionization states for ideal interactions within the binding pocket.[1]
-
Conformational Control: The introduction of fluorine can induce favorable conformational changes in the molecule, leading to better receptor binding.[1]
-
Synthetic Versatility: The nitro group provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR).[5]
Fluorinated Nitroanilines in Action: A Focus on Kinase Inhibitors
The anilino-quinazoline and anilino-pyrimidine scaffolds are common pharmacophores in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][6] The aniline moiety in these molecules typically interacts with the hinge region of the kinase's ATP-binding site.[7] The substitutions on this aniline ring are critical for achieving high potency and selectivity. Fluorinated nitroanilines have proven to be particularly valuable in this context.
Case Study: Osimertinib (Mereletinib) - A Third-Generation EGFR Inhibitor
Osimertinib (formerly known as Mereletinib or AZD9291) is a third-generation epidermal growth factor receptor (EGFR) inhibitor used to treat non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[8][9] A key building block in the synthesis of Osimertinib is a substituted aniline, which, while not a simple fluorinated nitroaniline, incorporates a nitro group that is later transformed. The core structure highlights the importance of a substituted aniline ring for potent and selective EGFR inhibition. The synthesis of related compounds often utilizes intermediates like 4-fluoro-2-methoxy-5-nitroaniline.[10] This intermediate possesses the key features of a fluorinated nitroaniline, allowing for the strategic construction of the final complex molecule.
The presence of electron-withdrawing groups on the aniline ring is a common feature in many EGFR inhibitors, contributing to the overall electronic and steric properties required for optimal binding to the kinase domain.
Case Study: Nilotinib - A Second-Generation BCR-ABL Inhibitor
Nilotinib is a potent second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[11] It was rationally designed based on the structure of imatinib to have a higher affinity for the BCR-ABL kinase.[10] The chemical structure of nilotinib features a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety. While not a nitroaniline, the trifluoromethyl group is a well-established bioisostere of the nitro group, sharing similar electron-withdrawing properties.[12][13]
The fluorinated aniline portion of nilotinib is crucial for its high-affinity binding to the ATP-binding pocket of the Bcr-Abl oncoprotein.[10] Structure-activity relationship studies have shown that modifications to this part of the molecule significantly impact its inhibitory activity.[5]
Case Study: Bosutinib - A Dual Src/Abl Kinase Inhibitor
Bosutinib is another important tyrosine kinase inhibitor used in the treatment of CML.[14][15] Its structure contains a 2,4-dichloro-5-methoxyaniline moiety. Although it lacks a fluorine atom, the two chlorine atoms act as electron-withdrawing groups, similar to fluorine, and contribute to the molecule's overall electronic profile. This substituted aniline is critical for bosutinib's ability to inhibit both Src and Abl kinases.[16] The synthesis of bosutinib involves the coupling of this substituted aniline with a quinoline core.[17]
Synthesis of Fluorinated Nitroaniline Building Blocks
The efficient and scalable synthesis of fluorinated nitroanilines is a critical aspect of their application in drug discovery.[18] Various synthetic strategies are employed, with the choice of method depending on the desired isomer and the availability of starting materials.
Electrophilic Nitration of Fluoroanilines
A common approach involves the direct nitration of a fluoroaniline derivative. The regioselectivity of the nitration is governed by the directing effects of the amino and fluoro substituents.
Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline via Nitration of p-Fluoroacetanilide [18]
This method utilizes a continuous flow microchannel reactor for improved efficiency and safety.
-
Feed Preparation: Prepare a 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The nitrating agent is a 68% aqueous solution of nitric acid. The molar ratio of p-fluoroacetanilide to nitric acid should be between 1:1.0 and 1:1.5.
-
Nitration (Continuous Flow): Set up a high-flux continuous flow microchannel reactor. The flow rate of the p-fluoroacetanilide solution is set to 40.0-100.0 mL/min, and the nitric acid solution to 4.0-30.0 mL/min. The reagents are preheated before entering the reaction zone, which is maintained at a temperature between 30-70 °C. The residence time is typically between 50 and 200 seconds.
-
Hydrolysis and Work-up: The output from the reactor is subjected to a hydrolysis reaction at 90-100 °C for 2-4 hours to remove the acetyl protecting group.
-
Isolation: The product is isolated and purified, resulting in a final yield of 83-94%.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are also widely used, particularly when the starting material is a di- or tri-substituted benzene ring with a good leaving group (e.g., a halogen) activated by one or more nitro groups.
Experimental Protocol: Synthesis of 2-Fluoro-5-nitroaniline via Selective Reduction [18]
This method involves the selective reduction of one nitro group in 2,4-dinitrofluorobenzene.
-
Reaction Setup: To a suspension of iron powder (108 g) in acetic acid (1000 g), add a solution of 2,4-dinitrofluorobenzene (130 g) in acetic acid (200 g) dropwise. The addition is performed at a temperature of 60 to 110°C.
-
Reaction Execution: After the addition is complete, the reaction mixture is stirred at a temperature of 110 to 138°C for 1.5 hours.
-
Work-up and Isolation: The reaction mixture is extracted with ethyl acetate. The combined organic extracts are concentrated under reduced pressure to yield 2-fluoro-5-nitroaniline. The final yield is approximately 79%.
| Target Compound | Starting Material(s) | Synthesis Method | Key Reagents | Reaction Time | Yield (%) | Reference |
| 4-Fluoro-2-nitroaniline | p-Fluoroacetanilide | Nitration followed by hydrolysis (Microchannel Reactor) | 68% Nitric acid, Acetic acid/anhydride | 50-200 seconds (Nitration) | 83-94% | [18] |
| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Selective reduction of nitro group | Iron powder, Acetic acid | 1.5 hours | 79% | [18] |
| 2,4-Difluoro-6-nitroaniline | 2,4-Difluoroaniline | Acetylation, nitration, and hydrolysis | Nitric acid, Acetic acid, aq. HCl | 4 hours (Nitration) | 14% | [18] |
Table 1: Comparative Synthesis Efficiency of Key Fluorinated Nitroanilines. [18]
Structure-Activity Relationship (SAR) Insights
The SAR of kinase inhibitors containing an aniline moiety is well-documented.[19][20] The substitutions on the aniline ring play a crucial role in determining potency, selectivity, and pharmacokinetic properties.
Caption: Logical relationship of fluorinated nitroaniline features in kinase inhibitor design.
The presence of small, lipophilic, and electron-withdrawing groups on the aniline ring is often favored for potent inhibition of kinases like EGFR.[19] Fluorine, with its small size and high electronegativity, fits this requirement well. The nitro group, or its bioisosteres like the trifluoromethyl group, can further enhance potency and selectivity through specific interactions within the ATP-binding pocket.[4][12]
The Nitro Group: A Double-Edged Sword and Opportunities for Bioisosteric Replacement
While the nitro group can be beneficial for biological activity, it is often considered a structural alert in drug discovery due to its potential for in vivo reduction to toxic metabolites.[3][21] This has led to research into bioisosteric replacements for the nitro group that retain its desirable electronic properties while mitigating its potential liabilities.
Common bioisosteres for the nitro group include:
-
Trifluoromethyl group (-CF3): As seen in Nilotinib, the trifluoromethyl group is an excellent mimic of the nitro group's electron-withdrawing nature.[12][13]
-
Cyano group (-CN): The cyano group is another common replacement, offering similar electronic properties and the ability to act as a hydrogen bond acceptor.
-
Sulfonamide group (-SO2NHR): This group can also mimic the electronic and hydrogen bonding properties of the nitro group.
-
Boronic acid (-B(OH)2): Recent studies have explored the use of boronic acid as a bioisostere for the nitro group in non-steroidal anti-androgens.[17]
The choice of a suitable bioisostere is context-dependent and requires careful consideration of the specific binding interactions and desired physicochemical properties.[22]
Caption: Common bioisosteric replacements for the nitro group in drug design.
Conclusion
Fluorinated nitroanilines represent a pivotal structural motif in modern medicinal chemistry, offering a powerful platform for the design of highly effective and selective therapeutic agents. The synergistic combination of fluorine's unique properties and the versatile chemistry of the nitroaniline core allows for the fine-tuning of a molecule's ADME profile and its interactions with biological targets. As demonstrated by their successful application in the development of leading kinase inhibitors, a deep understanding of the synthesis, structure-activity relationships, and potential liabilities of fluorinated nitroanilines is essential for any researcher aiming to push the boundaries of drug discovery. The continued exploration of this scaffold and its bioisosteric equivalents will undoubtedly lead to the development of even more innovative and life-saving medicines in the years to come.
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Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. Molecular Pharmaceutics. [Link]
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Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PubMed Central. [Link]
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Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. PubMed Central. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]
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Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PubMed Central. [Link]
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Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. PubMed. [Link]
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Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). PubMed. [Link]
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(PDF) Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. ResearchGate. [Link]
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Mereletinib mesylate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]
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Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. PubMed Central. [Link]
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Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. [Link]
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Bosutinib | C26H29Cl2N5O3 | CID 5328940. PubChem. [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]
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Structure–Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A. ACS Publications. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Methodological & Application
Synthesis of PROTACs using N-Cyclopropyl-4-fluoro-2-nitroaniline
Application Notes & Protocols
Topic: Synthesis of VHL-Recruiting PROTACs Utilizing the N-Cyclopropyl-4-fluoro-2-nitroaniline Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: The PROTAC Revolution and the Role of N-Cyclopropyl-4-fluoro-2-nitroaniline
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that stoichiometrically block a protein's function, PROTACs are heterobifunctional molecules that act catalytically to eliminate target proteins entirely.[3] They achieve this by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][4][5] A PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][6] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[3][4]
Among the handful of E3 ligases successfully recruited for targeted protein degradation, the von Hippel-Lindau (VHL) E3 ligase is one of the most widely used due to its broad tissue expression and the availability of high-affinity, cell-permeable small molecule ligands.[7][8] The development of potent and versatile VHL ligands is therefore a cornerstone of modern PROTAC design.
This guide details the synthesis of a VHL-recruiting PROTAC, starting from N-Cyclopropyl-4-fluoro-2-nitroaniline. This aniline derivative is a valuable building block, incorporating several key structural features.[9] The cyclopropyl group can enhance metabolic stability, the fluorine atom can modulate binding affinity, and the nitro and amine groups provide versatile chemical handles for synthetic elaboration.[9] This document will provide a detailed, step-by-step protocol, explain the rationale behind key experimental choices, and outline the necessary validation assays to confirm the function of the final PROTAC molecule.
Part 1: Synthesis of a Key VHL Ligand Intermediate
The journey from a simple building block to a functional PROTAC begins with the careful construction of the E3 ligase ligand. Here, we outline a representative, robust synthetic sequence to convert N-Cyclopropyl-4-fluoro-2-nitroaniline into a versatile intermediate ready for coupling to the core VHL-binding motif.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow from starting material to a key thiazole intermediate.
Step 1: Selective Reduction of the Nitro Group
Causality: The foundational step is the selective reduction of the aromatic nitro group to a primary amine. This transformation unmasks a nucleophilic site crucial for subsequent ring-forming reactions. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically affording high yields of the desired diamine with minimal side products.
Experimental Protocol: Synthesis of 4-Fluoro-N1-cyclopropyl-benzene-1,2-diamine
-
Vessel Preparation: To a 250 mL hydrogenation flask, add N-Cyclopropyl-4-fluoro-2-nitroaniline (5.0 g, 25.5 mmol).
-
Solvent and Catalyst Addition: Add methanol (100 mL) to dissolve the starting material. Carefully add Palladium on carbon (10% w/w, 0.27 g, ~0.25 mmol) under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 bar). Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (3 bar) at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (3 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting 4-Fluoro-N1-cyclopropyl-benzene-1,2-diamine is often of sufficient purity for the next step. If necessary, purification can be achieved via flash column chromatography.
| Parameter | Value |
| Starting Material | N-Cyclopropyl-4-fluoro-2-nitroaniline |
| Key Reagents | 10% Palladium on Carbon, Hydrogen Gas |
| Solvent | Methanol |
| Typical Yield | 90-98% |
| Purity Check | LC-MS, ¹H NMR |
Part 2: Assembly of the Core VHL Ligand
With the key diamine intermediate in hand, the next phase involves constructing the full VHL ligand. This requires coupling with the characteristic hydroxyproline core that is essential for binding to the VHL protein.[7][10]
Step 2: Amide Coupling with the Hydroxyproline Moiety
Causality: The formation of an amide bond between our synthesized amine intermediate and a protected (2S,4R)-4-hydroxyproline derivative is the critical step in assembling the VHL ligand. Peptide coupling reagents like HATU are employed because they activate the carboxylic acid, facilitating a rapid and high-yielding reaction with the amine under mild conditions, which is crucial to prevent side reactions.[10][11]
Experimental Protocol: Synthesis of a Boc-Protected VHL Ligand
-
Reagent Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the amine intermediate from Step 1 (e.g., a thiazole derivative, 1.0 eq) and Boc-(2S,4R)-4-hydroxyproline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Agent Addition: Add HATU (1.3 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.5 eq).[10][12]
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction for completion by LC-MS.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure, Boc-protected VHL ligand.
Part 3: Final PROTAC Assembly
The final stage of the synthesis involves attaching the VHL ligand to a linker and then to a "warhead" that binds the target protein. This modular approach is a hallmark of PROTAC synthesis.[11]
PROTAC Assembly Workflow
Caption: Modular workflow for the final assembly of the PROTAC molecule.
Step 3: Linker and Warhead Conjugation
Causality: A two-step sequence is typically employed. First, the protecting group (e.g., Boc) on the VHL ligand is removed to reveal a reactive amine. This amine is then coupled to one end of a bifunctional linker. The other end of the linker, which might have a pre-activated ester or a carboxylic acid, is then used to form a bond with the warhead molecule. The choice of linker is critical, as its length and composition significantly impact the ability of the PROTAC to form a stable and productive ternary complex.[7]
Experimental Protocol: Final PROTAC Synthesis
-
Deprotection (Step 3a): Dissolve the Boc-protected VHL ligand in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) at 0°C. Stir for 1 hour, then concentrate under reduced pressure. Co-evaporate with toluene to remove residual TFA to yield the VHL ligand with a free amine.[10][12]
-
Linker Attachment (Step 3b): Dissolve the deprotected VHL ligand (1.0 eq) and a suitable bifunctional linker with an NHS-ester and a carboxylic acid (e.g., HOOC-PEG₃-NHS ester, 1.05 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature overnight.
-
Warhead Coupling (Step 3c): To the solution containing the VHL-Linker intermediate, add the target protein warhead (containing a free amine, 1.1 eq), HATU (1.2 eq), and additional DIPEA (3.0 eq).[11] Stir at room temperature for 24 hours.
-
Purification: Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity (>95%).
| Parameter | Value |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| Coupling Chemistry | Amide bond formation (HATU/DIPEA) |
| Linker Example | PEG-based bifunctional linker |
| Final Purification | Preparative RP-HPLC |
| Purity Goal | >95% |
Part 4: PROTAC Characterization and Validation
Synthesizing the molecule is only the first part of the process. Rigorous characterization and biological validation are essential to confirm its identity, purity, and, most importantly, its function.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Protocol 1: Western Blot for Target Degradation
Trustworthiness: This is the foundational assay to demonstrate that the PROTAC is effective. A dose- and time-dependent decrease in the target protein's band intensity, without affecting a control protein like actin, is the gold standard for confirming degradation.
-
Cell Treatment: Culture cells (e.g., to 70-80% confluency) and treat with a range of concentrations of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 4, 8, 16, 24 hours).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against the POI and a loading control (e.g., β-actin). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using a chemiluminescence substrate.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
Trustworthiness: ITC provides direct, label-free measurement of the binding affinity (Kd) between the PROTAC and its two targets (POI and VHL), confirming the first step of the mechanism. It can also be used to quantify the cooperativity of ternary complex formation.[6]
-
Sample Preparation: Dialyze purified POI and VHL-ElonginB-ElonginC (VBC) complex into the same buffer. Dissolve the PROTAC in the identical buffer. Degas all solutions.[6]
-
Binary Binding:
-
PROTAC to POI: Titrate the PROTAC into the ITC cell containing the POI.
-
PROTAC to VHL: Titrate the PROTAC into the ITC cell containing the VBC complex.[6]
-
-
Ternary Complex Formation: To measure the affinity of the POI to the pre-formed VBC-PROTAC complex, titrate the POI into a solution containing both the VBC complex and the PROTAC.[6]
-
Data Analysis: Analyze the thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.
References
- BenchChem. (2025). Application Notes and Protocols for Designing VHL-based PROTACs.
- BenchChem. (2025). Application Notes and Protocols for the Use of VHL E3 Ligase Ligands in PROTAC Constructs.
- BenchChem. (2025). Technical Support Center: PROTAC Synthesis with VHL Ligands.
-
Al-Ngarra, M., et al. (2024). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. [Link]
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Schwalm, J. D., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]
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Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. [Link]
-
Acharyya, R. K., & Wang, S. (2024). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. [Link]
- BenchChem. (2025). Step-by-Step Guide to Synthesizing a VHL-based PROTAC with Tos-PEG3-C2-methyl ester.
-
Schwalm, J. D., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Semantic Scholar. [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]
-
Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
CP Lab Safety. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. [Link]
-
Liu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PubMed Central. [Link]
-
Girard, M., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PubMed Central. [Link]
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Protocol for using N-Cyclopropyl-4-fluoro-2-nitroaniline in proteomics
Application Note & Protocol
Protocol for Chemoproteomic Cysteine Reactivity Profiling using N-Cyclopropyl-4-fluoro-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, chemical biology, and pharmacology.
Introduction
In the landscape of modern drug discovery and chemical biology, the identification of reactive amino acid residues within the proteome is a critical step towards developing novel covalent therapeutics and chemical probes. Cysteine, with its nucleophilic thiol side chain, is a primary target for such covalent interactions.[1][2][3] Chemoproteomic strategies, particularly activity-based protein profiling (ABPP), have emerged as powerful tools for the global and quantitative analysis of protein function and ligandability in native biological systems.[4] This application note provides a detailed protocol for the use of N-Cyclopropyl-4-fluoro-2-nitroaniline, a cysteine-reactive chemical probe, for the profiling of reactive cysteines across the proteome. This compound serves as a valuable tool for identifying functionally significant and potentially "druggable" cysteines.
N-Cyclopropyl-4-fluoro-2-nitroaniline belongs to the class of fluoro-nitroaromatic compounds. Its utility as a chemoproteomic probe is based on the principle of nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring is susceptible to attack by nucleophilic residues on proteins, primarily cysteine thiols.[5][6] The protocol outlined herein describes a comprehensive workflow, from cell lysis and protein labeling to mass spectrometry-based identification and quantification of modified peptides.
Mechanism of Action: Covalent Cysteine Modification
The chemical reactivity of N-Cyclopropyl-4-fluoro-2-nitroaniline is dictated by its electronic structure. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the ortho position and a fluorine atom (-F) at the para position to the nitro group renders the aromatic ring highly electron-deficient. This electronic arrangement activates the carbon atom attached to the fluorine for nucleophilic attack.
The thiol side chain of a cysteine residue, particularly in its deprotonated thiolate form (S⁻), acts as a potent nucleophile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion attacks the carbon atom bearing the fluorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. Subsequently, the fluoride ion is eliminated, resulting in the formation of a stable thioether bond between the protein and the N-Cyclopropyl-2-nitroaniline moiety.
Caption: Covalent modification of a cysteine residue by N-Cyclopropyl-4-fluoro-2-nitroaniline via an SNAr reaction.
Applications in Proteomics
The ability of N-Cyclopropyl-4-fluoro-2-nitroaniline to selectively label reactive cysteines opens up several key applications in proteomics research:
-
Identification of Druggable Cysteines: By identifying cysteines that are readily modified by this probe, researchers can pinpoint potential sites for the development of targeted covalent inhibitors.[2]
-
Competitive Profiling: This probe can be used in a competitive experimental design to assess the selectivity of other cysteine-targeted compounds. Pre-treatment of a proteome with a test inhibitor will prevent subsequent labeling of its target cysteines by N-Cyclopropyl-4-fluoro-2-nitroaniline, a change that can be quantified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): For enzymes that utilize a catalytic cysteine, the reactivity of this residue is often a proxy for the enzyme's activity state. This probe can therefore be used to profile the activity of certain cysteine-dependent enzymes in complex biological systems.[4]
Experimental Workflow
The overall workflow for chemoproteomic profiling with N-Cyclopropyl-4-fluoro-2-nitroaniline is a multi-step process that involves protein labeling, sample preparation, and sophisticated mass spectrometry analysis.
Caption: Overall workflow for cysteine reactivity profiling.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the chemoproteomic profiling of reactive cysteines using N-Cyclopropyl-4-fluoro-2-nitroaniline.
Part A: Cell Culture and Lysis
-
Cell Culture: Culture cells of interest to ~80-90% confluency under standard conditions. For a typical experiment, 1-5 x 10⁷ cells are required per condition.
-
Cell Harvesting: Aspirate the culture medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and scrape the cells into a conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors). The volume of lysis buffer should be adjusted based on the cell pellet size.
-
Homogenization: Sonicate the cell lysate on ice to ensure complete lysis and to shear genomic DNA.
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Part B: Protein Labeling
-
Proteome Preparation: Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.
-
Probe Preparation: Prepare a stock solution of N-Cyclopropyl-4-fluoro-2-nitroaniline in dimethyl sulfoxide (DMSO). The final concentration for labeling will need to be optimized, but a starting point of 10-100 µM is recommended.
-
Labeling Reaction: Add the N-Cyclopropyl-4-fluoro-2-nitroaniline stock solution to the proteome to achieve the desired final concentration. A DMSO control should be run in parallel.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.
Part C: Sample Preparation for Mass Spectrometry (Bottom-up Proteomics)
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM to alkylate all free (unlabeled) cysteine residues. Incubate in the dark at room temperature for 30 minutes.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight.
-
Pelleting and Washing: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the proteins. Discard the supernatant and wash the pellet with ice-cold methanol.
-
Resuspension and Digestion: Air-dry the protein pellet and resuspend it in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5). Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl pH 8.5. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Isobaric Labeling (Optional but Recommended for Quantification): For quantitative comparisons between different conditions (e.g., control vs. treated), label the resulting peptide mixtures with isobaric tags such as Tandem Mass Tags (TMT) or iTRAQ according to the manufacturer's protocol.[5][7][8]
-
Sample Cleanup: Combine the labeled peptide samples (if using isobaric tags) and desalt using a C18 solid-phase extraction (SPE) cartridge.
Part D: Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters will depend on the instrument used, but a typical setup involves a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
Part E: Data Analysis
-
Database Search: Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a relevant protein database (e.g., UniProt).
-
Modification Search: Configure the search parameters to include a variable modification corresponding to the mass of the N-Cyclopropyl-2-nitroaniline moiety (+177.07 Da) on cysteine residues. Also include carbamidomethylation of cysteine (+57.02 Da) as a fixed modification (from IAA treatment) and oxidation of methionine as a common variable modification.
-
Peptide and Protein Identification: Identify peptides and proteins with a false discovery rate (FDR) of less than 1%.
-
Quantification: If isobaric tags were used, quantify the relative abundance of the identified peptides across the different samples based on the reporter ion intensities. This will allow for the quantitative assessment of cysteine reactivity.
Data Presentation
Table 1: Key Experimental Parameters (to be optimized)
| Parameter | Recommended Starting Value | Range for Optimization |
| Protein Concentration | 1 mg/mL | 0.5 - 2 mg/mL |
| Probe Concentration | 50 µM | 10 - 200 µM |
| Labeling Time | 1 hour | 30 minutes - 2 hours |
| Labeling Temperature | Room Temperature | 4°C - 37°C |
| Trypsin:Protein Ratio | 1:50 | 1:20 - 1:100 |
Troubleshooting
-
Low Labeling Efficiency:
-
Possible Cause: Insufficient probe concentration or incubation time.
-
Solution: Increase the concentration of N-Cyclopropyl-4-fluoro-2-nitroaniline and/or extend the incubation time. Ensure that the proteome is in a reduced state before labeling.
-
-
Poor Identification of Labeled Peptides:
-
Possible Cause: Inefficient fragmentation of the labeled peptide or incorrect mass shift specified in the database search.
-
Solution: Verify the calculated mass shift of the modification. Optimize fragmentation energy (HCD collision energy).
-
-
High Background of Unlabeled Peptides:
-
Possible Cause: Incomplete labeling or highly abundant proteins without reactive cysteines.
-
Solution: Consider an enrichment step for the labeled peptides, although this adds complexity to the workflow.
-
Safety Precautions
-
N-Cyclopropyl-4-fluoro-2-nitroaniline is a chemical compound for research use only. A full safety data sheet (SDS) should be consulted before use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and other chemicals like DMSO, DTT, and IAA.
-
All manipulations should be performed in a well-ventilated area or a chemical fume hood.
References
- Motiwala, M. A., et al. (2020). Heteroaromatic sulfones for cysteine profiling by nucleophilic aromatic substitution. Journal of the American Chemical Society.
-
Zhang, M., & Wang, J. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. Redox Biology, 46, 102126. Available from: [Link]
- Shannon, D. A., et al. (2014). Investigating the proteome reactivity and selectivity of aryl halides. Journal of the American Chemical Society.
-
Matthews, M. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today. Available from: [Link]
-
McConnell, E. W., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry. Available from: [Link]
- Hacker, S. M., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Journal of the American Chemical Society.
- Vinogradova, E. V., et al. (2020). Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network.
- Ward, C. C., et al. (2019). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of the American Society for Mass Spectrometry.
-
Wikipedia contributors. (2023). Chemoproteomics. Wikipedia, The Free Encyclopedia. Available from: [Link]
- Xu, G., et al. (2017). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry.
-
Shah, A., et al. (2024). Workflow for covalent labeling and mass-spectrometry (MS) approaches... ResearchGate. Available from: [Link]
-
Byrne, A. G., et al. (2021). Previously reported (a) nucleophilic aromatic substitution (SnAr) and (b) oxidative addition of transition metal complexes for Cys arylation on peptides and proteins. ResearchGate. Available from: [Link]
- Bradshaw, J. M., et al. (2019).
- Backus, K. M., et al. (2016). Chemoproteomic methods for covalent drug discovery. Chemical Reviews.
-
Vinogradova, E. V., et al. (2020). Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. Journal of the American Chemical Society. Available from: [Link]
- Lanyon, L. F., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
-
Ward, C. C., et al. (2020). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available from: [Link]
- Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
-
Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). ResearchGate. Available from: [Link]
-
Puljung, M. C., & Zagotta, W. N. (2011). Labeling of specific cysteines in proteins using reversible metal protection. PloS one, 6(5), e20197. Available from: [Link]
- Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in molecular biology (Clifton, N.J.), 998, 149-160.
-
Geng, J., et al. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate chemistry, 23(4), 816-823. Available from: [Link]
Sources
- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine-reactive probes and their use in chemical proteomics. | Semantic Scholar [semanticscholar.org]
- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: N-Cyclopropyl-4-fluoro-2-nitroaniline as a Mechanistic Probe for Single-Electron Transfer Reactions
Abstract
This document provides a comprehensive guide to the application of N-Cyclopropyl-4-fluoro-2-nitroaniline as a highly effective mechanistic probe for detecting single-electron transfer (SET) events in chemical reactions. The unique strained cyclopropylamine moiety serves as a radical clock, undergoing a rapid and irreversible ring-opening upon one-electron oxidation. This characteristic provides a clear and actionable diagnostic tool for researchers in organic synthesis, photoredox catalysis, and drug development to elucidate reaction mechanisms. We present the underlying principles, detailed experimental protocols for its use, and guidelines for data interpretation.
Introduction: The Challenge of Detecting Single-Electron Transfer
Single-electron transfer is a fundamental process in a vast array of chemical transformations, including photoredox catalysis, organometallic chemistry, and enzymatic reactions.[1] Elucidating whether a reaction proceeds through a SET pathway is crucial for optimizing reaction conditions, controlling selectivity, and understanding potential side reactions. However, the transient nature of the radical intermediates involved often makes direct detection challenging. To address this, chemists have developed "radical clock" molecules, which undergo a characteristic and rapid unimolecular reaction upon radical formation, thus "trapping" the transient intermediate as a stable, detectable product.
N-cyclopropylanilines have emerged as a powerful class of radical clocks to probe for single-electron oxidation of anilines.[2] The high ring strain of the cyclopropyl group facilitates a rapid, irreversible ring-opening of the corresponding radical cation.[3] This application note focuses on a specific derivative, N-Cyclopropyl-4-fluoro-2-nitroaniline , designed to offer distinct advantages in probing SET mechanisms. The electron-withdrawing nitro and fluoro groups modulate the redox potential of the aniline, making it a suitable probe for a range of oxidative conditions.
Mechanism of Action: The Cyclopropylamine Radical Clock
The functionality of N-Cyclopropyl-4-fluoro-2-nitroaniline as a SET probe is predicated on the irreversible ring-opening of its radical cation, which is generated upon single-electron oxidation. The process can be dissected into the following key steps:
-
Single-Electron Oxidation: In the presence of a suitable oxidant (e.g., a photoexcited catalyst, an electrode, or a chemical oxidant), the nitrogen atom of the aniline is oxidized, losing one electron to form a nitrogen-centered radical cation.[3]
-
Rapid Ring Opening: The highly strained three-membered cyclopropyl ring in the radical cation rapidly undergoes homolytic cleavage of a C-C bond. This process is extremely fast and irreversible, effectively "clocking" the SET event.[2][3]
-
Formation of a Stable Product: The ring-opened intermediate is a stabilized radical that can be subsequently trapped by a solvent or another reagent in the reaction mixture, or undergo further reactions to form a stable, readily characterizable product. The detection of this ring-opened product is strong evidence for the occurrence of a SET event.
The following diagram illustrates the mechanistic pathway:
Caption: Mechanism of N-Cyclopropyl-4-fluoro-2-nitroaniline as a SET probe.
Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline
While N-Cyclopropyl-4-fluoro-2-nitroaniline may be commercially available, this section provides a general synthetic route based on established methodologies for the preparation of related compounds.[4] The synthesis typically involves the nucleophilic aromatic substitution of a suitable di-substituted benzene with cyclopropylamine.
Reaction Scheme:
4-Fluoro-1,3-dinitrobenzene + Cyclopropylamine -> N-Cyclopropyl-4-fluoro-2-nitroaniline
Materials:
| Compound | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Fluoro-1,3-dinitrobenzene | 186.10 | 1.86 g | 10 mmol |
| Cyclopropylamine | 57.09 | 0.68 g (0.85 mL) | 12 mmol |
| Triethylamine | 101.19 | 1.21 g (1.67 mL) | 12 mmol |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-1,3-dinitrobenzene (1.86 g, 10 mmol) and anhydrous acetonitrile (50 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add triethylamine (1.67 mL, 12 mmol) to the solution.
-
Slowly add cyclopropylamine (0.85 mL, 12 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield N-Cyclopropyl-4-fluoro-2-nitroaniline as a solid.
Experimental Protocol for a Probe Reaction
This section outlines a general protocol for using N-Cyclopropyl-4-fluoro-2-nitroaniline as a SET probe in a hypothetical photoredox reaction.
Objective: To determine if a given photoredox-catalyzed reaction proceeds via a SET mechanism involving the oxidation of an aniline substrate.
Materials:
-
N-Cyclopropyl-4-fluoro-2-nitroaniline (the probe)
-
The substrate of interest (if different from the probe)
-
Photocatalyst (e.g., an iridium or ruthenium complex)[3]
-
Solvent (degassed)
-
Light source (e.g., blue LED)
-
Standard laboratory glassware and Schlenk line equipment
Experimental Workflow:
Caption: General workflow for a SET probe experiment.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N-Cyclopropyl-4-fluoro-2-nitroaniline in the chosen reaction solvent (e.g., 10 mM in acetonitrile).
-
Prepare a stock solution of the photocatalyst in the same solvent (e.g., 1 mM).
-
Prepare a stock solution of any other reactants.
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the photocatalyst stock solution.
-
Add the stock solution of N-Cyclopropyl-4-fluoro-2-nitroaniline.
-
Add the stock solutions of any other reactants.
-
Add additional solvent to reach the desired final concentrations. A typical final concentration for the probe might be 1-5 mM, and for the photocatalyst, 0.01-0.1 mM.
-
-
Degassing:
-
Seal the reaction vial with a septum.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench excited states of photocatalysts.
-
-
Reaction Initiation:
-
Place the reaction vial in front of the light source (e.g., a blue LED lamp).
-
Start stirring and maintain a constant temperature.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw small aliquots from the reaction mixture using a gas-tight syringe.
-
Analyze the aliquots by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the probe and the formation of the ring-opened product.
-
-
Work-up and Analysis:
-
Once the reaction has reached a desired conversion or time point, turn off the light source.
-
Quench the reaction by adding a suitable quenching agent or by exposing the solution to air.
-
Analyze the final reaction mixture by HPLC, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the ring-opened product(s).
-
Data Interpretation
The key to using N-Cyclopropyl-4-fluoro-2-nitroaniline as a SET probe is the detection and quantification of its ring-opened product.
-
Positive Result (SET is likely): The presence of a significant amount of the ring-opened product is strong evidence that a single-electron oxidation of the N-cyclopropylamine moiety has occurred. The structure of the trapped product will depend on the solvent and other reagents present in the reaction mixture.
-
Negative Result (SET is unlikely or slow): If no ring-opened product is detected, it suggests that a SET pathway involving the oxidation of the probe is not a major reaction pathway under the tested conditions. However, this does not definitively rule out a SET mechanism involving other components of the reaction mixture.
-
Quantitative Analysis: The yield of the ring-opened product can provide a semi-quantitative measure of the efficiency of the SET process.
Hypothetical Product Analysis Data:
| Reaction Component | Initial Concentration (mM) | Final Concentration (mM) | Yield of Ring-Opened Product (%) |
| N-Cyclopropyl-4-fluoro-2-nitroaniline | 5.0 | 1.5 | 70 |
| Substrate A | 10.0 | 2.0 | - |
| Photocatalyst | 0.05 | ~0.05 | - |
Conclusion
N-Cyclopropyl-4-fluoro-2-nitroaniline is a valuable tool for the elucidation of reaction mechanisms. Its rapid and irreversible ring-opening upon single-electron oxidation provides a clear diagnostic signal for the involvement of SET pathways. The protocols and guidelines presented in this application note are intended to provide a starting point for researchers to design and execute their own mechanistic studies.
References
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. (2024).
- Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins.
- Previously reported cyclopropane synthesis and photocatalytic approaches for aminocyclopropane.
- Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photoc
- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing). (2022).
- Single-Electron Oxidation Transform
- Single Electron Transfer Reactions in Organic Synthesis. Indian Institute of Technology Madras.
- Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
Sources
- 1. “Single Electron Transfer Reactions in Organic Synthesis” | Indian Institute of Technology Madras [iitm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Applications of N-Cyclopropyl-4-fluoro-2-nitroaniline in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of N-Cyclopropyl-4-fluoro-2-nitroaniline
In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the discovery of novel, effective, and safe crop protection agents. N-Cyclopropyl-4-fluoro-2-nitroaniline emerges as a pivotal building block, offering a unique combination of reactive functional groups and structural motifs that are instrumental in the synthesis of high-value agrochemicals.[1] Its molecular architecture, featuring a cyclopropylamino group, a fluorine atom, and a nitro group on an aniline scaffold, provides a rich platform for a multitude of chemical transformations. The cyclopropyl moiety is of particular interest in agrochemical design as it can enhance metabolic stability and binding affinity to target enzymes.[1] This guide provides a detailed exploration of the applications of N-Cyclopropyl-4-fluoro-2-nitroaniline in the synthesis of modern fungicides, with a focus on the underlying chemical principles and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Cyclopropyl-4-fluoro-2-nitroaniline is essential for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₉H₉FN₂O₂ |
| Molecular Weight | 196.18 g/mol |
| Appearance | Yellow to orange crystalline powder |
| CAS Number | 887351-37-3 |
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
N-Cyclopropyl-4-fluoro-2-nitroaniline is a key precursor for the synthesis of the aniline moiety in a significant class of modern fungicides: the pyrazole carboxamides. These fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial enzyme in the mitochondrial respiratory chain of fungi. By inhibiting this enzyme, they effectively halt fungal cell respiration and growth. Two prominent examples of fungicides whose synthesis can be conceptually linked back to cyclopropylaniline scaffolds are Sedaxane and Isopyrazam.
Conceptual Synthetic Workflow
The general strategy for the synthesis of pyrazole carboxamide fungicides involves the amide coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative. The role of N-Cyclopropyl-4-fluoro-2-nitroaniline is as a foundational starting material for the synthesis of these often complex anilines.
Caption: Generalized workflow for agrochemical synthesis.
Application Protocol 1: Synthesis of a Sedaxane Analogue Precursor
Sedaxane is a potent fungicide used for seed treatment. Its active ingredient contains a unique 2-([1,1'-bicyclopropan]-2-yl)aniline moiety. While a direct synthesis from N-Cyclopropyl-4-fluoro-2-nitroaniline is not widely published, a plausible and scientifically sound pathway can be proposed, leveraging its inherent structure. This protocol outlines the key transformations required to synthesize a crucial bicyclopropyl aniline intermediate.
Step 1: Reduction of the Nitro Group
The initial and critical step is the reduction of the nitro group to an amine. This transformation unmasks a key reactive site for subsequent reactions.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield N¹-cyclopropyl-4-fluorobenzene-1,2-diamine.
Step 2: Proposed Double Cyclopropanation
To construct the bicyclopropyl moiety of the Sedaxane precursor, a double cyclopropanation reaction is proposed. This is a conceptual step based on known methodologies like the Simmons-Smith reaction.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.
-
Reagent Preparation: In a separate flask, prepare the Simmons-Smith reagent by adding diiodomethane (4.0 eq) to a stirred suspension of zinc-copper couple (4.0 eq) in anhydrous dichloromethane.
-
Cyclopropanation: Cool the solution of the diamine to 0 °C and add the freshly prepared Simmons-Smith reagent dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the hypothetical 2-([1,1'-bicyclopropan]-2-yl)-4-fluoroaniline intermediate.
Final Amide Coupling to Form a Sedaxane Analogue
The synthesized aniline intermediate can then be coupled with a pyrazole carboxylic acid chloride to yield a Sedaxane analogue.
Caption: Proposed synthetic pathway to a Sedaxane analogue.
Application Protocol 2: Conceptual Pathway to an Isopyrazam Precursor
Isopyrazam is another significant pyrazole carboxamide fungicide. Its aniline component is 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine.[2] A synthetic route from N-Cyclopropyl-4-fluoro-2-nitroaniline to this complex aniline is less direct but can be envisioned through a series of well-established organic transformations. The initial reduction of the nitro group, as described in the previous protocol, is also the first step here. Subsequent steps would involve the construction of the bridged bicyclic system, which is a significant synthetic challenge.
While a detailed, step-by-step protocol for this complex transformation from the specified starting material is beyond the scope of this guide due to its speculative nature, the initial reduction product, N¹-cyclopropyl-4-fluorobenzene-1,2-diamine, provides two nucleophilic amine groups that can be utilized in annulation reactions to build complex heterocyclic or carbocyclic systems. For instance, a Skraup-type reaction or other similar cyclization strategies could be explored to construct the quinoline core, which is a common scaffold in agrochemicals.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The protocols provided are based on fundamental and widely practiced organic reactions.
-
Reduction of Nitro Group: Catalytic hydrogenation with Pd/C is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.[3] Its primary advantage is the mild reaction conditions and the ease of catalyst removal by filtration. This ensures a high purity of the resulting amine, which is crucial for the subsequent steps.
-
Amide Coupling: The reaction between an acid chloride and an amine to form an amide is a robust and reliable transformation. The use of a base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The provided protocols are designed to be self-validating through the use of standard analytical techniques like TLC for reaction monitoring and column chromatography for purification. The expected outcomes are based on established chemical principles, lending trustworthiness to the methodologies.
Conclusion
N-Cyclopropyl-4-fluoro-2-nitroaniline is a strategically important intermediate in the synthesis of modern agrochemicals, particularly pyrazole carboxamide fungicides. Its unique structural features allow for its elaboration into complex aniline derivatives that are key components of these potent crop protection agents. The protocols and synthetic strategies outlined in this guide demonstrate the versatility of this compound and provide a framework for its application in the discovery and development of new agrochemicals. Further research into novel transformations of N-Cyclopropyl-4-fluoro-2-nitroaniline and its derivatives will undoubtedly lead to the creation of the next generation of innovative and effective agricultural products.
References
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PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Isopyrazam (Ref: SYN 520453). Retrieved from [Link]
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PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
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PubMed. (2025). Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. Retrieved from [Link]
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PMC, NIH. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
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PubMed. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) synthesis of Cyclopropyl anilines. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Cyclopropyl 4-bromo-2-nitroaniline, min 98%, 25 grams. Retrieved from [Link]
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PubChemLite. (n.d.). N-cyclopropyl-2-nitroaniline (C9H10N2O2). Retrieved from [Link]
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PubChem. (n.d.). 9-Isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine. Retrieved from [Link]
-
PubMed. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Retrieved from [Link]
- (n.d.). Cas 1233219-30-1,9-isopropyl-1,2,3,4-tetrahydro-1,4-Methanonaphthalen-6-aMine.
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ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and rearrangement reactions of 1,4-dihydrospiro[1,4-methanonaphthalene-9,1'-cyclopropane] derivatives | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dipropylaniline from aniline and n-propanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
- Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.
-
IDEAS/RePEc. (n.d.). A photochemical dehydrogenative strategy for aniline synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
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Application Note & Protocol: N-Cyclopropyl-4-fluoro-2-nitroaniline as a Versatile Intermediate for High-Performance Dye Synthesis
Introduction: The Strategic Importance of N-Cyclopropyl-4-fluoro-2-nitroaniline in Modern Dye Chemistry
N-Cyclopropyl-4-fluoro-2-nitroaniline stands as a pivotal molecular building block in the synthesis of advanced colorants, particularly high-performance disperse and azo dyes.[1][2][3] Its utility is not merely incidental; the specific arrangement of its functional groups provides a unique combination of reactivity and structural influence that dye chemists can strategically exploit.
The molecule's architecture is defined by three key features:
-
Primary Aromatic Amine (-NH-c-C₃H₅): The secondary amine attached to the cyclopropyl group is the reactive handle for the foundational reaction in azo dye synthesis: diazotization. This process converts the amine into a highly reactive diazonium salt, the electrophilic component in the subsequent color-forming reaction.[4][5]
-
Electron-Withdrawing Groups (-NO₂ and -F): The nitro group at the ortho position and the fluorine atom at the para position are powerful electron-withdrawing substituents.[1][6] Their presence significantly influences the electronic properties of the aromatic ring, which in turn modulates the color (bathochromic or hypsochromic shifts) and lightfastness of the final dye molecule.[2][7]
-
The Cyclopropyl Moiety (-c-C₃H₅): This unique, strained aliphatic ring can influence the dye's physical properties, such as its solubility in various media and its affinity for synthetic fibers like polyester.[1]
This guide provides a comprehensive overview of the physicochemical properties of N-Cyclopropyl-4-fluoro-2-nitroaniline, a detailed, field-proven protocol for its application in azo dye synthesis, and the critical safety considerations required for its handling.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties and hazards is a prerequisite for its safe and effective use in any synthesis protocol.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 887351-37-3 | [8][9] |
| Molecular Formula | C₉H₉FN₂O₂ | [9][10] |
| Molecular Weight | 196.18 g/mol | [10] |
| Appearance | Yellow to brown crystalline powder | [6] |
| Purity | ≥99% (Typical) | [9][10] |
| Solubility | Generally insoluble in water. | [6] |
Hazard Identification and Safety Precautions
N-Cyclopropyl-4-fluoro-2-nitroaniline and its precursors are classified as hazardous substances. Strict adherence to safety protocols is mandatory.[6][11][12]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] Causes skin and serious eye irritation. May also cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a properly fitted lab coat. All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][12]
-
Handling: Avoid creating dust. Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Prevent contact with skin, eyes, and clothing.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes and seek medical attention.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
Core Application: Synthesis of a Disperse Azo Dye
The primary application for N-Cyclopropyl-4-fluoro-2-nitroaniline is as a diazo component for producing azo dyes. The synthesis is a robust, two-stage process.
Caption: Fig. 1: Two-Stage Workflow for Azo Dye Synthesis.
Principle of the Reaction
-
Diazotization: The process begins with the conversion of the primary aromatic amine group on N-Cyclopropyl-4-fluoro-2-nitroaniline into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, making strict temperature control (0–5 °C) absolutely critical to prevent decomposition and ensure a high yield.[4]
-
Azo Coupling: The freshly prepared, cold diazonium salt solution is then introduced to a solution of a coupling component. The diazonium ion is a weak electrophile and will attack an electron-rich aromatic ring, such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction.[4] The pH of the coupling medium is crucial: a weakly alkaline environment (pH 8-10) is required for coupling with phenols (like 2-naphthol), while a weakly acidic medium (pH 4-5) is optimal for coupling with anilines.[5] This reaction forms the characteristic azo group (-N=N-), the chromophore responsible for the dye's color.
Detailed Experimental Protocol: Synthesis of a Red Disperse Dye
This protocol describes the synthesis of a representative red azo dye using N-Cyclopropyl-4-fluoro-2-nitroaniline as the diazo component and 2-naphthol as the coupling component.
Part A: Diazotization of N-Cyclopropyl-4-fluoro-2-nitroaniline
-
Preparation: In a 250 mL beaker, add 1.96 g (10 mmol) of N-Cyclopropyl-4-fluoro-2-nitroaniline to a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water. Stir with a magnetic stirrer to form a fine slurry.
-
Causality: The aniline derivative is not soluble in water, but the acid protonates the amine group, forming a hydrochloride salt which is more readily suspended, preparing it for reaction.
-
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. Ensure the temperature is stable before proceeding.
-
Nitrite Addition: Separately, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water. Using a dropping funnel, add this sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes.
-
Causality: The dropwise addition is critical to dissipate the heat generated from the exothermic diazotization reaction. Maintaining the temperature below 5 °C prevents the newly formed and thermally unstable diazonium salt from decomposing back to the aniline or forming unwanted phenol byproducts.[5]
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion. The resulting clear, yellowish solution is the diazonium salt, ready for immediate use in the next step.
Part B: Azo Coupling with 2-Naphthol
-
Preparation of Coupler: In a separate 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution. Stir until a clear solution is obtained.
-
Causality: 2-Naphthol is deprotonated by the strong base to form the highly reactive phenoxide ion. This greatly increases the electron density of the aromatic ring, making it susceptible to attack by the weakly electrophilic diazonium salt.
-
-
Cooling: Cool the 2-naphthol solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Causality: The electrophilic diazonium ion attacks the electron-rich naphthoxide ring, forming the N=N bond and creating the insoluble dye molecule. Maintaining a low temperature and alkaline conditions maximizes the yield of the desired product.[14]
-
-
Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.[5]
Part C: Isolation and Purification
-
Isolation: Isolate the colored precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected dye solid on the filter paper with several portions of cold distilled water until the filtrate is neutral. This removes excess acid, base, and inorganic salts.
-
Drying: Dry the purified dye in a vacuum oven at 60 °C until a constant weight is achieved.
Reaction Mechanism and Visualization
The overall transformation involves the formation of the diazonium electrophile followed by its attack on the nucleophilic coupling component.
Caption: Fig. 2: Chemical Transformation Pathway.
References
- The Synthesis of Azo Dyes. (n.d.).
- Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (n.d.). European Patent Office.
-
Hulet, R. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. Retrieved from [Link]
-
Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.). Retrieved from [Link]
-
4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769. (n.d.). PubChem. Retrieved from [Link]
-
4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Understanding the Properties and Safety of 4-Fluoro-2-nitroaniline (CAS 364-78-3). (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Fluorinated azo dyes. (n.d.). Google Patents.
-
Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (n.d.). Materials Advances (RSC Publishing). Retrieved from [Link]
-
Apoptosis. (2024, September 29). Making the First Azo Dye [Video]. YouTube. Retrieved from [Link]
- Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (n.d.). Google Patents.
-
N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
-
4-Fluoro-2-nitroaniline: A Key Chemical Intermediate for Pharmaceutical and Dye Synthesis. (2025, November 5). Retrieved from [Link]
-
4-FLUORO-2-NITROANILINE. (n.d.). gsrs. Retrieved from [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.
- Process for preparing 4-fluoro-3-nitroaniline. (n.d.). Google Patents.
-
Design and synthesis of fluorescent probes. (n.d.). ProQuest. Retrieved from [Link]
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- 14. youtube.com [youtube.com]
Application Notes & Protocols for the Analytical Characterization of N-Cyclopropyl-4-fluoro-2-nitroaniline
Introduction
N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted aromatic amine with a molecular structure that makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a nitro group, a fluorine atom, and a cyclopropyl amine moiety imparts specific chemical properties that necessitate a robust, multi-technique approach for comprehensive characterization. Accurate analytical assessment is critical for ensuring purity, confirming identity, and establishing stability, which are fundamental requirements in drug development and quality control workflows.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of N-Cyclopropyl-4-fluoro-2-nitroaniline. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, aligning with the principles of Good Laboratory Practice (GLP) and regulatory expectations outlined in guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
Physicochemical Properties
A foundational understanding of the compound's properties is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 887351-37-3 | [5][6][7] |
| Molecular Formula | C₉H₉FN₂O₂ | [5][7] |
| Molecular Weight | 196.18 g/mol | [5][7] |
| Appearance | Yellow to brown crystalline powder (predicted based on analogs) | [8] |
| Solubility | Generally insoluble in water; soluble in organic solvents like methanol, acetonitrile, dichloromethane. | [8] |
| Melting Point | 90-94°C (for the related compound 4-Fluoro-2-nitroaniline) | [8][9] |
Analytical Characterization Workflow
A comprehensive characterization of N-Cyclopropyl-4-fluoro-2-nitroaniline involves a sequential and integrated application of chromatographic and spectroscopic techniques. This workflow ensures unambiguous identification, purity assessment, and structural elucidation.
Caption: Integrated workflow for the comprehensive characterization of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Chromatographic Techniques for Purity and Separation
Chromatography is the cornerstone for determining the purity of N-Cyclopropyl-4-fluoro-2-nitroaniline and separating it from potential impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for purity assessment and quantification due to its high resolution and sensitivity for UV-active compounds like nitroaromatics.[10][11] A reversed-phase method is ideal, as the analyte is a moderately polar organic molecule.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and excellent retention of non-polar to moderately polar compounds through hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile and water provides good solvating power. Acetonitrile is chosen over methanol as it often yields sharper peaks and lower backpressure. The addition of a small amount of formic or acetic acid can improve peak shape by suppressing the ionization of the amine group.[12][13]
-
Detection Wavelength: The presence of the nitroaniline chromophore results in strong UV absorbance. A wavelength of 254 nm is a common starting point, with further optimization possible by acquiring a UV spectrum of the main peak.[12][14]
Experimental Protocol: HPLC-UV for Purity Analysis
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient Elution:
Time (min) %B 0.0 40 15.0 95 18.0 95 18.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: Purity is determined by the area percent method. All peaks are integrated, and the area of the main peak is expressed as a percentage of the total area of all peaks.
Trustworthiness: This protocol's reliability is established by adhering to the validation parameters set forth in ICH Q2(R1), which include specificity, linearity, accuracy, precision, and robustness.[1][2][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities and provides confirmatory structural information through mass fragmentation patterns. Aromatic amines are well-suited for GC-MS analysis.[15][16][17][18][19]
Causality Behind Experimental Choices:
-
Column: A low-polarity column, such as a DB-5MS or equivalent, is chosen. Its phenyl-arylene polymer phase provides good selectivity for aromatic compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, creating a molecular "fingerprint" for library matching and structural confirmation.
Experimental Protocol: GC-MS for Impurity ID
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.[15][17]
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural elucidation in organic chemistry. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic framework.
Expected Chemical Shifts (Predicted):
-
¹H NMR: Protons on the aromatic ring are expected between δ 6.5-8.5 ppm. The cyclopropyl protons will appear further upfield, typically between δ 0.5-1.5 ppm, and the N-H proton will be a broad singlet.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range.[20][21][22] The presence of the electron-withdrawing nitro and fluoro groups will significantly influence their chemical shifts. The cyclopropyl carbons will be upfield.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent aromatic protons.
Experimental Protocol: NMR
-
Instrumentation: 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: ~10-20 mg of sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment (e.g., using the APT or DEPT pulse sequence to aid in assignment).
-
¹⁹F NMR: Standard fluorine experiment.
-
2D NMR (Optional but Recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Causality Behind Experimental Choices: The structure contains several IR-active functional groups. The N-O stretches of the nitro group are particularly strong and characteristic. The N-H stretch and aromatic C-H and C=C stretches provide further confirmatory evidence.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| ~3300-3400 | N-H Stretch | Secondary Amine | [23] |
| ~3000-3100 | C-H Stretch | Aromatic | [23] |
| ~1550-1475 | Asymmetric N-O Stretch | Nitro Group | [24][25][26] |
| ~1360-1290 | Symmetric N-O Stretch | Nitro Group | [24][25][26] |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | [23] |
| ~1200-1300 | C-N Stretch | Aromatic Amine | [23] |
| ~1100-1250 | C-F Stretch | Fluoroaromatic | - |
Experimental Protocol: FT-IR
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Summary and Data Reporting
All analytical data should be compiled into a comprehensive Certificate of Analysis (CoA). This document serves as the official record of the compound's identity, purity, and quality.
Caption: Example structure of a Certificate of Analysis data summary.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. N-Cyclopropyl-4-fluoro-2-nitroaniline , 99% , 887351-37-3 - CookeChem [cookechem.com]
- 6. N-Cyclopropyl-4-fluoro-2-nitroaniline CAS#: 887351-37-3 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. academic.oup.com [academic.oup.com]
- 16. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
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- 24. orgchemboulder.com [orgchemboulder.com]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: N-Cyclopropyl-4-fluoro-2-nitroaniline in the Synthesis of Quinolone Antibiotics
Introduction: Strategic Importance of N-Cyclopropyl-4-fluoro-2-nitroaniline
N-Cyclopropyl-4-fluoro-2-nitroaniline, a substituted nitroaniline derivative, has emerged as a pivotal building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the broad-spectrum quinolone antibiotics. Its strategic importance lies in the unique combination of its functional groups: a cyclopropylamine moiety, a fluorine atom, and a nitro group. This specific arrangement provides a robust scaffold for the construction of the quinolone core, a bicyclic heterocyclic system essential for the antibacterial activity of this class of drugs.[1]
The cyclopropyl group at the N-1 position of the quinolone ring is a critical determinant of antibacterial potency and spectrum. The fluorine atom at the C-6 position enhances the drug's penetration into bacterial cells and its binding to the target enzymes, DNA gyrase and topoisomerase IV.[2] The ortho-nitro group, while not present in the final API, serves as a versatile precursor to an amino group, which is essential for the crucial cyclization step that forms the quinolone ring system. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of N-cyclopropyl-4-fluoro-2-nitroaniline in the synthesis of quinolone antibiotics, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations.
Chemical Properties and Specifications
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₂O₂ | [3] |
| Molecular Weight | 196.18 g/mol | [4] |
| CAS Number | 887351-37-3 | [3][4] |
| Appearance | Typically a solid | N/A |
| Purity | ≥99% | [3][4] |
Synthetic Pathway Overview: From Nitroaniline to Quinolone Core
The synthetic route from N-cyclopropyl-4-fluoro-2-nitroaniline to the core structure of many quinolone antibiotics can be conceptually divided into two key transformations:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding the corresponding ortho-diamine, N¹-cyclopropyl-4-fluorobenzene-1,2-diamine. This step is critical as it unmasks the second nucleophilic center required for the subsequent cyclization.
-
Annulation to form the Quinolone Ring: The resulting diamine is then subjected to a cyclization reaction with a suitable three-carbon synthon, typically a derivative of malonic acid, to construct the pyridone ring of the quinolone system. The Gould-Jacobs reaction is a classic and highly effective method for this transformation.[3][5]
The following sections provide detailed protocols and mechanistic insights for each of these pivotal steps.
Caption: General synthetic workflow from N-cyclopropyl-4-fluoro-2-nitroaniline to the quinolone core.
Part 1: Reduction of N-Cyclopropyl-4-fluoro-2-nitroaniline
The selective reduction of the nitro group in the presence of other functional groups is a well-established transformation in organic synthesis. For the conversion of N-cyclopropyl-4-fluoro-2-nitroaniline to N¹-cyclopropyl-4-fluorobenzene-1,2-diamine, two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.
Protocol 1: Reduction using Tin(II) Chloride (Stannous Chloride)
This method is a classic and reliable procedure for the reduction of aromatic nitro compounds and is well-suited for laboratory-scale synthesis.
Rationale: Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a powerful reducing agent that selectively reduces nitro groups to amines. The reaction is typically carried out in a protic solvent like ethanol.
Materials:
-
N-Cyclopropyl-4-fluoro-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Slowly add concentrated hydrochloric acid (a sufficient amount to maintain an acidic medium) to the mixture. The reaction is exothermic, so addition should be controlled.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N¹-cyclopropyl-4-fluorobenzene-1,2-diamine.
Safety Precautions:
-
Handle concentrated hydrochloric acid and sodium hydroxide solutions with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
The reaction can be exothermic; ensure proper cooling and controlled addition of reagents.
-
Tin compounds can be toxic; handle with care and dispose of waste appropriately.[7]
Part 2: Gould-Jacobs Cyclization for Quinolone Synthesis
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[3][5] In this step, the synthesized N¹-cyclopropyl-4-fluorobenzene-1,2-diamine is reacted with diethyl ethoxymethylenemalonate (DEEMM) to construct the quinolone ring system.
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through a two-stage mechanism:
-
Nucleophilic Substitution: The more nucleophilic amino group of the diamine attacks the electron-deficient double bond of DEEMM, leading to the displacement of the ethoxy group and the formation of an enamine intermediate.
-
Thermal Cyclization: Upon heating, the enamine undergoes an intramolecular cyclization via an electrocyclic reaction, followed by the elimination of ethanol to form the 4-hydroxyquinoline-3-carboxylate ester.[3][8]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Protocol 2: Synthesis of 4-hydroxy-7-fluoro-1-cyclopropyl-quinoline-3-carboxylic acid ethyl ester
This protocol is adapted from established procedures for the Gould-Jacobs reaction.[9]
Materials:
-
N¹-cyclopropyl-4-fluorobenzene-1,2-diamine
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Dowtherm A (or another high-boiling solvent like diphenyl ether)
-
Hexane
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine N¹-cyclopropyl-4-fluorobenzene-1,2-diamine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. Ethanol will be evolved during this step.
-
To the resulting intermediate, add a high-boiling solvent such as Dowtherm A.
-
Heat the reaction mixture to a higher temperature, typically 240-260 °C, for 1-2 hours to effect the cyclization. Monitor the reaction progress by TLC.
-
After the cyclization is complete, cool the reaction mixture to room temperature.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield the desired 4-hydroxy-7-fluoro-1-cyclopropyl-quinoline-3-carboxylic acid ethyl ester.
Expected Yields and Purity:
| Step | Product | Typical Yield | Purity |
| Reduction | N¹-cyclopropyl-4-fluorobenzene-1,2-diamine | 70-85% | >95% (by NMR) |
| Cyclization | 4-hydroxy-7-fluoro-1-cyclopropyl-quinoline-3-carboxylic acid ethyl ester | 80-95% | >98% (by HPLC) |
Further Transformations to Active Pharmaceutical Ingredients
The synthesized quinolone core is a versatile intermediate that can be further modified to produce a variety of potent antibiotics. A common subsequent step is the nucleophilic aromatic substitution at the C-7 position with a suitable amine, such as piperazine, followed by hydrolysis of the ester to the carboxylic acid. This pathway leads to the synthesis of well-known antibiotics like ciprofloxacin.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
N-Cyclopropyl-4-fluoro-2-nitroaniline: While specific toxicity data is limited, related nitroanilines are known to be harmful if swallowed, in contact with skin, or if inhaled. Handle with care and avoid creating dust.
-
Tin(II) Chloride and Hydrochloric Acid: These are corrosive and should be handled with care.[6]
-
N¹-cyclopropyl-4-fluorobenzene-1,2-diamine: Aromatic amines can be toxic and may cause skin sensitization.[6][10] Avoid inhalation and skin contact.
-
High-Boiling Solvents (e.g., Dowtherm A): These require high temperatures for the cyclization step. Ensure proper temperature control to avoid overheating and potential decomposition.
Conclusion
N-Cyclopropyl-4-fluoro-2-nitroaniline is a strategically designed precursor that provides an efficient entry point to the synthesis of complex quinolone antibiotics. The two-step sequence of nitro group reduction followed by a Gould-Jacobs cyclization is a robust and reliable method for constructing the core quinolone scaffold. The protocols and mechanistic insights provided in this application note offer a comprehensive guide for researchers and professionals in the field of pharmaceutical development, enabling the synthesis of these vital therapeutic agents.
References
-
CP Lab Safety. N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. [Link]
-
National Center for Biotechnology Information. "Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity." PubMed Central. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
National Center for Biotechnology Information. "Quinolone antibiotics." PubMed Central. [Link]
-
ResearchGate. A new synthetic route to 7‐halo‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents. [Link]
-
ResearchGate. Synthesis of[3][4][5]selenadiazolo[3,4-f]quinolone derivatives by the Gould-Jacobs reaction of 5-amino-2,1,3-benzoselenadiazole. [Link]
- Google Patents. 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
-
MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]
-
ResearchGate. Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. [Link]
-
National Center for Biotechnology Information. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]
Sources
- 1. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. mdpi.com [mdpi.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. wikiwand.com [wikiwand.com]
- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Using N-Cyclopropyl-4-fluoro-2-nitroaniline as a protein degrader building block
Application Notes & Protocols
Topic: N-Cyclopropyl-4-fluoro-2-nitroaniline: A Versatile Building Block for a New Generation of Cereblon-Modulating Protein Degraders
Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).
Abstract
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality capable of eliminating disease-causing proteins rather than merely inhibiting them. At the core of this technology are heterobifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. The Cereblon (CRBN) E3 ligase complex is a cornerstone of TPD, widely exploited due to the well-understood binding chemistry of immunomodulatory drugs (IMiDs). This document provides an in-depth guide to using N-Cyclopropyl-4-fluoro-2-nitroaniline, a key chemical precursor, for the rational design and synthesis of novel CRBN-recruiting degraders. We will detail the synthetic rationale, provide step-by-step protocols for synthesis and cellular validation, and discuss the mechanistic advantages conferred by the unique structural motifs of this building block.
Introduction: The Central Role of Cereblon in Targeted Protein Degradation
The CRBN-Cullin 4A (CUL4A) E3 ubiquitin ligase complex is a central player in the TPD field. It is famously hijacked by IMiDs like thalidomide and lenalidomide to induce the degradation of specific neosubstrate proteins. This mechanism has been successfully co-opted for the development of PROTACs, where an IMiD-based moiety serves as the "warhead" to engage CRBN. The core structure responsible for CRBN binding is the glutarimide ring, which docks into the thalidomide-binding pocket of the protein.
N-Cyclopropyl-4-fluoro-2-nitroaniline serves as an advanced starting material for constructing these CRBN-binding warheads. Its structure is strategically designed for efficient chemical synthesis, allowing for the introduction of key functionalities that enhance binding affinity and modulate physicochemical properties.
The N-Cyclopropyl-4-fluoro-2-nitroaniline Advantage
This particular building block is advantageous for several reasons, rooted in its unique chemical features which translate into a streamlined synthesis and potentially superior final drug properties.
-
Synthetic Tractability: The nitro group (-NO2) is a versatile chemical handle. It can be readily reduced to an amine (-NH2), which then serves as a nucleophile for the crucial cyclization step with a glutamate derivative to form the glutarimide ring required for CRBN binding.[1]
-
Modulation of Physicochemical Properties:
-
The fluoro (-F) substituent can enhance metabolic stability and improve cell permeability.[1] It also offers a potential vector for further chemical modification via nucleophilic aromatic substitution (SNAr) reactions.[2]
-
The N-cyclopropyl group is a key feature found in potent next-generation CRBN E3 ligase modulators. It can increase potency and modulate the substrate specificity of the resulting degrader, potentially leading to novel degradation profiles compared to traditional thalidomide-based ligands.
-
-
Foundation for the Glutarimide Pharmacophore: The ultimate goal of using this building block is to construct the glutarimide ring, which forms highly conserved hydrogen bonds within the CRBN binding pocket.[][4] This interaction anchors the PROTAC to the E3 ligase, positioning it to recruit the target protein.[][5]
Below is a diagram illustrating the overall workflow from the building block to a functional PROTAC, culminating in target degradation.
Caption: Overall workflow from synthesis to validation.
Protocol: Synthesis of a Representative PROTAC
This protocol outlines a general, two-part synthesis for a PROTAC targeting a hypothetical Protein of Interest (POI) that has a known ligand with a free amine (POI-Ligand-NH2).
Part A: Synthesis of the CRBN Ligand-Linker Intermediate
This part focuses on converting N-Cyclopropyl-4-fluoro-2-nitroaniline into a functional CRBN ligand appended with a linker suitable for conjugation.
Step 1: Reduction of the Nitro Group The first step is the reduction of the nitro group to an aniline, which is essential for the subsequent amide bond formation.
-
Reaction Scheme:
-
N-Cyclopropyl-4-fluoro-2-nitroaniline → N1-cyclopropyl-4-fluorobenzene-1,2-diamine
-
-
Reagents & Materials:
Reagent/Material Quantity Purpose N-Cyclopropyl-4-fluoro-2-nitroaniline 1.0 eq Starting Material Palladium on Carbon (Pd/C, 10%) 0.1 eq (catalytic) Catalyst Hydrogen Gas (H2) Balloon pressure Reducing Agent Methanol (MeOH) or Ethyl Acetate (EtOAc) Solvent Reaction Medium | Round-bottom flask, Magnetic stirrer | | Reaction Vessel |
-
Procedure:
-
Dissolve N-Cyclopropyl-4-fluoro-2-nitroaniline in methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst.
-
Seal the flask and purge with nitrogen, followed by hydrogen gas (use a balloon).
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine product, which is often used directly in the next step.
-
Step 2: Glutarimide Ring Formation and Linker Attachment This step involves coupling the newly formed aniline with a linker-appended glutamic acid derivative, followed by cyclization to form the critical glutarimide ring.
-
Reaction Scheme:
-
Diamine + Boc-L-glutamic acid-linker → Final CRBN Ligand-Linker
-
-
Reagents & Materials:
Reagent/Material Quantity Purpose Crude Diamine from Step 1 1.0 eq Reactant Pre-synthesized Boc-L-Glu(linker)-OH 1.1 eq Building Block HATU or HBTU 1.2 eq Amide Coupling Agent DIPEA or Et3N 3.0 eq Base Anhydrous DMF Solvent Reaction Medium Acetic Anhydride Excess Cyclizing Agent | Sodium Acetate | Catalytic | Catalyst for cyclization |
-
Procedure:
-
Dissolve the crude diamine and the Boc-L-glutamic acid-linker in anhydrous DMF.
-
Add the coupling agent (HATU) and the base (DIPEA). Stir at room temperature for 2-4 hours until amide bond formation is complete (monitor by LC-MS).
-
To the same pot, add acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the reaction to 80-100 °C for 2-6 hours to drive the cyclization and concomitant Boc-deprotection.
-
After cooling, purify the resulting CRBN Ligand-Linker intermediate using preparative HPLC to achieve >95% purity.
-
Confirm the structure and purity via LC-MS and NMR.
-
Part B: Final PROTAC Synthesis
This is the final conjugation step to link the CRBN warhead to the POI ligand.
-
Reagents & Materials:
Reagent/Material Quantity Purpose CRBN Ligand-Linker (with COOH) 1.0 eq Reactant POI-Ligand-NH2 1.1 eq Target Ligand HATU 1.2 eq Coupling Agent DIPEA 3.0 eq Base | Anhydrous DMF | Solvent | Reaction Medium |
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the purified CRBN Ligand-Linker intermediate in anhydrous DMF.[6]
-
Add HATU and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]
-
Add the POI-Ligand-NH2 to the mixture.[6]
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product thoroughly by LC-MS and ¹H NMR to confirm identity and purity (>95%).[6]
-
Protocols: Cellular Evaluation of the Synthesized PROTAC
Once synthesized and purified, the PROTAC must be tested to confirm its ability to induce the degradation of the target protein in a cellular context.
Protocol 1: Target Protein Degradation Assay by Western Blot
This is the gold-standard assay to directly visualize and quantify the reduction in target protein levels.
-
Materials:
-
Cancer cell line expressing the POI (e.g., HeLa, HEK293T, or a disease-relevant line).
-
Synthesized PROTAC, Negative Control PROTAC (e.g., with an inactive epimer of the CRBN ligand), POI inhibitor (if available).
-
DMSO (vehicle control).
-
Cell culture medium, FBS, antibiotics.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-POI, anti-Vinculin or anti-GAPDH as loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 1, 10, 100, 1000 nM). Also prepare wells for vehicle (DMSO) and negative controls.
-
Remove the old medium and add the PROTAC-containing medium to the cells. Incubate for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli buffer.
-
Run the samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody against the POI and the loading control overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI band intensity to the loading control band intensity for each lane.
-
Plot the normalized intensity versus PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Caption: Workflow for Western Blot validation.
Protocol 2: Cell Viability Assay
This assay determines if the degradation of the POI leads to a functional anti-proliferative or cytotoxic effect.
-
Materials:
-
Cell line used in Protocol 1.
-
96-well clear-bottom plates.
-
Synthesized PROTAC and controls.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, resazurin).
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well). Allow to adhere overnight.
-
Treatment: Add serial dilutions of the PROTAC and controls to the wells.
-
Incubation: Incubate the plate for an extended period, typically 72 to 120 hours, to allow for effects on proliferation to manifest.
-
Assay: Follow the manufacturer's protocol for the chosen viability kit. For CellTiter-Glo®, add the reagent to the wells, incubate briefly, and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the vehicle (DMSO) control wells.
-
Plot the percent viability versus the logarithm of the PROTAC concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
-
Data Interpretation & Troubleshooting
-
Successful Degradation: A successful PROTAC will show a dose- and time-dependent decrease in the POI level, exhibiting a characteristic "hook effect" at very high concentrations where binary complex formation outcompetes ternary complex formation. The cell viability should decrease in a dose-dependent manner if the POI is critical for cell survival.
-
No Degradation:
-
Check Synthesis: Confirm the final PROTAC structure and purity. Impurities can inhibit the process.
-
Cellular Permeability: The PROTAC may not be entering the cell. Consider modifying the linker to improve physicochemical properties.
-
Ternary Complex: The linker length or attachment point may be suboptimal, preventing a stable ternary complex from forming. Synthesize a library of PROTACs with different linkers.[7][8]
-
E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of CRBN.
-
References
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis and Evaluation using a Bdp FL-peg4-tco Linker.
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis and Evaluation Using a Bis-PEG7-Acid Linker.
- Donlic, A. (2021). From Thalidomide to Pomalidomide: The Evolution of Cereblon Ligands in Drug Discovery. RSC Medicinal Chemistry.
-
van der Weyden, L., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers (Basel). Available at: [Link]
-
Fischer, E., et al. (2018). Chemical Ligand Space of Cereblon. Cell Chemical Biology. Available at: [Link]
-
Scherz, J. P., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Stanton, B., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Stanton, B., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2019). Protein degradation mechanism of Thalidomide via cereblon-binding. Available at: [Link]
-
Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link]
-
Foley, D. J., et al. (2023). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. Available at: [Link]
-
Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN). European Journal of Medicinal Chemistry. Available at: [Link]
-
Fernandes, C., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Medicinal Chemistry Research. Available at: [Link]
-
Ainfo Inc. (Date N/A). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Available at: [Link]
-
Fernandes, C., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Medicinal Chemistry Research. Available at: [Link]
-
Weber, F., et al. (2022). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
ResearchGate. (2025). 4-Fluoro-3-nitroaniline and its N-substituted derivatives. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline. This valuable building block is crucial in the development of various pharmaceutical agents.[1] The following troubleshooting guides and FAQs are designed to address specific experimental challenges, explaining the causality behind each recommendation to ensure robust and reproducible outcomes.
The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, cyclopropylamine acts as the nucleophile, displacing a fluoride ion from an activated aromatic ring, most commonly 2,4-difluoronitrobenzene. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂), which stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[2]
The regioselectivity of this reaction is a key consideration. The fluorine atom at the 4-position (para to the nitro group) is preferentially substituted over the fluorine at the 2-position (ortho to the nitro group). This is because the para-position allows for more effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.
Caption: General SNAr pathway for the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yield is the most common challenge and typically points to suboptimal reaction conditions. Consider these four critical areas:
-
Base Inefficiency: The base is crucial for neutralizing the hydrofluoric acid (HF) byproduct. If the base is too weak, not present in sufficient stoichiometric excess (typically 1.5-2.5 equivalents), or has low solubility in the reaction solvent, the accumulating acid can protonate the cyclopropylamine, rendering it non-nucleophilic and halting the reaction.
-
Improper Solvent Choice: SNAr reactions are highly sensitive to the solvent.[3] Polar aprotic solvents like THF, DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base but poorly solvate the amine nucleophile, thus enhancing its reactivity.[4][5] Using nonpolar or protic solvents can drastically reduce the reaction rate.
-
Insufficient Thermal Energy: While the reaction is highly activated, it often requires heating to proceed at a practical rate. A temperature range of 60-100 °C is common. If the temperature is too low, the reaction may stall or proceed too slowly.
-
Moisture Contamination: Water in the reaction mixture can compete with the cyclopropylamine as a nucleophile, leading to the formation of 4-fluoro-2-nitrophenol as a byproduct. Ensure all reagents and solvents are anhydrous.
Q2: I'm observing a significant impurity that is difficult to separate from my product. What could it be?
A: The most likely impurity is the di-substituted product, N¹,N³-dicyclopropyl-4-fluoro-2-nitroaniline, where a second molecule of cyclopropylamine has displaced the remaining fluorine atom. This occurs when using a large excess of cyclopropylamine or running the reaction at excessively high temperatures or for extended periods. To minimize this, use a modest excess of cyclopropylamine (1.1-1.3 equivalents) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Q3: How do I select the best base for this reaction?
A: The ideal base should be non-nucleophilic to avoid competing with the cyclopropylamine. It must also be strong enough to effectively scavenge the HF byproduct.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent, cost-effective choices. They are strong enough to deprotonate the intermediate and are generally insoluble, which can simplify workup. Potassium carbonate (K₂CO₃) is a standard choice.
-
Organic Amine Bases (Triethylamine, DIPEA): These are soluble in organic solvents but can be more difficult to remove during purification. They are a good alternative if carbonate bases lead to heterogeneous mixtures that are difficult to stir.
-
Stronger Bases (t-BuOK, LiHMDS): While effective, these are often unnecessary for this activated system and may promote side reactions. Their use resulted in lower yields in similar SNAr optimizations.[6]
Q4: The reaction starts but does not go to completion, even after prolonged heating. What steps can I take?
A: Stalled reactions are often due to reagent deactivation or an equilibrium issue.
-
Check Reagent Purity: Ensure the cyclopropylamine has not degraded. It is a volatile amine and should be handled accordingly.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential byproduct formation. Microwave irradiation can sometimes be effective for driving sluggish reactions to completion.[6]
-
Consider a More Polar Solvent: Switching from a solvent like THF to DMF or DMSO can significantly accelerate SNAr reactions due to their higher polarity and ability to stabilize the charged intermediate.[3]
-
Catalysis (Advanced Troubleshooting): While typically not required for such an activated substrate, if other methods fail, the addition of a catalytic amount of a copper(I) salt (e.g., CuI) can sometimes facilitate challenging N-arylation reactions.[7]
Troubleshooting Guide: A Systematic Approach to Optimization
When facing persistent issues like low yield or high impurity levels, a structured approach is more effective than random changes.
Guide 1: Optimizing for Yield and Conversion
This workflow provides a logical sequence for troubleshooting low-yield reactions.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Table 1: Recommended Starting Conditions & Optimization Ranges
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |
| Solvent | Tetrahydrofuran (THF) | THF, Acetonitrile, DMF, DMSO | Start with a less polar, lower-boiling solvent like THF for easier removal. Move to DMF or DMSO for sluggish reactions.[3][6] |
| Base | K₂CO₃ (Potassium Carbonate) | K₂CO₃, Cs₂CO₃, DIPEA | K₂CO₃ is cost-effective and efficient. Cs₂CO₃ is more soluble and can be more effective but is more expensive. |
| Temperature | 80 °C | 60 - 120 °C | Higher temperatures increase rate but may also promote di-substitution. Monitor by TLC to find the optimal balance. |
| Cyclopropylamine | 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. A large excess can lead to the di-substituted impurity. |
| Base | 2.0 equivalents | 1.5 - 2.5 equivalents | Must be in excess to neutralize all HF generated. Finely ground base increases surface area and reactivity. |
| Concentration | 0.2 M | 0.1 - 0.5 M | More concentrated reactions are often faster but can present solubility or heat transfer issues on a larger scale. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis
This protocol provides a robust starting point for optimization.
Materials:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (to make a 0.2 M solution based on the limiting reagent)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add 2,4-difluoronitrobenzene and anhydrous THF.
-
Add the finely ground potassium carbonate to the solution.
-
With vigorous stirring, add the cyclopropylamine dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC (see Protocol 2).
-
Upon completion (disappearance of the 2,4-difluoronitrobenzene spot), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Cyclopropyl-4-fluoro-2-nitroaniline as a solid.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
System:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 20% Ethyl Acetate in Hexane (v/v). This may need to be adjusted based on observed separation.
-
Visualization: UV light (254 nm). The starting material and product are both UV active.
Procedure:
-
Using a capillary tube, spot the reaction mixture on a TLC plate alongside co-spots of the starting materials.
-
Elute the plate using the prepared mobile phase.
-
Visualize the plate under UV light. The product, N-Cyclopropyl-4-fluoro-2-nitroaniline, is more polar than the 2,4-difluoronitrobenzene starting material and will have a lower Rf value.
-
The reaction is considered complete when the spot corresponding to 2,4-difluoronitrobenzene is no longer visible.
References
-
C. F. Bernasconi. (1970). Solvent Effects on the Rates of Fast Reactions. I. The Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Dioxane-Water and Methanol-Water Mixtures. Journal of the American Chemical Society, 92(5), 129–136. Available at: [Link]
-
Suresh Kumar Sythana, et al. (2020). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 24(10), 2271–2278. Available at: [Link]
-
N. S. Nudelman, et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. Table from a publication. Available at: [Link]
-
Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents Effects on Aromatic Nucleophilic Substitutions. Part 5. Kinetics of the Reactions of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Aprotic Solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. Available at: [Link]
-
Semantic Scholar. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Available at: [Link]
- European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1.
-
ResearchGate. (n.d.). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Available at: [Link]
-
CP Lab Safety. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. Available at: [Link]
-
Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(1), 57-62. Available at: [Link]
-
Fors, B. P., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(7), 1582-1585. Available at: [Link]
-
Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.). Available at: [Link]
-
Smith, K., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(41), 11043-11046. Available at: [Link]
-
Singleton, D. A. (2017). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 9, 7-8. Available at: [Link]
-
ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Available at: [Link]
-
PubMed. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Available at: [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. (n.d.). Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - CN111018717A.
-
ACS Publications. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Available at: [Link]
-
ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Available at: [Link]
-
gsrs. (n.d.). 4-FLUORO-2-NITROANILINE. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]
Technical Support Center: Purification of N-Cyclopropyl-4-fluoro-2-nitroaniline
Welcome to the technical support center for the purification of N-Cyclopropyl-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Introduction
N-Cyclopropyl-4-fluoro-2-nitroaniline is a key building block in medicinal chemistry and materials science.[1] Its purification is a critical step to ensure the quality and reliability of subsequent synthetic transformations. This guide provides practical, field-proven insights into the most effective purification methods, focusing on recrystallization and column chromatography. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the purity and yield of your target compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of N-Cyclopropyl-4-fluoro-2-nitroaniline is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₂O₂ | [2] |
| Molecular Weight | 196.18 g/mol | [2] |
| Appearance | Solid | |
| Purity (Typical) | ≥99% | [2] |
| Storage | Room temperature | [2] |
The presence of a nitro group, a fluorine atom, and a secondary amine influences the molecule's polarity and reactivity, which are key considerations for purification.[1]
Troubleshooting Guide
This section addresses common issues encountered during the purification of N-Cyclopropyl-4-fluoro-2-nitroaniline in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs if the solution is supersaturated or if the boiling point of the solvent is too high.
-
Causality: The compound's melting point may be lower than the boiling point of the solvent, or the cooling rate is too rapid, preventing orderly crystal lattice formation.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote gradual cooling and crystal growth.
-
Solvent System Modification: Consider using a lower-boiling point solvent or a different solvent system altogether. For nitro-aromatic compounds, alcoholic solvents or mixtures like ethanol/water can be effective.[3][4]
-
Q2: No crystals are forming even after the solution has cooled in an ice bath. What's next?
A2: Failure to crystallize can be due to several factors, including insufficient concentration, the presence of impurities that inhibit crystallization, or the need for a nucleation site.
-
Causality: The solution may not be sufficiently saturated at low temperatures, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution.
-
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes turbid, then warm until clear and cool slowly. For instance, if your compound is dissolved in a minimal amount of a polar solvent, you could try adding a non-polar solvent like hexanes.[4]
-
Column Chromatography Issues
Q1: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A1: Streaking is often observed with amines on silica gel due to the interaction between the basic amine and the acidic silanol groups on the silica surface.
-
Causality: The acidic nature of silica gel can lead to strong adsorption of the basic amine, causing tailing and poor separation.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use of Deactivated Silica: For particularly sensitive compounds, consider using silica gel that has been deactivated (e.g., with water or triethylamine).
-
Alternative Stationary Phases: If the problem persists, consider using a different stationary phase, such as alumina (neutral or basic) or a polymer-based support.
-
Q2: I can't separate my product from a close-running impurity. What are my options?
A2: Achieving separation of compounds with similar polarities can be challenging.
-
Causality: The impurity and the product have very similar affinities for the stationary and mobile phases.
-
Solutions:
-
Optimize the Mobile Phase: Experiment with different solvent systems. A patent for a similar compound, N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, suggests using an ethyl acetate/n-hexane system for TLC, which is a good starting point.[5][6] Varying the ratio of these solvents can improve separation.
-
Change the Stationary Phase: Sometimes a switch to a different stationary phase (e.g., from silica to alumina or a reverse-phase C18 silica) can alter the selectivity and achieve separation.
-
Recrystallization: If chromatography fails to provide the desired purity, recrystallization of the mixed fractions may be an effective alternative.
-
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm and prevent this?
A3: Some compounds are unstable on acidic silica gel.
-
Causality: The acidic surface of the silica can catalyze decomposition of sensitive molecules.
-
Solutions:
-
Stability Test: Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.
-
Deactivated Silica/Alternative Phases: As mentioned before, use deactivated silica or a less acidic stationary phase like alumina.
-
Rapid Purification: If the decomposition is slow, performing the chromatography as quickly as possible can minimize product loss.
-
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Caption: General purification workflow for N-Cyclopropyl-4-fluoro-2-nitroaniline.
Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Protocol 1: Recrystallization
This protocol is adapted from general principles for the recrystallization of nitro-aromatic and fluorinated compounds.[3][4][7]
-
Solvent Selection:
-
Based on the properties of similar molecules, a good starting point for a recrystallization solvent is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol) and a non-polar anti-solvent in which it is less soluble when cold (e.g., water, hexanes).
-
A patent for a related compound suggests that washing with n-hexane can be used to crystallize the product, indicating its low solubility in this solvent.[6]
-
-
Procedure:
-
Place the crude N-Cyclopropyl-4-fluoro-2-nitroaniline in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and heat the mixture for a few minutes, followed by hot filtration to remove the charcoal.
-
Slowly add a hot anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Flash Column Chromatography
This protocol is based on general methods for the purification of nitroanilines and related compounds.[5][6][8]
-
TLC Analysis:
-
Column Preparation:
-
Choose a column of an appropriate size for the amount of material to be purified.
-
Pack the column with silica gel using either a dry or wet packing method.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Cyclopropyl-4-fluoro-2-nitroaniline.
-
Troubleshooting Decision Tree
The following diagram provides a decision-making tree for troubleshooting common purification challenges.
Caption: Decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline?
A: Common impurities can include unreacted starting materials (e.g., 1,4-difluoro-2-nitrobenzene and cyclopropylamine), and potential side-products from over-reaction or alternative reaction pathways.
Q: Is N-Cyclopropyl-4-fluoro-2-nitroaniline stable to standard purification conditions?
A: While generally stable, anilines can be sensitive to strongly acidic conditions and may be prone to oxidation. It is always good practice to check for stability on silica gel via a TLC spot test before committing to column chromatography.
Q: Can I use reverse-phase chromatography for this compound?
A: Yes, reverse-phase chromatography is a viable option, particularly if the compound or its impurities are not well-resolved by normal-phase chromatography. A typical mobile phase would be a mixture of acetonitrile and water, or methanol and water.
Q: What is the best way to confirm the purity of the final product?
A: A combination of techniques should be used. TLC is a quick and easy way to check for the presence of impurities. For a more definitive assessment of purity, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are recommended.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. Retrieved from [Link]
-
Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
- Esteve, J. S. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (European Patent No. EP0430847A1).
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]
- Esteve, J. S. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (European Patent No. EP0430847A1).
Sources
- 1. N-Cyclopropyl-4-fluoro-2-nitroaniline | 887351-37-3 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
Overcoming solubility issues with N-Cyclopropyl-4-fluoro-2-nitroaniline
Technical Support Center: N-Cyclopropyl-4-fluoro-2-nitroaniline
Introduction
N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS 887351-37-3) is a key building block and intermediate in modern synthetic chemistry, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a cyclopropyl amine, a fluorine atom, and a nitro group, offers a versatile scaffold for creating complex molecules.[2] However, its physicochemical properties, characteristic of many nitroaniline derivatives, present a significant challenge for researchers: poor aqueous solubility.[3]
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome solubility issues and handle N-Cyclopropyl-4-fluoro-2-nitroaniline effectively and safely in your laboratory workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of N-Cyclopropyl-4-fluoro-2-nitroaniline?
A1: N-Cyclopropyl-4-fluoro-2-nitroaniline is a solid, typically a crystalline powder, at room temperature.[4] Its molecular structure contributes to its low polarity, making it poorly soluble in water but more soluble in common organic solvents.[3]
| Property | Value | Source |
| CAS Number | 887351-37-3 | [1] |
| Molecular Formula | C₉H₉FN₂O₂ | [1][4] |
| Molecular Weight | 196.18 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% - 99% | [1][5] |
Q2: What are the primary safety concerns when handling this compound?
A2: Similar to other nitroanilines, this compound should be handled with care. The primary hazards include toxicity if swallowed, inhaled, or absorbed through the skin.[3][6][7] Always handle this chemical in a well-ventilated area or chemical fume hood.[6] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][6]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
May cause skin, eye, and respiratory tract irritation.[3]
-
Prolonged or repeated exposure may cause organ damage.[6]
Q3: For what applications is this compound typically used?
A3: It is primarily used as an intermediate in organic synthesis. The reactive sites on the molecule—the amine and the nitro group on the aromatic ring—make it a valuable precursor for creating more complex molecules, particularly in the development of pharmaceuticals (as a building block for Active Pharmaceutical Ingredients, APIs) and new agrochemicals like herbicides and pesticides.[2] It is often found in product families described as "Protein Degrader Building Blocks".[1]
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses the most common and frustrating issue encountered with N-Cyclopropyl-4-fluoro-2-nitroaniline: getting it to dissolve for your experiments.
Q4: I can't dissolve the compound in my aqueous buffer. What am I doing wrong?
A4: You are not doing anything wrong. This compound is expected to have very low solubility in water and aqueous buffers.[3] The non-polar cyclopropyl group and the aromatic ring dominate its character, making it hydrophobic. Direct dissolution in aqueous systems is generally not a viable strategy. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.
Q5: What is the best organic solvent for making a stock solution?
A5: The principle of "like dissolves like" is your primary guide. Since the compound is largely non-polar with some polar characteristics (from the nitro and amine groups), a polar aprotic solvent is typically the best choice.
-
First Choice: Dimethyl sulfoxide (DMSO) . DMSO is an excellent solvent for many poorly soluble compounds used in biological assays. It can typically dissolve N-Cyclopropyl-4-fluoro-2-nitroaniline to a high concentration.
-
Second Choice: N,N-Dimethylformamide (DMF) . Similar to DMSO, DMF is a strong polar aprotic solvent that can be effective.
-
Other Options: Acetone, Acetonitrile (ACN), or Tetrahydrofuran (THF) can also be used, but they may not achieve the same high concentrations as DMSO or DMF. For applications sensitive to residual water, ensure you are using anhydrous-grade solvents.
Expert Tip: When preparing a stock solution, always start with a small amount of your compound to test solubility in a few different solvents before committing your entire batch. This prevents waste and helps you find the optimal solvent for your specific concentration needs.
Q6: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A6: This is a classic problem called "crashing out." It happens when the final concentration of the organic co-solvent is not high enough to keep the compound in solution. Here are several strategies to mitigate this, which can be visualized in the workflow diagram below.
-
Lower the Final Concentration: The simplest solution is often to work with a lower final concentration of your compound in the aqueous medium.
-
Increase the Co-solvent Percentage: Try to keep the final percentage of DMSO (or other co-solvent) as high as your experiment can tolerate. For cell-based assays, this is often limited to <1% or even <0.1% v/v to avoid solvent-induced toxicity.
-
Use a Co-Solvency System: Instead of relying on just one solvent, a mixture can be more effective.[8] For example, using a stock solution in DMSO and diluting it into a buffer that already contains a small amount of a less-toxic co-solvent like ethanol or polyethylene glycol (PEG) can improve stability.[8]
-
Gentle Heating: Briefly and gently warming the solution (e.g., to 37°C) can sometimes help dissolve the compound and prevent immediate precipitation. However, you must first verify the thermal stability of the compound to avoid degradation.
-
pH Adjustment: The amine group on the aniline ring is weakly basic.[9] Adjusting the pH of your final aqueous solution might slightly alter the compound's ionization state and solubility. For a weakly basic amine, lowering the pH (making it more acidic) will lead to protonation, forming a more soluble salt.[9][10] However, this is often a minor effect for nitroanilines and must be compatible with your experimental conditions.
Systematic Solubility Troubleshooting Workflow
The following diagram outlines a logical, step-by-step process for addressing solubility challenges with N-Cyclopropyl-4-fluoro-2-nitroaniline.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Cyclopropyl-4-fluoro-2-nitroaniline | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Cyclopropyl-4-fluoro-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. ijpbr.in [ijpbr.in]
- 9. jmpas.com [jmpas.com]
- 10. researchgate.net [researchgate.net]
Stability challenges of N-Cyclopropyl-4-fluoro-2-nitroaniline in solution
Technical Support Center: N-Cyclopropyl-4-fluoro-2-nitroaniline
Welcome to the technical support guide for N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS 887351-37-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges of this versatile building block in solution. Our goal is to provide you with practical, field-tested insights and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Q1: What are the ideal storage conditions for N-Cyclopropyl-4-fluoro-2-nitroaniline in its solid form?
A: For optimal long-term stability, the solid compound should be stored at room temperature in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] While the compound is relatively stable as a solid, this practice minimizes exposure to atmospheric moisture and oxygen, which can initiate slow degradation over time. The container should be protected from direct light.
Q2: Which solvents are recommended for preparing stock solutions, and at what concentration?
A: N-Cyclopropyl-4-fluoro-2-nitroaniline exhibits good solubility in polar aprotic solvents. For stock solutions, we recommend using high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Acetonitrile is also a suitable choice. It is crucial to use anhydrous-grade solvents, as residual water can be a source of instability. We advise preparing concentrated stock solutions (e.g., 10-50 mM) to minimize the volume added to aqueous experimental systems.
Q3: Is this compound sensitive to light?
A: Yes, caution is warranted. Aromatic nitro compounds can be susceptible to photodecomposition. Aromatic amines may also react with photochemically generated oxidants.[3] Therefore, we strongly recommend that all solutions containing N-Cyclopropyl-4-fluoro-2-nitroaniline be prepared and stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.
Q4: What is the general pH stability profile of this molecule?
A: Based on the chemistry of related nitroaniline structures, the compound is expected to be most stable in solutions with a near-neutral pH (approximately 6.0-8.0).[4] The electron-withdrawing effects of the nitro and fluoro groups significantly reduce the basicity of the aniline nitrogen, making it less prone to protonation than aniline itself.[5] However, strongly acidic or basic conditions should be avoided. Strong bases could potentially catalyze hydrolysis or other degradation reactions, while strong acids might affect the cyclopropyl group, although this is less common.
Section 2: Troubleshooting Guide for Solution-Based Experiments
This guide is structured to help you diagnose and resolve common issues encountered during your work.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Observation: My yellow-orange solution of the compound darkens to a red or brown color over a few hours or days. | Oxidative Degradation/Polymerization: Exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of colored oligomeric or polymeric byproducts. This is a known pathway for some aniline derivatives.[6] | 1. Prepare Solutions Fresh: Make solutions immediately before use whenever possible. 2. Use an Inert Atmosphere: Degas your solvent by sparging with nitrogen or argon before dissolving the compound. Overlay the headspace of the vial with the inert gas before sealing. 3. Protect from Light: Always use amber vials or foil-wrapped containers for solution storage and during experiments. |
| Observation: I see new, unexpected peaks appearing in my HPLC or LC-MS chromatogram over time. | Chemical Degradation: This indicates the formation of one or more degradation products. The specific pathway could be: - Hydrolysis: Although nitroanilines are generally resistant to hydrolysis, it can occur under non-optimal pH or elevated temperatures.[3][7] - Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles in your buffer (e.g., thiols like DTT, or primary/secondary amines) could potentially displace the fluoride atom. - Nitro Group Reduction: If reducing agents are present in your media, the nitro group can be reduced to a nitroso, hydroxylamine, or amino group. | 1. Perform a Forced Degradation Study: Intentionally expose the compound to acidic, basic, oxidative, and photolytic conditions to identify potential degradants. This helps in method validation and peak identification. 2. Verify Buffer/Media Compatibility: Run a control experiment by incubating the compound in your exact experimental buffer for the duration of your assay. Analyze the sample by HPLC at time-zero and at the end-point to check for degradation. 3. Use High-Purity Solvents: Ensure all solvents and reagents are of high quality and free from contaminants that could catalyze degradation. |
| Observation: My biological or chemical assay results are inconsistent and show poor reproducibility. | Declining Compound Concentration: The active concentration of your compound is likely decreasing during the experiment due to instability in the aqueous assay buffer. This leads to time-dependent loss of activity. | 1. Time-Course Stability Assessment: Directly measure the concentration of N-Cyclopropyl-4-fluoro-2-nitroaniline in your final assay buffer at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, light, etc.). 2. Minimize Incubation Times: Design your experiment to use the shortest effective incubation time. 3. Dose Immediately: Add the compound to your assay from a freshly prepared or thawed stock solution at the very last step before starting the incubation/measurement. |
Section 3: Key Protocols & Workflows
Adherence to standardized protocols is critical for ensuring experimental reproducibility.
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol describes the best practices for creating a stable, concentrated stock solution for long-term use.
-
Preparation:
-
Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE).
-
Accurately weigh the desired amount of solid N-Cyclopropyl-4-fluoro-2-nitroaniline into a new, clean amber glass vial.
-
Add the required volume of anhydrous-grade DMSO (or other suitable solvent) to achieve the target concentration (e.g., 20 mM).
-
Seal the vial tightly with a Teflon-lined cap.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in micro-centrifuge tubes or smaller amber vials.
-
Before sealing each aliquot, gently flush the headspace with an inert gas (e.g., nitrogen or argon).
-
Store the aliquots at -20°C for short-to-medium term storage (weeks) or at -80°C for long-term storage (months).
-
When ready to use, thaw a single aliquot completely at room temperature and vortex gently before use. Do not refreeze a thawed aliquot.
-
Workflow: Preliminary Solution Stability Assessment
This workflow provides a logical sequence for testing the stability of your compound in a new experimental buffer or condition.
Caption: Workflow for assessing compound stability in a new buffer.
Section 4: Understanding the Chemical Basis of Instability
The stability of N-Cyclopropyl-4-fluoro-2-nitroaniline is dictated by the interplay of its functional groups. The potent electron-withdrawing nature of the ortho-nitro and para-fluoro groups significantly deactivates the aromatic ring towards electrophilic attack but activates it towards Nucleophilic Aromatic Substitution (SNAr) , particularly at the fluorine-bearing carbon. The primary amine is also a site of potential reactivity.
Below is a diagram illustrating hypothetical, yet chemically plausible, degradation pathways. Identifying which, if any, of these are occurring is the goal of a stability study.
Caption: Plausible degradation pathways for N-Cyclopropyl-4-fluoro-2-nitroaniline.
References
-
PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. Retrieved from [Link]
-
Dadfarnia, S., et al. (2010). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Retrieved from [Link]
-
HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline? HOPEMAX Blog. Retrieved from [Link]
-
Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest. Retrieved from [Link]
- Google Patents. (n.d.). CN109912424B - Method for hydrolyzing nitroanilines into phenol.
-
Stejskal, J., & Sapurina, I. (2005). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ResearchGate. Retrieved from [Link]
-
Pearson. (2024). Show why p-nitroaniline is a much weaker base (3 pKb units weaker...). Retrieved from [Link]
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- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Show why p-nitroaniline is a much weaker base (3 pKb units weaker... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. CN109912424B - Method for hydrolyzing nitroanilines into phenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline Derivatives
Introduction
Welcome to the technical support center for the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of intermediates, which are crucial building blocks in the synthesis of pharmaceuticals, notably quinolone antibiotics[1]. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, typically between an activated di-substituted nitrobenzene (e.g., 1,4-difluoro-2-nitrobenzene) and cyclopropylamine.
While the SNAr reaction is robust, achieving high yield and purity can be challenging. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Core Reaction Principle: The SNAr Mechanism
The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline hinges on the SNAr mechanism. This reaction is feasible because the aromatic ring is "activated" by a strong electron-withdrawing group (EWG), in this case, the nitro (-NO₂) group. This activation makes the ring electron-deficient and susceptible to attack by a nucleophile (cyclopropylamine).
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition & Meisenheimer Complex Formation: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2][3]. The negative charge is effectively delocalized by the ortho-nitro group.
-
Elimination & Aromaticity Restoration: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and yielding the final product[2].
Fluorine is the preferred leaving group over other halogens in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step[4].
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address common experimental challenges.
FAQ 1: Low or No Product Yield
Question: I am getting very low yield, or my starting material is not being consumed according to TLC analysis. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to reaction conditions or reagent quality.
Causality & Solutions:
-
Insufficient Ring Activation: The SNAr reaction requires a strongly electron-deficient aromatic ring. Ensure your starting material is appropriately activated with an electron-withdrawing group (like -NO₂) positioned ortho or para to the fluorine leaving group[4][5].
-
Incorrect Solvent Choice: The choice of solvent is critical. Dipolar aprotic solvents like DMF, DMSO, or NMP are highly effective as they can solvate the cationic species and do not interfere with the nucleophile[2][6]. Using less polar solvents like toluene or THF may result in significantly slower reaction rates and may require higher temperatures[7].
-
Pro-Tip: While effective, solvents like DMF and NMP are under scrutiny for toxicity[8]. Greener alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) can be considered, though they may require re-optimization of reaction conditions[7]. Recent studies have also explored SNAr reactions in water using micellar catalysis, offering a sustainable alternative[9][10].
-
-
Base Incompatibility: A base is typically required to neutralize the HF generated during the reaction. Common choices include inorganic bases like K₂CO₃ or Na₂CO₃, or non-nucleophilic organic bases like triethylamine (Et₃N) or DIPEA[2][3].
-
If using an amine salt as a nucleophile (e.g., cyclopropylamine HCl), ensure you add at least two equivalents of base: one to free the amine and one to scavenge the acid produced.
-
-
Low Reaction Temperature: SNAr reactions often require heat to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the progress by TLC[2][3].
-
Moisture in Reagents: The presence of significant amounts of water can be detrimental, especially if using a strong, unhindered base, as it can hydrolyze the starting material or react with the base. Ensure your solvents and reagents are sufficiently dry.
Experimental Workflow: Optimizing Reaction Conditions
The following workflow can be used to systematically troubleshoot and optimize your reaction for higher yield.
Caption: A systematic workflow for troubleshooting low-yield reactions.
FAQ 2: Multiple Spots on TLC / Formation of Side Products
Question: My TLC plate shows multiple product spots, and my final yield of the desired product is low after purification. What are these impurities and how can I prevent them?
Answer: The formation of multiple products is typically due to a lack of selectivity. The most common side product in this synthesis is the disubstituted product, N,N'-dicyclopropyl-2-nitro-1,4-benzenediamine .
Causality & Solutions:
-
Disubstitution: The initial product, N-Cyclopropyl-4-fluoro-2-nitroaniline, still contains an activated aromatic ring. The N-cyclopropylamino group is an activating group, but the fluorine is still susceptible to a second substitution by another molecule of cyclopropylamine, especially under harsh conditions (high temperature, long reaction time) or with a large excess of the amine nucleophile.
-
Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of cyclopropylamine. Adding the amine slowly to the reaction mixture can also help maintain a low instantaneous concentration, disfavoring the second substitution.
-
-
Incorrect Base Selection: The choice of base can influence selectivity. A very strong or sterically unhindered base might promote side reactions. Using a milder, solid base like K₂CO₃ can often provide better selectivity than strong, soluble organic bases[11].
-
High Temperature: Excessive heat can provide the activation energy for less favorable side reactions, including disubstitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: The order in which reagents are added can impact the formation of side products. A recommended procedure is to add the base to a solution of the aryl halide in the solvent, followed by the slow addition of the nucleophile[3][12].
Table 1: Controlling Reaction Selectivity
| Parameter | Recommended Condition for High Selectivity | Rationale |
| Stoichiometry | 1.0 eq. Aryl Halide : 1.1-1.2 eq. Cyclopropylamine | Minimizes the chance of a second nucleophilic attack on the product. |
| Base | K₂CO₃ (2.0 eq.) or DIPEA (1.5 eq.) | Mild, heterogeneous base (K₂CO₃) or a sterically hindered organic base can reduce side reactions. |
| Temperature | 50-80 °C (or lowest effective temp.) | Provides sufficient energy for the primary reaction without promoting undesired pathways. |
| Addition | Slow, portion-wise addition of cyclopropylamine | Keeps the instantaneous concentration of the nucleophile low, disfavoring disubstitution. |
FAQ 3: Difficulty with Product Purification
Question: My crude product is a dark, oily residue, and I'm struggling to purify it by column chromatography. What are the best practices for purification?
Answer: Nitroaniline derivatives are often colored compounds and can be challenging to purify if significant side products or baseline material are present. A systematic approach using TLC to develop a column chromatography method is essential.
Causality & Solutions:
-
Poor Solvent System for Chromatography: If the polarity of your eluent is too high, all compounds will elute quickly with poor separation. If it's too low, the product will not move from the baseline.
-
Solution: Use TLC to find an optimal solvent system. A good target is to achieve an Rf value of 0.25-0.35 for the desired product. A common mobile phase for nitroanilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM)[13][14]. Start with low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent.
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and poor separation.
-
Sample Loading Technique: Loading a large volume of sample dissolved in a strong solvent can disrupt the top of the column and broaden the bands.
-
Solution: Use the dry loading method for best results. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Protocol: Column Chromatography Purification
-
TLC Analysis: Develop a solvent system (e.g., Hexanes:EtOAc) that gives an Rf of ~0.3 for the product spot.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent. Pour and pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry load") and carefully place it on top of the sand layer.
-
Elution: Begin eluting with the low-polarity solvent. If needed, gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified solid product.
Caption: Standard workflow for purification by column chromatography.
References
- BenchChem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.
- Lipshutz, B. H., et al. (2015).
- Crampton, M. R., et al. (2010). Base-dependent selectivity of an SNAr reaction. Journal of Physical Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to Nitroaniline Derivatives in Research and Development. BenchChem.
- ResearchGate. (2015). (PDF) Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.
- SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. BenchChem.
- Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
- Semantic Scholar. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.
- De La Torre, J., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society.
- Pen & Prosperity. (2023). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. BenchChem.
- Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)
- BenchChem. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline | 887351-37-3. BenchChem.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Biscoe, M. R., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters.
- ResearchGate. (n.d.). The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO-.
- ResearchGate. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine | Request PDF.
- Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry.
- ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Biscoe, M. R., et al. (2016).
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- CookeChem. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline, 99%, 887351-37-3. CookeChem.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-nitroaniline 97%. Sigma-Aldrich.
- Google Patents. (1991). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
- Gore, V. G., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal.
- Ison, A. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress.
- Google Patents. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
- Ison, A. (n.d.). SNAr Solvents and Reagents. WordPress.
- ChemScene. (n.d.). 1157547-82-4 | N-(Cyclopropylmethyl)-2-fluoro-5-nitroaniline. ChemScene.
- Cossey, K. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube.
- ChemicalBook. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline CAS#: 887351-37-3. ChemicalBook.
- Santa Cruz Biotechnology. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline | CAS 887351-37-3. SCBT.
- uNotes. (n.d.). Nucleophilic Aromatic Substitution Post-Lab TLC Analysis. uNotes - New York University.
- ResearchGate. (2015). 4-Fluoro-3-nitroaniline and its N-substituted derivatives | Request PDF.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Aromatic Nucleophilic Substitution [fishersci.se]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: PROTAC Synthesis with N-Cyclopropyl-4-fluoro-2-nitroaniline
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights for the synthesis of Proteolysis Targeting Chimeras (PROTACs) involving the key building block, N-Cyclopropyl-4-fluoro-2-nitroaniline. This document moves beyond simple protocols to explain the chemical causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my initial Nucleophilic Aromatic Substitution (SNAr) reaction with N-Cyclopropyl-4-fluoro-2-nitroaniline failing or giving low yields?
A: This is a common issue often related to reaction conditions. The fluorine atom is activated by the electron-withdrawing nitro group at the ortho position, making it susceptible to substitution. However, success depends on an appropriate choice of base, solvent, and temperature. Insufficiently basic conditions or a non-polar solvent can hinder the reaction. The nucleophile's strength also plays a crucial role.
Q2: I'm reducing the nitro group to an aniline, but I'm seeing byproducts or reduction of other sensitive functional groups in my molecule. How can I improve chemoselectivity?
A: The choice of reducing agent is critical for chemoselectivity. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient but can reduce other functionalities like alkenes, alkynes, or cause dehalogenation.[1] Milder, chemically-selective reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are often preferred as they typically spare other reducible groups.[1][2]
Q3: The final amide coupling between my linker's carboxylic acid and the newly formed aniline (from the reduced nitro group) is sluggish and low-yielding. What is the cause?
A: The resulting aniline is both sterically hindered by the adjacent cyclopropyl group and electron-deficient due to the fluorine atom on the ring. This combination reduces its nucleophilicity, making standard amide coupling conditions (e.g., DCC, EDC) inefficient.[3] More potent coupling reagents or alternative strategies are often required to overcome this hurdle.
Q4: My final PROTAC molecule is proving very difficult to purify. What strategies can I employ?
A: PROTACs are often high molecular weight molecules with complex physicochemical properties, which complicates purification.[4] Standard flash chromatography may lead to significant product loss or poor separation. Reverse-phase preparative HPLC is frequently the method of choice for these molecules. Optimizing the solvent system and gradient is key.[4]
In-Depth Troubleshooting Guides
Part 1: The Initial SNAr Reaction
The first key step in utilizing N-Cyclopropyl-4-fluoro-2-nitroaniline is typically a Nucleophilic Aromatic Substitution (SNAr) to attach the initial part of the linker or the E3 ligase-binding moiety.
Diagram 1: SNAr Reaction Workflow
Caption: Troubleshooting workflow for the SNAr reaction.
Common Problems & Solutions
-
Problem: Low Reactivity/No Conversion.
-
Causality: The reaction requires sufficient activation of the nucleophile and a solvent that can stabilize the charged Meisenheimer complex intermediate.
-
Solution 1 (Base): Use a stronger inorganic base like cesium carbonate (Cs₂CO₃) instead of potassium carbonate (K₂CO₃). For alcohol nucleophiles, a strong non-nucleophilic base like DBU or sodium hydride (NaH) can be effective.
-
Solution 2 (Solvent): Switch to a high-boiling point, polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are excellent at solvating cations, leaving the anionic nucleophile more reactive.
-
Solution 3 (Temperature): SNAr reactions often require heat. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
-
Problem: Formation of Side Products.
-
Causality: High temperatures or overly strong bases can lead to decomposition of the starting material or the product. The nitro group itself can sometimes participate in side reactions.
-
Solution: If conversion is observed but side products are dominant, try lowering the reaction temperature. Ensure the nucleophile itself is stable under the reaction conditions.
-
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | DBU, NaH (for -OH) | Inorganic bases are common and effective. Stronger organic bases may be needed for less reactive nucleophiles. |
| Solvent | DMF, DMSO | NMP, Acetonitrile | Polar aprotic solvents are essential to facilitate the SNAr mechanism. |
| Temperature | 80 - 100 °C | 100 - 140 °C | Higher temperatures increase reaction rate but risk decomposition. Start lower and increase as needed. |
Part 2: Chemoselective Nitro Group Reduction
Reducing the nitro group to an amine is a critical step to enable subsequent coupling reactions. The primary challenge is achieving this transformation without affecting other sensitive functional groups present in the evolving PROTAC molecule.[1]
Diagram 2: Decision Tree for Nitro Reduction Reagent Selection
Caption: Selecting a chemoselective nitro reduction reagent.
Comparison of Common Reducing Agents
| Reagent System | Pros | Cons / Incompatibilities | Citation |
| H₂, Pd/C | High yield, clean, scalable. | Reduces alkenes, alkynes; can cause dehalogenation of aryl halides. | [1] |
| SnCl₂·2H₂O | Excellent chemoselectivity; tolerates most functional groups including carbonyls, esters, and nitriles. | Produces tin waste, which can be difficult to remove completely. | [1][2] |
| Fe / HCl or NH₄Cl | Inexpensive, robust, and highly selective for the nitro group. | Requires acidic conditions; can be messy to work up. | [5] |
| Sodium Dithionite (Na₂S₂O₄) | Mild conditions, often used in aqueous systems. | Yields can be variable; sometimes less effective than metal-based reagents. | [6] |
| Raney Nickel, H₂ | Effective for nitro reduction; often preferred over Pd/C to prevent dehalogenation. | Still a strong reducing agent; pyrophoric catalyst requires careful handling. | [1] |
Part 3: Amide Bond Formation with a Hindered, Electron-Deficient Aniline
Once the nitro group is reduced, the resulting aniline is often coupled to a carboxylic acid on the linker. This step can be a significant bottleneck.
-
Problem: Low Coupling Efficiency.
-
Causality: The aniline's nucleophilicity is reduced by the electron-withdrawing fluorine and steric hindrance from the N-cyclopropyl group.[7][8] Standard coupling reagents (like HATU, HBTU) may not be sufficient to activate the carboxylic acid and overcome the high activation energy of the nucleophilic attack.
-
Solution 1 (Advanced Coupling Reagents): Utilize more powerful uronium/guanidinium-based coupling reagents known to be effective for hindered substrates. COMU or T3P® are excellent choices.
-
Solution 2 (Acyl Fluoride Protocol): Convert the carboxylic acid to a more reactive acyl fluoride in situ using a reagent like PyFluor. Acyl fluorides are highly effective for coupling with electron-deficient amines, often succeeding where other methods fail.[3]
-
Solution 3 (Reaction Conditions): Increase the reaction temperature (e.g., to 40-60 °C) and reaction time. Ensure the use of a non-nucleophilic base like DIPEA or 2,4,6-collidine to scavenge the acid produced without competing with the aniline.
-
Part 4: Final Product Purification & Characterization
The final PROTAC molecule often presents unique challenges in both purification and analysis due to its high molecular weight and amphipathic nature.[9]
-
Problem: Difficulty in Purification.
-
Causality: PROTACs can exhibit poor solubility, stick to silica gel, or co-elute with impurities.[4]
-
Solution:
-
Reverse-Phase Chromatography: This is the most common and effective method. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% TFA or formic acid to improve peak shape.
-
Solvent System Optimization: For flash chromatography, explore a wide range of solvent systems. For highly polar PROTACs, adding a small amount of methanol to a DCM mobile phase can be effective.
-
-
-
Problem: Ambiguous Characterization.
-
Causality: The complexity and size of PROTACs can make NMR spectra crowded and difficult to interpret. Mass spectrometry can be complicated by in-source fragmentation of the linker.[9][10]
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Essential to confirm the elemental composition and exact mass of the final product.[10]
-
Tandem MS (MS/MS): Can be used to generate fragmentation patterns that confirm the structural integrity of the warhead, linker, and E3 ligase ligand.[11]
-
2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm the structure unambiguously.
-
Purity Analysis: Use both LC-MS and HPLC-UV to get an orthogonal assessment of the final compound's purity.[10]
-
-
Key Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction
-
To a solution of the nucleophile (1.0 eq) in anhydrous DMF (0.2 M), add N-Cyclopropyl-4-fluoro-2-nitroaniline (1.1 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Nitro Reduction using Tin(II) Chloride
-
Dissolve the nitro-containing substrate (1.0 eq) in ethanol or ethyl acetate (0.1 M).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.[2]
-
Heat the mixture to 70 °C and stir.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting mixture through a pad of Celite® to remove tin salts.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aniline, which is often used in the next step without further purification.
References
- Challenges in PROTAC synthesis and how to overcome them. BenchChem. [URL: https://www.benchchem.com/product/b1293508/technical-support/challenges-in-protac-synthesis-and-how-to-overcome-them]
- Analytical techniques for characterizing PROTACs and ADCs. BenchChem. [URL: https://www.benchchem.com/product/b1293508/technical-support/analytical-techniques-for-characterizing-protacs-and-adcs]
- Selective reduction of nitro group without affecting other functional groups. BenchChem. [URL: https://www.benchchem.com/product/b1293508/technical-support/selective-reduction-of-nitro-group-without-affecting-other-functional-groups]
- A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity. BenchChem. [URL: https://www.benchchem.com/product/b1293508/validation/a-comparative-guide-to-lc-ms-analysis-for-protac-identity-and-purity]
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jasms.3c00342]
- Nitro Reduction - Common Conditions. Organic Chemistry Data. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41165k]
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N1-amines/reductionsnitrocompounds.shtm]
- Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_provide_reduction_of_aromatic_nitro_in_presence_of_other_reducible_groups_like_ketone_and_alkaline]
- Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
- PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [URL: https://www.mtoz-biolabs.
- Overcome Roadblocks to PROTAC Characterization. Technology Networks. [URL: https://www.technologynetworks.
- Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc09497k]
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403565/]
- PROTAC Bioanalysis: Challenges and Strategies. WuXi AppTec. [URL: https://dmpk.wuxiapptec.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d2dt01188a]
- The Synthesis of Sterically Hindered Amides. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2016_555]
- Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [URL: https://www.pharmacytimes.com/view/unlocking-protacs-potential-overcoming-development-challenges]
- Targeted Protein Degradation: Challenges & Opportunities. Aragen Life Sciences. [URL: https://www.aragen.
- PROTAC Technology: Opportunities and Challenges. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6927911/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 9. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of N-Cyclopropyl-4-fluoro-2-nitroaniline
Welcome to the dedicated technical support guide for N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS 887351-37-3). This resource is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate. Our goal is to provide in-depth, field-proven insights to help you prevent its degradation during storage and handling, thereby ensuring the integrity of your experiments and the quality of your results.
Introduction: Understanding the Molecule
N-Cyclopropyl-4-fluoro-2-nitroaniline is a unique molecule with a specific arrangement of functional groups that dictate its reactivity and stability. The presence of an ortho-nitro group relative to the secondary amine allows for potential intramolecular hydrogen bonding, which can enhance thermal stability.[1][2] However, the electron-withdrawing nature of the nitro and fluoro groups, combined with the reactive cyclopropyl and amino moieties, makes the compound susceptible to specific degradation pathways under improper storage and handling conditions.[3][4] This guide will address these vulnerabilities and provide actionable preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for N-Cyclopropyl-4-fluoro-2-nitroaniline?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. A refrigerator at 2°C to 8°C is recommended for long-term storage. The container should be tightly sealed to prevent moisture ingress and exposure to air. For frequent use, it is advisable to aliquot the compound into smaller vials to minimize repeated exposure of the bulk material to atmospheric conditions.
Q2: I've noticed a change in the color of the compound from yellow to a darker orange/brown. What could be the cause?
A color change is often the first visual indicator of degradation. This is typically due to oxidation or photodegradation. Anilines, especially N-substituted ones, are prone to oxidation which can be accelerated by exposure to air and light, leading to the formation of colored impurities.[5][6] It is crucial to investigate the purity of the material using the analytical methods described later in this guide if a color change is observed.
Q3: What are the primary chemical incompatibilities I should be aware of?
N-Cyclopropyl-4-fluoro-2-nitroaniline should be stored away from strong oxidizing agents, strong reducing agents, and strong acids. Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in complete degradation of the compound.
Q4: Is this compound sensitive to light?
Yes, nitroaromatic compounds can be susceptible to photodegradation, especially when exposed to UV light. It is strongly recommended to store the compound in amber vials or other light-blocking containers to prevent photochemical reactions that can cleave bonds or alter the chemical structure.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation due to improper storage (exposure to air, light, moisture, or heat). | 1. Immediately re-evaluate your storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature in the dark. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm their presence in your sample. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower effective concentration and the presence of interfering impurities. | 1. Verify the purity of your N-Cyclopropyl-4-fluoro-2-nitroaniline stock using a validated analytical method (see HPLC method below). 2. If degradation is confirmed, procure a new, high-purity batch of the compound. 3. Always use freshly prepared solutions for your experiments. |
| Physical changes in the solid material (clumping, oily appearance) | Absorption of moisture from the atmosphere. | 1. Store the compound in a desiccator, especially in humid environments. 2. If moisture absorption is suspected, the material can be dried under vacuum, but care should be taken to avoid high temperatures that could cause thermal degradation. |
Understanding and Preventing Degradation Pathways
Based on the structure of N-Cyclopropyl-4-fluoro-2-nitroaniline and literature on related compounds, we can anticipate several primary degradation pathways. Understanding these mechanisms is key to implementing effective preventative strategies.
Oxidative Degradation
The N-cyclopropyl aniline moiety is susceptible to oxidation. Single-electron oxidation can lead to the formation of a radical cation, which is known to be unstable for N-cyclopropylanilines and can undergo irreversible ring-opening of the cyclopropyl group.[7]
Prevention:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Avoid Contaminants: Ensure that all solvents and reagents used with the compound are free from oxidizing impurities.
Photodegradation
Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions in nitroaromatic compounds. This can involve the reduction of the nitro group or cleavage of other bonds within the molecule.
Prevention:
-
Light Protection: Always use amber glass vials or wrap containers in aluminum foil.
-
Minimize Exposure: Avoid leaving solutions of the compound exposed to ambient light for extended periods.
Thermal Degradation
While the intramolecular hydrogen bonding between the ortho-nitro group and the amine hydrogen can lend some thermal stability, elevated temperatures can still promote decomposition.[1][2] The decomposition of ortho-nitroanilines can be complex, potentially involving the loss of the nitro group or other fragmentation pathways.
Prevention:
-
Controlled Temperature: Adhere to the recommended storage temperature of 2-8°C.
-
Avoid Localized Heating: When preparing solutions, avoid using high heat. Use gentle warming and sonication if necessary.
Hydrolytic Degradation
While N-Cyclopropyl-4-fluoro-2-nitroaniline is not expected to be highly susceptible to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic aqueous solutions could potentially lead to degradation.
Prevention:
-
Moisture Control: Keep the compound in a dry environment and use anhydrous solvents when preparing solutions for long-term storage.
-
pH Control: If working in aqueous solutions, buffer the system to maintain a neutral pH.
Visualizing Degradation and Prevention
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for N-Cyclopropyl-4-fluoro-2-nitroaniline.
Diagram 2: Preventative Workflow for Storage and Handling
Caption: Recommended workflow for the storage and handling of the compound.
Experimental Protocols for Stability Assessment
To ensure the integrity of your material, particularly if degradation is suspected, the following protocols can be implemented.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from potential degradation products.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid) is often a good starting point for nitroaromatic compounds.
-
Example Gradient: Start with 30% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 340 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent (e.g., Acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and monitor for the appearance of new peaks, which would indicate the presence of impurities or degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[8][9]
-
Prepare Stock Solution: Create a stock solution of N-Cyclopropyl-4-fluoro-2-nitroaniline in a 50:50 mixture of Acetonitrile and Water.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add 1N HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Basic Hydrolysis: To an aliquot of the stock solution, add 1N NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples and a control sample (stored under ideal conditions) using the HPLC method described above. The results will reveal the susceptibility of the compound to different stress factors and help identify the degradation products.
By implementing these storage, handling, and analytical strategies, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your research involving N-Cyclopropyl-4-fluoro-2-nitroaniline.
References
-
A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. (n.d.). Retrieved from [Link]
- Hand, R. L., & Nelson, R. F. (1974). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 96(3), 850–857.
- Stejskal, J., & Trchová, M. (2012). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of Raman Spectroscopy, 43(11), 1644-1651.
- Lias, S. G., & Bartmess, J. E. (2022). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, 126(45), 8497–8505.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Wang, S., Liu, Y., Zhang, C., Liu, Y., & He, H. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. Journal of Environmental Sciences, 37, 129-137.
- Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. (2022). The Journal of Physical Chemistry A, 126(45), 8497–8505.
- Garden, S. J., Wardell, J. L., Skakle, J. M. S., et al. (2004). Hydrogen bonding in substituted nitroanilines: hydrogen-bonded sheets in 4-iodo-3-nitroaniline.
- Wenk, J., & Canonica, S. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813–4822.
- Tanimori, S., Ura, Y., & Kirihata, M. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Tetrahedron Letters, 51(23), 3141-3143.
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Effect of Substituents on the Basicity of Anilines. (2020, June 13). YouTube. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
Technical Support Center: Scalable Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline. As a crucial building block in the development of advanced pharmaceutical agents, a robust and scalable synthetic route is paramount.[1][2] This document provides in-depth protocols, troubleshooting guidance, and answers to frequently asked questions to ensure successful and scalable production.
Synthesis Overview and Mechanism
The most reliable and scalable method for synthesizing N-Cyclopropyl-4-fluoro-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electronic properties of the starting material, where the strongly electron-withdrawing nitro group (-NO₂) activates the aromatic ring for nucleophilic attack.[1]
Mechanism Insight: The reaction proceeds via the addition of cyclopropylamine to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a fluoride ion restores aromaticity and yields the desired product. The choice of a polar aprotic solvent, such as Dimethyl sulfoxide (DMSO), is critical as it effectively solvates the cationic species and stabilizes the charged Meisenheimer complex, thereby facilitating the reaction.[3]
Detailed Experimental Protocol (Lab Scale)
This protocol outlines a proven method for the synthesis, which can be adapted for scale-up with appropriate engineering controls.
Materials:
-
1,4-Difluoro-2-nitrobenzene
-
Cyclopropylamine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,4-Difluoro-2-nitrobenzene | 159.09 | 10.0 g | 0.0629 | 1.0 |
| Cyclopropylamine | 57.09 | 3.94 g (4.5 mL) | 0.0691 | 1.1 |
| DMSO (anhydrous) | 78.13 | 100 mL | - | - |
Procedure:
-
Reaction Setup: Charge a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: Add 1,4-Difluoro-2-nitrobenzene and 100 mL of anhydrous DMSO to the flask. Begin stirring to dissolve the starting material.
-
Controlled Addition: Add cyclopropylamine (1.1 equivalents) dropwise to the solution via the dropping funnel over 30 minutes. Monitor the internal temperature, ensuring it does not exceed 50 °C.[3] An ice bath can be used for cooling if the reaction becomes too exothermic.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature (approx. 20-25 °C) for 12-18 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Once complete, pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate should form.
-
Extraction: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash twice with 150 mL of water, followed by once with 150 mL of brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield N-Cyclopropyl-4-fluoro-2-nitroaniline as a yellow crystalline solid.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is stalled, showing a significant amount of starting material even after 18 hours. What went wrong?
-
Potential Cause & Solution: This issue often points to two main factors: reagent quality or insufficient temperature.
-
Reagent Purity: Cyclopropylamine can degrade upon storage. Ensure you are using a high-purity reagent, preferably from a freshly opened bottle or after distillation.
-
Temperature: While high temperatures can cause side reactions, an unusually low ambient temperature may slow the reaction rate. Consider gently warming the reaction to 35-40 °C and monitoring its progress.[5]
-
Moisture: Ensure your DMSO is anhydrous. Water can compete as a nucleophile, leading to unwanted byproducts.
-
Q2: I've isolated my product, but NMR analysis shows the presence of an isomeric byproduct. How can this be avoided?
-
Potential Cause & Solution: The formation of isomers, such as N-Cyclopropyl-2-fluoro-5-nitroaniline, indicates a loss of regioselectivity. This is almost always due to excessive reaction temperature.
-
Strict Temperature Control: The substitution of fluorine at the 4-position is kinetically favored under controlled conditions. An exothermic reaction that is not properly cooled can provide enough energy to overcome the activation barrier for substitution at the 2-position. Maintain a strict internal temperature below 50 °C during the addition of cyclopropylamine.[3]
-
Addition Rate: A slower, more controlled addition of the nucleophile will help dissipate heat and maintain a consistent temperature profile, favoring the desired isomer.
-
Q3: The crude product is a dark, oily substance instead of a yellow solid. What is the cause and how can I purify it?
-
Potential Cause & Solution: An oily product typically indicates the presence of residual high-boiling solvents (DMSO) or decomposition.
-
Incomplete Solvent Removal: DMSO is notoriously difficult to remove. The workup procedure must be followed diligently. Ensure you are using a sufficient volume of water for extraction and washing to effectively partition the DMSO into the aqueous layer. Additional water washes of the combined organic layers are recommended.
-
Decomposition: Dark coloration can be a sign of decomposition, potentially from overheating during the reaction or solvent removal.[5] Avoid excessive temperatures on the rotary evaporator.
-
Purification Strategy: If an oil is obtained, attempt to dissolve it in a minimal amount of a hot solvent like ethanol and then slowly add water until turbidity persists. Cooling this mixture may induce crystallization. If this fails, silica gel column chromatography is the most effective method for separating the product from baseline impurities and residual solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a slight excess (1.1 equivalents) of cyclopropylamine recommended?
-
Using a slight excess of the nucleophile helps to drive the reaction to completion, ensuring that the more valuable electrophile (1,4-Difluoro-2-nitroaniline) is fully consumed.[5]
-
-
Q2: Can other solvents be used instead of DMSO or DMF?
-
While other polar aprotic solvents like NMP could be used, DMSO and DMF are preferred for their ability to facilitate SNAr reactions and their proven scalability for this specific transformation.[3] Using less polar solvents will significantly decrease the reaction rate.
-
-
Q3: What are the primary safety hazards associated with this synthesis?
-
Both the starting material (1,4-Difluoro-2-nitrobenzene) and the product are classified as hazardous substances. They are harmful if inhaled, swallowed, or absorbed through the skin and can cause serious eye and skin irritation.[6][7][8] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][9] Consult the Safety Data Sheet (SDS) for each chemical before use.[8]
-
-
Q4: What considerations are most important when scaling this reaction from lab to pilot plant?
-
The primary consideration for scale-up is managing the reaction exotherm. The addition of cyclopropylamine can generate significant heat. A jacketed reactor with precise temperature control is essential. A slow, controlled subsurface addition of the amine is recommended to improve heat dissipation. Furthermore, the large volumes of water and solvent required for the workup and extraction must be factored into the process design.
-
Product Data Summary
| Property | Value | Source |
| Chemical Name | N-Cyclopropyl-4-fluoro-2-nitroaniline | [10] |
| CAS Number | 887351-37-3 | [10] |
| Molecular Formula | C₉H₉FN₂O₂ | - |
| Molecular Weight | 196.18 g/mol | [1] |
| Appearance | Yellow to brown crystalline powder | [8] |
| Melting Point | 90-94 °C (for 4-fluoro-2-nitroaniline) | [9] |
References
- Vertex AI Search, SAFETY D
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Validation & Comparative
A Technical Guide to N-Cyclopropyl-4-fluoro-2-nitroaniline: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of building blocks is a critical determinant of the success of a drug discovery program. Substituted anilines are a cornerstone of this endeavor, offering a versatile scaffold for the synthesis of a myriad of therapeutic agents.[1] Among these, N-Cyclopropyl-4-fluoro-2-nitroaniline has emerged as a compound of significant interest, embodying a unique combination of structural motifs that impart desirable physicochemical and pharmacological properties. This guide provides an in-depth comparison of N-Cyclopropyl-4-fluoro-2-nitroaniline with other relevant aniline derivatives, supported by experimental data and synthetic protocols, to inform rational drug design and chemical synthesis.
The Strategic Advantage of the Cyclopropyl Moiety
The introduction of a cyclopropyl group to a pharmacophore is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through conformational constraint. In the context of N-Cyclopropyl-4-fluoro-2-nitroaniline, the cyclopropyl ring offers a distinct advantage over simple N-alkyl substituents or an unsubstituted amino group. Its rigid, three-dimensional structure can orient the molecule favorably within a biological target's binding pocket, while its electronic properties can influence the reactivity of the aniline nitrogen.
Comparative Physicochemical Properties
The interplay of the cyclopropyl, fluoro, and nitro substituents in N-Cyclopropyl-4-fluoro-2-nitroaniline results in a unique set of physicochemical properties. A comparison with other relevant aniline derivatives highlights these differences.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP |
| N-Cyclopropyl-4-fluoro-2-nitroaniline | 196.18[2] | Not available | 323.0 ± 32.0 | -1.98 ± 0.20[3] | Not available | |
| 4-Fluoro-2-nitroaniline | 156.11 | 90-94 | 295.1[4] | Not available | 1.3[5] | |
| N-Ethyl-4-fluoro-2-nitroaniline | 184.17[6] | Not available | Not available | Not available | Not available | |
| 4-Fluoro-N-methyl-2-nitroaniline | 170.14 | Not available | Not available | Not available | Not available | |
| 2-Nitroaniline | 138.12[7] | 71.5[7] | 284[7] | -0.26 | 1.85[7] | |
| 4-Nitroaniline | 138.12[8] | 146-149[8] | 332[8] | 1.0 | 1.39[8] | |
| 3-Nitroaniline | 138.12[9] | 111.8[9] | 306[9] | 2.47 | 1.37[9] |
Note: Some data points are predicted and should be considered as estimates. Experimental values are cited where available.
The data suggests that the N-cyclopropyl substituent increases the molecular weight and predicted boiling point compared to its non-cyclopropylated counterpart, 4-fluoro-2-nitroaniline. The predicted pKa of N-Cyclopropyl-4-fluoro-2-nitroaniline indicates a less basic aniline nitrogen compared to unsubstituted nitroanilines, a consequence of the electron-withdrawing nitro group and the cyclopropyl moiety.
Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline: A Guided Protocol
The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient route, inferred from procedures for analogous compounds, involves the reaction of a di- or tri-halo-nitrobenzene with cyclopropylamine.[10][11] The fluorine atom ortho to the nitro group is highly activated towards nucleophilic displacement.
Experimental Protocol: Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline
This protocol is based on established methodologies for the synthesis of similar N-cyclopropylanilines.[10]
Materials:
-
3,4-Difluoronitrobenzene
-
Cyclopropylamine
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane
-
n-hexane
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3,4-difluoronitrobenzene (1 equivalent) in dimethyl sulfoxide, add anhydrous sodium carbonate (1 equivalent).
-
Cool the resulting suspension to 15°C.
-
Slowly add cyclopropylamine (2 equivalents), ensuring the reaction temperature does not exceed 30°C.
-
Stir the reaction mixture at room temperature for 75 minutes.
-
Upon completion (monitored by TLC), slowly add water at 0-5°C to the reaction mixture.
-
Extract the product with dichloromethane (2 x volume of the aqueous layer).
-
Wash the combined organic layers successively with a saturated aqueous solution of sodium chloride and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by washing with n-hexane to afford N-Cyclopropyl-4-fluoro-2-nitroaniline as a solid.
Caption: Synthetic workflow for N-Cyclopropyl-4-fluoro-2-nitroaniline.
Comparative Reactivity and Applications in Medicinal Chemistry
N-Cyclopropyl-4-fluoro-2-nitroaniline and its analogs are valuable intermediates in the synthesis of complex molecules, particularly in the development of kinase inhibitors.[12][13] The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.
The presence of the N-cyclopropyl group can offer advantages over N-H or N-alkyl analogs in terms of:
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.[14]
-
Conformational Rigidity: The fixed conformation of the cyclopropyl ring can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity.
-
Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of the molecule, impacting its solubility, permeability, and overall drug-like properties.
In a typical synthetic scheme for a kinase inhibitor, the nitro group of N-Cyclopropyl-4-fluoro-2-nitroaniline is reduced to an amine, which then participates in a coupling reaction to form the final product.
Caption: General synthetic pathway to kinase inhibitors.
Conclusion
N-Cyclopropyl-4-fluoro-2-nitroaniline represents a sophisticated building block for medicinal chemists, offering a unique combination of features that can be strategically employed to optimize the properties of drug candidates. Its synthesis is accessible through established SNAr methodologies. When compared to simpler aniline derivatives, the presence of the N-cyclopropyl group provides distinct advantages in terms of metabolic stability and conformational rigidity, making it a valuable tool in the design of next-generation therapeutics, particularly in the realm of kinase inhibitors. The choice of this intermediate should be guided by a thorough understanding of its physicochemical properties and its potential to impart favorable characteristics to the final molecule.
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The N-Cyclopropyl-4-fluoro-2-nitroaniline Scaffold: A Promising Frontier in Cancer Drug Discovery
A Comparative Guide to the Biological Evaluation of Its Derivatives
Introduction: The Strategic Importance of the N-Cyclopropyl-4-fluoro-2-nitroaniline Moiety
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is perpetual. The N-Cyclopropyl-4-fluoro-2-nitroaniline structure has emerged as a molecule of significant interest, embodying several key features that are highly desirable in modern drug design.[1] This guide provides a comprehensive overview of the therapeutic potential of its derivatives, with a primary focus on oncology. We will delve into the structure-activity relationships that underpin their putative biological activity, compare their potential with existing classes of anticancer agents, and provide detailed experimental protocols for their synthesis and biological evaluation.
The core structure of N-Cyclopropyl-4-fluoro-2-nitroaniline is a confluence of functionalities that are known to favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates:
-
The Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, increase binding affinity to target proteins, and improve cell membrane permeability.[2] In the context of anticancer drug development, fluorinated compounds have demonstrated improved efficacy.[3]
-
The Nitro Group: This versatile functional group is a precursor for a variety of chemical transformations. Its reduction to an amine is a common step in the synthesis of more complex heterocyclic structures, which are hallmarks of many kinase inhibitors.[1]
-
The Cyclopropyl Group: The introduction of a cyclopropyl moiety can positively impact a molecule's potency, selectivity, and metabolic profile. For instance, in the realm of fluoroquinolone antibiotics, the presence of a cyclopropyl group at the N-1 position has been shown to enhance antiproliferative activity against cancer cells.[4]
This unique combination of structural motifs suggests that derivatives of N-Cyclopropyl-4-fluoro-2-nitroaniline are prime candidates for investigation as novel anticancer agents, particularly as kinase inhibitors.
Comparative Analysis: Potential as Kinase Inhibitors
While specific biological data for derivatives of N-Cyclopropyl-4-fluoro-2-nitroaniline is emerging, we can draw strong inferences from the well-established roles of similar structural motifs in oncology. A significant number of FDA-approved anticancer drugs are kinase inhibitors, and many of them feature aniline or similar nitrogen-containing heterocyclic cores.
The overarching hypothesis is that N-Cyclopropyl-4-fluoro-2-nitroaniline can serve as a key intermediate for the synthesis of potent kinase inhibitors. The general synthetic strategy would involve the reduction of the nitro group to an amine, followed by coupling with a suitable heterocyclic system to generate the final kinase inhibitor scaffold.
Hypothetical Comparative Data of N-Cyclopropyl-4-fluoro-2-nitroaniline Derivatives
To illustrate the potential of this scaffold, the following table presents hypothetical, yet representative, in vitro data for a series of imagined derivatives against common cancer cell lines and key oncogenic kinases. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Derivative | Modification | IC50 vs. A549 (Lung Cancer) (µM) | IC50 vs. MCF-7 (Breast Cancer) (µM) | VEGFR-2 Kinase Inhibition (IC50, nM) | EGFR Kinase Inhibition (IC50, nM) |
| NCP-Derivative 1 | Pyrrolotriazine addition | 2.5 | 5.1 | 15 | >1000 |
| NCP-Derivative 2 | Quinazoline addition | 8.7 | 12.3 | 250 | 50 |
| NCP-Derivative 3 | Pyrimidine addition | 1.8 | 3.5 | 10 | >1000 |
| Sunitinib (Control) | - | 3.2 | 6.8 | 9 | 600 |
| Gefitinib (Control) | - | 10.5 | >50 | >10000 | 25 |
Experimental Protocols: A Roadmap for Evaluation
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of novel derivatives of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline Derivatives: A General Workflow
The synthesis of potential kinase inhibitors from N-Cyclopropyl-4-fluoro-2-nitroaniline typically follows a multi-step process. The initial and crucial step is the reduction of the nitro group to form N1-cyclopropyl-4-fluorobenzene-1,2-diamine. This intermediate is then poised for cyclization with various reagents to construct the desired heterocyclic core.
Caption: General synthetic workflow for kinase inhibitors.
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized compounds involves determining their cytotoxicity against a panel of cancer cell lines. The MTT and XTT assays are reliable colorimetric methods for this purpose.[2][5][6][7]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[2][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][8]
Step-by-Step Protocol (XTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized N-Cyclopropyl-4-fluoro-2-nitroaniline derivatives and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: XTT cell viability assay workflow.
To determine if the anticancer activity of the derivatives is due to the inhibition of specific kinases, in vitro kinase assays are performed. These can be carried out using various platforms that measure the activity of purified enzymes.[9][10][11][12]
Principle: These assays quantify the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is measured by the reduction in this enzymatic activity.
Step-by-Step Protocol (Luminescent Kinase Assay):
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection of ATP: Add a luciferase-based reagent that generates a luminescent signal proportional to the amount of remaining ATP. A lower signal indicates higher kinase activity (more ATP consumed).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vivo Evaluation of Antitumor Efficacy
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their therapeutic efficacy in a more complex biological system. Xenograft models in immunodeficient mice are the gold standard for this purpose.[1][4]
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[4] The mice are then treated with the test compound, and the effect on tumor growth is monitored.[4]
Step-by-Step Protocol (Cell Line-Derived Xenograft Model):
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Caption: In vivo xenograft model workflow.
Conclusion and Future Directions
The N-Cyclopropyl-4-fluoro-2-nitroaniline scaffold represents a highly promising starting point for the development of a new generation of anticancer agents, particularly kinase inhibitors. The strategic combination of a fluorine atom, a nitro group, and a cyclopropyl moiety provides a rich chemical space for the synthesis of diverse derivatives with potentially superior pharmacological properties. While further research is needed to synthesize and evaluate a broad library of these compounds, the foundational principles of medicinal chemistry and the established success of similar structural motifs in oncology provide a strong rationale for their investigation. The experimental workflows detailed in this guide offer a robust framework for researchers to systematically explore the therapeutic potential of this exciting class of molecules.
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A Senior Application Scientist's Guide to Validating the Efficacy of Novel IRAK4-Targeting PROTACs Derived from an N-Cyclopropyl-Aniline Scaffold
Abstract
The targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling, represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, Proteolysis-Targeting Chimeras (PROTACs) can eliminate the entire protein, thereby ablating both its kinase and scaffolding functions.[1][2] This guide provides a comprehensive framework for validating the efficacy of novel PROTACs, using a hypothetical degrader, IRAK4-PROTAC-1 , derived from an N-Cyclopropyl-4-fluoro-2-nitroaniline scaffold. We will objectively compare its performance profile against the clinical-stage degrader KT-474 (SAR444656) and the small-molecule kinase inhibitor Zabedosertib (BAY 1834845) , providing supporting experimental methodologies and data interpretation guidelines for researchers in drug development.
Introduction: The Rationale for Degrading IRAK4
IRAK4 is a serine/threonine kinase that acts as a central mediator of innate immunity. It is essential for signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Upon activation, IRAK4 forms a complex with the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[][6]
Crucially, IRAK4 possesses both a kinase function and a kinase-independent scaffolding function, both of which are critical for the assembly of the "Myddosome" signaling complex and propagation of the inflammatory signal.[1][2] Traditional small-molecule inhibitors can effectively block the kinase domain, but they fail to disrupt the scaffolding function. This limitation may lead to incomplete pathway inhibition and reduced clinical efficacy.[7]
Targeted protein degradation using PROTACs offers a superior therapeutic approach. By inducing the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein, PROTACs can abolish both its catalytic and scaffolding roles, leading to a more profound and durable blockade of the inflammatory cascade.[][8] The most advanced IRAK4 degrader, KT-474, has shown promising results in clinical trials for atopic dermatitis and hidradenitis suppurativa, validating this therapeutic concept.[1][9][10]
This guide focuses on IRAK4-PROTAC-1 , a hypothetical molecule conceptualized from the N-Cyclopropyl-4-fluoro-2-nitroaniline building block, which serves as the IRAK4-binding "warhead." This is connected via a polyethylene glycol (PEG) linker to a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Comparative Landscape: PROTAC Degraders vs. Small-Molecule Inhibitors
To validate a new PROTAC, its performance must be benchmarked against existing standards. Here, we compare our hypothetical IRAK4-PROTAC-1 to two key comparators:
-
KT-474 (SAR444656): An orally bioavailable, clinical-stage IRAK4 PROTAC that has demonstrated potent and selective IRAK4 degradation.[11][12][13] It serves as the gold standard for IRAK4 degraders.
-
Zabedosertib (BAY 1834845): A selective, orally active small-molecule inhibitor of IRAK4's kinase activity.[14][15] It represents the traditional, inhibition-based therapeutic approach.
The following table summarizes the key efficacy parameters that must be evaluated. The values for IRAK4-PROTAC-1 are presented as target goals for a successful discovery campaign.
| Parameter | IRAK4-PROTAC-1 (Target) | KT-474 (SAR444656) [Reported Data] | Zabedosertib (BAY 1834845) [Reported Data] | Significance |
| Mechanism of Action | IRAK4 Degradation | IRAK4 Degradation | IRAK4 Kinase Inhibition | Degradation ablates both kinase and scaffold functions.[16] |
| Target Potency (DC₅₀) | <10 nM | ~0.9 - 8.9 nM (in THP-1 / PBMCs)[3][11] | N/A | Measures concentration for 50% protein degradation. Lower is better.[17] |
| Max Degradation (Dₘₐₓ) | >95% | >95% to ~101% (in PBMCs)[3][11] | N/A | Measures maximal achievable protein degradation. Higher is better.[17] |
| Inhibitory Potency (IC₅₀) | N/A | N/A | 3.55 nM[14] | Measures concentration for 50% inhibition of kinase activity. |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN)[18] | N/A | Choice of E3 ligase affects tissue distribution and potential off-targets. |
| Oral Bioavailability | Target >20% | Yes (demonstrated in rats, dogs, monkeys)[19] | Yes (orally active)[14] | Essential for convenient patient dosing. |
Core Experimental Validation Workflow
Validating the efficacy of a novel PROTAC like IRAK4-PROTAC-1 requires a systematic, multi-assay approach to confirm its mechanism of action and quantify its potency.
Caption: Core experimental workflow for IRAK4 PROTAC validation.
Experiment 1: Confirmation and Quantification of IRAK4 Degradation
The foundational experiment is to demonstrate that IRAK4-PROTAC-1 reduces the total amount of IRAK4 protein in a concentration- and time-dependent manner.
Methodology: Western Blot for DC₅₀ and Dₘₐₓ Determination
Western blotting is the gold-standard technique for visualizing and semi-quantifying protein levels.[20][21] This protocol determines the PROTAC concentration required to degrade 50% of the target protein (DC₅₀) and the maximal degradation achieved (Dₘₐₓ).[17][22]
Step-by-Step Protocol:
-
Cell Seeding: Plate a relevant cell line (e.g., THP-1 monocytes or human Peripheral Blood Mononuclear Cells, PBMCs) in 6-well plates and allow them to adhere or stabilize overnight.[20]
-
PROTAC Treatment: Prepare serial dilutions of IRAK4-PROTAC-1, KT-474 (positive control), and Zabedosertib (inhibitor control). A typical 8-point concentration curve may range from 1 µM down to 0.1 nM.[22] Treat the cells for a fixed duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[21]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by size and then transfer them to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for IRAK4 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.[20]
-
-
Data Acquisition & Analysis:
-
Apply an ECL chemiluminescent substrate and capture the signal using a digital imager.
-
Quantify the band intensity for IRAK4 and the loading control using densitometry software (e.g., ImageJ).[22]
-
Normalize the IRAK4 signal to the loading control.
-
Plot the percentage of remaining IRAK4 protein against the log of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[17]
-
Causality and Interpretation: A potent PROTAC will show a steep dose-response curve with a low nanomolar DC₅₀ and a Dₘₐₓ value approaching 100%. Zabedosertib should show no reduction in IRAK4 protein levels, confirming its mechanism is inhibition, not degradation.
Experiment 2: Confirmation of the PROTAC Mechanism of Action
A key mechanistic step for a PROTAC is the formation of a ternary complex between the target protein (IRAK4), the PROTAC (IRAK4-PROTAC-1), and the E3 ligase (CRBN).[23] Directly measuring this event in live cells provides definitive evidence of the intended mechanism.
Methodology: NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive method for detecting protein-protein interactions in live cells.[24][25]
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A Tale of Two Anilines: A Comparative Guide to N-Cyclopropyl-4-fluoro-2-nitroaniline and 4-Fluoro-2-nitroaniline in Synthesis
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Substituted anilines are a cornerstone of many synthetic endeavors, and among them, 4-fluoro-2-nitroaniline and its N-cyclopropyl derivative have emerged as pivotal intermediates. This guide provides an in-depth, objective comparison of these two molecules, delving into their synthesis, reactivity, and the nuanced influence of the N-cyclopropyl group, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between N-Cyclopropyl-4-fluoro-2-nitroaniline and 4-Fluoro-2-nitroaniline lies in the substitution at the amino group. The introduction of a cyclopropyl moiety imparts significant changes to the molecule's steric and electronic properties.
| Property | 4-Fluoro-2-nitroaniline | N-Cyclopropyl-4-fluoro-2-nitroaniline |
| CAS Number | 364-78-3[1][2] | 887351-37-3[3] |
| Molecular Formula | C₆H₅FN₂O₂[1][4] | C₉H₉FN₂O₂[3][5] |
| Molecular Weight | 156.11 g/mol [1][2] | 196.18 g/mol [5] |
| Appearance | Yellow to orange crystalline powder | Not explicitly found, likely a yellow/orange solid |
| Melting Point | 91-95 °C[6] | Not publicly available |
| Solubility | Generally insoluble in water, soluble in organic solvents | Expected to have higher solubility in nonpolar organic solvents |
The Synthetic Arena: A Comparative Look at Preparation
The synthesis of both molecules typically involves the nitration of a fluorinated aniline precursor. However, the introduction of the N-cyclopropyl group requires an additional synthetic step.
Synthesis of 4-Fluoro-2-nitroaniline
A highly efficient and modern approach for the synthesis of 4-fluoro-2-nitroaniline utilizes a microchannel reactor, offering significant advantages in terms of safety, yield, and reaction time over traditional batch processes. The process involves the nitration of p-fluoroacetanilide followed by hydrolysis.
Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline via Microchannel Reactor
-
Step 1: Feed Preparation: A solution of p-fluoroacetanilide (1 molar equivalent) is prepared in a mixture of acetic acid and acetic anhydride. A separate feed of 68% nitric acid (1.0-1.5 molar equivalents) is also prepared.
-
Step 2: Nitration: The two feed solutions are pumped into a high-flux continuous flow microchannel reactor. The reaction is carried out at a temperature of 30-70 °C with a residence time of 50-200 seconds.
-
Step 3: Hydrolysis and Work-up: The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours. The mixture is then cooled in an ice bath, and the precipitated solid is filtered. The filter cake is washed until neutral and then treated with petroleum ether to afford the final product.
-
Yield: This method has been reported to produce 4-fluoro-2-nitroaniline in yields of 83-94%.
Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline
The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline can be achieved through the N-cyclopropylation of 4-fluoro-2-nitroaniline. A common method for this transformation is the copper-promoted reaction with cyclopropylboronic acid.
Experimental Protocol: Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline
-
Step 1: Reaction Setup: In a reaction vessel, 4-fluoro-2-nitroaniline (1 molar equivalent), cyclopropylboronic acid (1.5 molar equivalents), Cu(OAc)₂ (1 molar equivalent), and 2,2'-bipyridine (1 molar equivalent) are combined in dichloroethane.
-
Step 2: Reaction Execution: Sodium carbonate (2 molar equivalents) is added, and the reaction mixture is stirred under an air atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield N-Cyclopropyl-4-fluoro-2-nitroaniline.
Reactivity Showdown: The N-Cyclopropyl Group's Influence
The presence of the N-cyclopropyl group significantly alters the reactivity of the aniline derivative in several key synthetic transformations. This is primarily due to a combination of steric and electronic effects.
Nucleophilic Aromatic Substitution (SNAr)
Both molecules are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro and fluoro groups. The fluorine atom, being a good leaving group in this context, can be displaced by various nucleophiles.
dot
Caption: General SNAr reaction for both anilines.
-
Electronic Effects: The N-cyclopropyl group can act as a weak electron-donating group through its unique Walsh orbitals, which have some π-character. This can slightly decrease the electrophilicity of the aromatic ring compared to the unsubstituted aniline, potentially leading to a slower reaction rate in SNAr.
-
Steric Effects: The N-cyclopropyl group introduces steric hindrance around the nitrogen atom. This can disfavor the formation of the Meisenheimer complex, the key intermediate in a stepwise SNAr mechanism, thereby slowing down the reaction. For concerted SNAr reactions, the steric bulk could also influence the transition state energy.
Reactions at the Amino Group
The reactivity of the amino group is also significantly impacted by the cyclopropyl substituent.
-
Acylation and Alkylation: The increased steric bulk of the N-cyclopropyl group can hinder the approach of electrophiles to the nitrogen atom, making acylation and further alkylation reactions more challenging compared to the primary amine of 4-fluoro-2-nitroaniline.
-
Basicity: The nitrogen lone pair in N-cyclopropylanilines is generally considered to be slightly more basic than in the corresponding primary aniline due to the electron-donating nature of the cyclopropyl group.
Unique Reactivity of the N-Cyclopropyl Group
The N-cyclopropyl group can participate in unique reactions that are not possible for the parent aniline. Upon one-electron oxidation, the resulting radical cation of an N-cyclopropylaniline can undergo a rapid and irreversible ring-opening of the cyclopropyl group. This property has been utilized in mechanistic studies to probe single-electron transfer (SET) processes.
dot
Caption: SET-initiated ring opening of N-cyclopropylanilines.
This unique reactivity opens up synthetic pathways that are not accessible with 4-fluoro-2-nitroaniline and can be a critical consideration in the design of complex molecules.
Spectroscopic Fingerprints: A Comparative Analysis
While a complete set of publicly available, peer-reviewed spectroscopic data for N-Cyclopropyl-4-fluoro-2-nitroaniline is limited, a comparison can be drawn based on the data available for 4-Fluoro-2-nitroaniline and general principles of spectroscopy.
| Spectroscopic Data | 4-Fluoro-2-nitroaniline | N-Cyclopropyl-4-fluoro-2-nitroaniline (Predicted) |
| ¹H NMR | Aromatic protons, broad singlet for NH₂ protons.[1] | Aromatic protons, signals for cyclopropyl protons (upfield), a signal for the N-H proton. |
| ¹³C NMR | Aromatic carbons.[1] | Aromatic carbons, signals for cyclopropyl carbons. |
| IR Spectroscopy | N-H stretching bands, N-O stretching for the nitro group, C-F stretching band.[1][4] | N-H stretching band, N-O stretching for the nitro group, C-F stretching band, C-H stretching for the cyclopropyl group. |
| Mass Spectrometry | Molecular ion peak at m/z 156.[4] | Molecular ion peak at m/z 196. |
Conclusion: Choosing the Right Tool for the Job
The choice between N-Cyclopropyl-4-fluoro-2-nitroaniline and 4-Fluoro-2-nitroaniline is a strategic one, dictated by the specific requirements of the synthetic target.
-
4-Fluoro-2-nitroaniline is the more direct and cost-effective starting material for accessing the 4-fluoro-2-nitroaniline core. Its primary amine offers a straightforward handle for a variety of transformations. It is the ideal choice when the N-H protons are desired for subsequent reactions or when the steric and electronic profile of the parent aniline is sufficient.
-
N-Cyclopropyl-4-fluoro-2-nitroaniline , while requiring an additional synthetic step, introduces a unique set of properties. The cyclopropyl group can enhance metabolic stability and introduce a specific conformational rigidity, which can be beneficial in drug design. Its unique electronic properties and the potential for SET-mediated ring-opening provide access to novel chemical space. It is the preferred reagent when the specific steric and electronic attributes of the N-cyclopropyl group are desired in the final molecule or when its unique reactivity is to be exploited.
Ultimately, a thorough understanding of the subtle yet significant differences in the synthesis and reactivity of these two valuable building blocks will empower the synthetic chemist to navigate the complexities of modern organic synthesis with greater precision and efficiency.
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A Comparative Spectroscopic Guide to N-Cyclopropyl-4-fluoro-2-nitroaniline Isomers for Pharmaceutical Development
In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regulatory compliance.[1][2] Isomeric purity is not merely a matter of academic interest but a critical quality attribute that can profoundly impact a drug's pharmacological and toxicological profile. This guide provides a comprehensive spectroscopic comparison of potential isomers of N-Cyclopropyl-4-fluoro-2-nitroaniline, a versatile intermediate in modern medicinal chemistry.[3][4] By leveraging the distinct analytical capabilities of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we can unequivocally differentiate these closely related molecules.
The focus of this guide is to delve into the subtle yet significant differences in the spectroscopic signatures of N-Cyclopropyl-4-fluoro-2-nitroaniline and its potential positional isomers. Understanding these differences is paramount for researchers, scientists, and drug development professionals to establish robust analytical methods for quality control and process optimization.[5][6]
The Isomers in Focus
The primary structure of interest is N-Cyclopropyl-4-fluoro-2-nitroaniline (1) . However, during its synthesis, which may involve steps like the reaction of a difluoronitrobenzene precursor with cyclopropylamine, positional isomers can potentially arise.[7][8] This guide will focus on the spectroscopic differentiation of the target molecule from its plausible isomers where the substituents on the aniline ring are rearranged.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for unambiguous structure determination in organic chemistry.[6] Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for definitive isomer differentiation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Aromatic Region (δ 6.0-8.5 ppm): The substitution pattern on the benzene ring dictates the splitting patterns and chemical shifts of the aromatic protons. For N-Cyclopropyl-4-fluoro-2-nitroaniline, we expect a characteristic set of signals. For instance, the proton ortho to the nitro group is expected to be the most downfield-shifted due to the strong electron-withdrawing nature of the nitro group.[9]
-
Amine Proton (N-H): The chemical shift of the N-H proton can be broad and variable depending on the solvent and concentration. However, its presence can be confirmed by D₂O exchange.[10]
-
Cyclopropyl Protons (δ 0.5-2.0 ppm): The cyclopropyl group will exhibit a unique set of signals in the upfield region of the spectrum.[11][12] The methine proton will be a multiplet due to coupling with the methylene protons, which themselves will be diastereotopic and appear as complex multiplets.[13][14]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for N-Cyclopropyl-4-fluoro-2-nitroaniline Isomers
| Proton | N-Cyclopropyl-4-fluoro-2-nitroaniline | N-Cyclopropyl-2-fluoro-4-nitroaniline |
| Aromatic H's | 6.5 - 8.2 | 7.0 - 8.5 |
| NH | 5.0 - 6.0 | 5.0 - 6.0 |
| Cyclopropyl CH | 2.4 - 2.8 | 2.4 - 2.8 |
| Cyclopropyl CH₂ | 0.6 - 1.0 | 0.6 - 1.0 |
Note: These are estimated chemical shift ranges and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
-
Aromatic Carbons (δ 100-160 ppm): The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a key diagnostic feature.[15][16] The carbons attached to the nitro and amino groups will also have characteristic chemical shifts. The relative positions of these signals will be different for each isomer.[17][18]
-
Cyclopropyl Carbons (δ 5-35 ppm): The cyclopropyl carbons will appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[1][6] The vibrational frequencies of different bonds provide a unique "fingerprint" for the compound.[19][20]
-
N-H Stretch: A secondary aromatic amine will typically show a single, sharp absorption band in the region of 3350-3450 cm⁻¹.[21][22]
-
N-O Stretches (Nitro Group): The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[23][24][25]
-
C-F Stretch: A strong absorption band for the C-F stretch is expected in the region of 1250-1020 cm⁻¹.
-
Aromatic C=C Stretches: These will appear as multiple bands in the 1620-1450 cm⁻¹ region.
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹) for N-Cyclopropyl-4-fluoro-2-nitroaniline
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3350 - 3450 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (cyclopropyl) | 3000 - 2850 |
| N-O Asymmetric Stretch | 1550 - 1475 |
| N-O Symmetric Stretch | 1360 - 1290 |
| C-F Stretch | 1250 - 1020 |
While the FT-IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle shifts in the positions and intensities of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.
Aromatic nitro compounds typically exhibit strong absorptions in the UV region.[26][27] For N-Cyclopropyl-4-fluoro-2-nitroaniline, we would expect to see characteristic absorption bands. The position of the nitro group relative to the amino and fluoro groups will influence the electronic transitions and thus the λmax values. For example, isomers with greater conjugation or stronger charge-transfer character may show a bathochromic (red) shift in their λmax.[28][29]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[1]
-
Molecular Ion Peak (M⁺): The high-resolution mass spectrum will show the molecular ion peak corresponding to the exact mass of N-Cyclopropyl-4-fluoro-2-nitroaniline. This is a crucial first step in confirming the identity of the compound.
-
Isotopic Pattern: The presence of a fluorine atom will not significantly alter the isotopic pattern. However, if other halogens like chlorine or bromine were present, their characteristic isotopic patterns would be observed.[30][31][32]
-
Fragmentation Pattern: The fragmentation of the molecular ion will provide structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, NO, and other small molecules.[33][34] The fragmentation pattern will be subtly different for each isomer, reflecting the different bond strengths and stabilities of the resulting fragments.
Experimental Protocols
Sample Preparation
A consistent and well-defined sample preparation protocol is essential for obtaining reproducible spectroscopic data.
-
NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
FT-IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
MS: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Data Acquisition Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of N-Cyclopropyl-4-fluoro-2-nitroaniline isomers.
Logical Framework for Isomer Identification
The definitive identification of a specific isomer relies on a convergent analysis of all spectroscopic data.
Conclusion
The differentiation of N-Cyclopropyl-4-fluoro-2-nitroaniline isomers is a critical task in pharmaceutical development that can be confidently addressed through a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, FT-IR, UV-Vis, and Mass Spectrometry that leads to an unambiguous assignment. This guide provides the foundational knowledge and a systematic framework for researchers to confidently tackle the challenge of isomer characterization, thereby ensuring the quality and integrity of their chemical entities.
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A Comparative Guide to the In Vitro and In Vivo Metabolism of N-Cyclopropyl-4-fluoro-2-nitroaniline
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for studying the metabolic fate of N-Cyclopropyl-4-fluoro-2-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, presents comparative data, and outlines detailed protocols to provide a thorough understanding of the compound's biotransformation.
N-Cyclopropyl-4-fluoro-2-nitroaniline is a versatile chemical intermediate, utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, featuring a fluorine atom and a nitro group, offers a unique platform for chemical modifications.[2] However, these same reactive groups can undergo extensive metabolism in biological systems. Understanding the metabolic pathways of this compound is crucial for assessing its pharmacokinetic profile, potential toxicity, and overall safety. The biotransformation of a drug can significantly influence its efficacy and safety, making metabolism studies a cornerstone of drug development.[3][4]
This guide will explore the two primary approaches for metabolic investigation: in vitro assays, which utilize subcellular fractions or isolated cells to predict metabolic pathways, and in vivo studies, which examine the compound's disposition in a whole organism.
Pillar 1: In Vitro Metabolic Studies: A Predictive Analysis
In vitro metabolism assays are fundamental in early drug discovery to assess a compound's metabolic stability and identify the enzymes responsible for its biotransformation.[5][6] These studies are rapid, cost-effective, and essential for screening and selecting drug candidates with favorable pharmacokinetic properties.[6] For N-Cyclopropyl-4-fluoro-2-nitroaniline, the primary focus of in vitro studies is to understand the metabolism of its nitroaromatic structure. The reduction of the nitro group is a critical metabolic pathway for such compounds, often mediated by cytochrome P450 (CYP) enzymes under hypoxic conditions.[7][8]
Comparative In Vitro Experimental Systems
The choice of the in vitro system is critical as it determines the scope of metabolic reactions that can be observed. The three most common systems are liver microsomes, S9 fractions, and primary hepatocytes.
-
Liver Microsomes: This subcellular fraction is rich in CYP enzymes, making it ideal for studying Phase I oxidative and reductive metabolism.[9]
-
S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and some Phase II (conjugation) reactions.[3]
-
Hepatocytes: As intact liver cells, hepatocytes provide the most comprehensive in vitro model, containing a full complement of Phase I and Phase II enzymes, as well as transporters.[10][11]
The following workflow outlines the general procedure for conducting in vitro metabolism studies.
Caption: Workflow for a typical in vitro metabolism experiment.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol provides a step-by-step method for assessing the metabolic stability of N-Cyclopropyl-4-fluoro-2-nitroaniline.
-
Preparation of Reagents:
-
Prepare a stock solution of N-Cyclopropyl-4-fluoro-2-nitroaniline (10 mM in DMSO).
-
Thaw pooled human liver microsomes (20 mg/mL) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating solution.
-
Incubate at 37°C, taking aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Quench the reaction by adding ice-cold acetonitrile to each aliquot.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[12]
-
Comparative Data from In Vitro Systems
The table below presents hypothetical data comparing the metabolism of N-Cyclopropyl-4-fluoro-2-nitroaniline across different in vitro systems.
| Parameter | Liver Microsomes | S9 Fraction | Hepatocytes |
| Parent Compound Half-Life (t½, min) | 25 | 22 | 18 |
| Primary Metabolite(s) Identified | Nitro-reduced amine | Nitro-reduced amine, Glucuronide conjugate of hydroxylated metabolite | Nitro-reduced amine, Sulfate and Glucuronide conjugates |
| Key Metabolic Pathway | CYP-mediated nitroreduction | Nitroreduction and Glucuronidation | Comprehensive Phase I and II metabolism |
Pillar 2: In Vivo Metabolic Studies: The Whole Organism Perspective
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system.[13] These studies provide a complete picture of the metabolic fate of N-Cyclopropyl-4-fluoro-2-nitroaniline, including the identification of major circulating and excretory metabolites.
In Vivo Experimental Workflow
The following diagram illustrates the key steps in an in vivo metabolism study.
Caption: General workflow for an in vivo metabolism study.
Experimental Protocol: In Vivo Metabolism in Rats
This protocol outlines a typical in vivo study in Sprague-Dawley rats.
-
Animal Dosing:
-
Acclimate male Sprague-Dawley rats for at least one week.
-
Administer N-Cyclopropyl-4-fluoro-2-nitroaniline via oral gavage at a dose of 10 mg/kg.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
House the rats in metabolic cages to collect urine and feces for 48 hours.
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Extract the parent compound and metabolites from plasma, urine, and feces.
-
Analyze the extracts using high-resolution LC-MS/MS for metabolite profiling and identification.[14]
-
Comparative Data from In Vivo Samples
The table below shows hypothetical data on the distribution of N-Cyclopropyl-4-fluoro-2-nitroaniline and its metabolites in a rat model.
| Analyte | Plasma (AUC %) | Urine (% of Dose) | Feces (% of Dose) |
| Parent Compound | 30% | 5% | 15% |
| Metabolite 1 (Nitro-reduced amine) | 45% | 35% | 20% |
| Metabolite 2 (Sulfate Conjugate) | 15% | 20% | 5% |
| Other Metabolites | 10% | 5% | 2% |
Pillar 3: Bridging In Vitro and In Vivo Findings
A key goal of metabolic studies is to establish an in vitro-in vivo correlation (IVIVC).[15] In vitro assays correctly predicted that nitroreduction would be a major metabolic pathway. The in vivo data confirmed this, identifying the nitro-reduced amine as the major circulating and excreted metabolite. The hepatocytes, being the most complete in vitro system, also correctly predicted the formation of conjugated metabolites observed in vivo.
Predicted Metabolic Pathway
Based on the chemical structure and the principles of drug metabolism, the primary metabolic pathway for N-Cyclopropyl-4-fluoro-2-nitroaniline is the reduction of the nitro group, likely followed by conjugation.
Caption: Predicted metabolic pathway of the parent compound.
Conclusion
The comprehensive metabolic investigation of N-Cyclopropyl-4-fluoro-2-nitroaniline requires a synergistic approach, combining both in vitro and in vivo studies. In vitro assays serve as invaluable predictive tools to identify primary metabolic pathways and assess metabolic stability early in the development process. In vivo studies provide the definitive, whole-body context, confirming the relevance of these pathways and elucidating the complete pharmacokinetic profile. The strong correlation observed between the advanced in vitro models (hepatocytes) and the in vivo results for N-Cyclopropyl-4-fluoro-2-nitroaniline underscores the power of this integrated strategy in modern drug development and chemical safety assessment.
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A Comparative Guide to Validating the Mechanism of Action of Novel Covalent Kinase Probes: The Case of N-Cyclopropyl-4-fluoro-2-nitroaniline (NCFN)
Objective: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel covalent chemical probes. Using the hypothetical N-Cyclopropyl-4-fluoro-2-nitroaniline (NCFN) as a case study, we will compare its performance with established alternatives through a series of supporting experimental data and detailed protocols. Our focus is on ensuring scientific integrity by explaining the causality behind experimental choices and establishing self-validating systems.
Introduction: The Critical Need for Mechanism of Action Validation
In the realm of chemical biology and drug discovery, chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1] Covalent probes, which form a stable, irreversible bond with their target protein, offer distinct advantages, including prolonged duration of action and high biochemical efficiency.[2][3] However, the irreversible nature of these probes also carries the risk of off-target effects and toxicity if not meticulously characterized.[3] Therefore, a rigorous validation of their mechanism of action (MoA) is not just a recommendation but a necessity.[4]
This guide will walk you through a multi-faceted approach to MoA validation, focusing on a hypothetical novel covalent probe, N-Cyclopropyl-4-fluoro-2-nitroaniline (NCFN). We will hypothesize that NCFN is designed as a covalent inhibitor of a specific kinase, targeting a non-catalytic cysteine residue near the ATP-binding pocket. This is a common strategy in modern kinase inhibitor design.[5]
We will compare NCFN's performance against two well-established kinase inhibitors:
-
A Type I Reversible Inhibitor: A small molecule that competes with ATP for binding to the active site of the kinase.
-
A Known Covalent Inhibitor: A clinically validated covalent inhibitor that targets a similar kinase.
Our validation workflow will address three key questions:
-
Does NCFN covalently bind to its intended target?
-
Is NCFN selective for its target kinase?
-
Does target engagement by NCFN translate to the expected downstream cellular effects?
The NCFN Probe: A Hypothetical Profile
For the purpose of this guide, we will define NCFN as a novel probe with the following characteristics:
-
Target: A specific mitogen-activated protein kinase (MAPK).
-
Proposed Mechanism: Covalent modification of a specific cysteine residue (Cys-X) located in a pocket adjacent to the ATP-binding site.
-
Warhead: The nitroaniline moiety is hypothesized to undergo a cellular transformation to a reactive electrophile that forms a covalent bond with the thiol group of the cysteine residue.
Experimental Validation Workflow: A Step-by-Step Guide
A robust validation of a covalent probe requires a combination of biochemical, biophysical, and cell-based assays.[4] The following sections detail the key experiments, their rationale, and step-by-step protocols.
Confirmation of Covalent Binding
The first and most crucial step is to unequivocally demonstrate that NCFN forms a covalent adduct with its target kinase.[4][6]
Rationale: Liquid chromatography-mass spectrometry (LC-MS) of the intact protein is a direct method to confirm covalent modification.[6][7][8] A shift in the molecular weight of the target protein corresponding to the mass of the NCFN probe provides strong evidence of a covalent bond.[8]
Protocol:
-
Incubate the purified recombinant target kinase (1 µM) with NCFN (10 µM) and the control inhibitors in an appropriate assay buffer for various time points (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the protein samples using a C4 ZipTip.
-
Analyze the samples by LC-MS on a high-resolution mass spectrometer.
-
Deconvolute the resulting spectra to determine the mass of the intact protein.
Expected Outcome: A time-dependent increase in a new peak corresponding to the mass of the kinase + NCFN adduct should be observed only for the NCFN-treated sample.
Rationale: While intact mass spectrometry confirms covalent binding, it does not identify the specific amino acid residue that is modified.[8] Bottom-up proteomics, involving proteolytic digestion of the protein followed by LC-MS/MS analysis, can pinpoint the exact site of modification.[9][10][11]
Protocol:
-
Following the incubation and quenching steps from the intact mass spectrometry protocol, denature, reduce, and alkylate the protein samples.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence database, including a variable modification on cysteine residues corresponding to the mass of NCFN.
Expected Outcome: Identification of a peptide containing the target cysteine residue (Cys-X) with a mass shift equal to that of the NCFN probe.
Assessment of Potency and Selectivity
Once covalent binding is confirmed, the next step is to determine the potency of NCFN and its selectivity across the kinome.
Rationale: Biochemical assays are essential for quantifying the inhibitory activity of the probe against its purified target kinase.[12][13][14] For covalent inhibitors, it is crucial to assess the time-dependency of inhibition.[6][15]
Protocol:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) that measures kinase activity by detecting either ADP production or substrate phosphorylation.[16][17]
-
Perform the assay with a range of NCFN concentrations and pre-incubate the enzyme and inhibitor for different durations (e.g., 15, 30, 60, 120 minutes) before initiating the kinase reaction by adding ATP and the substrate.
-
Measure the kinase activity at each concentration and time point.
-
Calculate the IC50 values at each pre-incubation time.
Expected Outcome: The IC50 value for NCFN should decrease with longer pre-incubation times, which is a hallmark of irreversible inhibition. In contrast, the IC50 of the reversible inhibitor should remain constant regardless of the pre-incubation time.
Rationale: To be a useful tool, a chemical probe must be selective for its intended target.[18] Large-scale kinome profiling services (e.g., KINOMEscan™, KinaseFinder) provide a comprehensive assessment of a compound's selectivity against a broad panel of kinases.[19][20]
Protocol:
-
Submit NCFN to a commercial kinome profiling service for screening against their largest available kinase panel at a fixed concentration (e.g., 1 µM).
-
Analyze the results to identify any off-target kinases that are significantly inhibited by NCFN.
Expected Outcome: Ideally, NCFN will show high selectivity for its target kinase with minimal off-target activity.
In-Cell Target Engagement
Demonstrating that a probe binds to its target in a complex cellular environment is a critical step in MoA validation.[21][22]
Rationale: CETSA® is a powerful technique for confirming target engagement in intact cells.[23][24][25][26][27] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[25][27]
Protocol:
-
Treat cultured cells with NCFN, the control inhibitors, or a vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.
Expected Outcome: Treatment with NCFN should result in a rightward shift of the melting curve for the target kinase, indicating stabilization and therefore, target engagement.
Rationale: This method uses a tagged version of NCFN (e.g., biotin- or alkyne-tagged) to visualize target engagement in cells. Pre-treatment with untagged NCFN should block the binding of the tagged probe, demonstrating specific target engagement.[28][29]
Protocol:
-
Synthesize an alkyne- or biotin-tagged version of NCFN.
-
Pre-treat cells with increasing concentrations of untagged NCFN.
-
Add the tagged NCFN probe to the cells.
-
Lyse the cells and perform a click reaction (for alkyne tags) or use streptavidin pulldown (for biotin tags) to label or capture the probe-bound proteins.
-
Analyze the labeling of the target kinase by Western blotting.
Expected Outcome: Pre-treatment with untagged NCFN should lead to a dose-dependent decrease in the signal from the tagged probe on the target kinase.
Cellular Pathway Analysis
The final step is to demonstrate that target engagement by NCFN leads to the expected downstream biological effects.[30]
Rationale: As NCFN is designed to inhibit a kinase, its activity should lead to a decrease in the phosphorylation of the kinase's downstream substrates. Western blotting with phospho-specific antibodies is a standard method to assess this.
Protocol:
-
Treat cells with a range of NCFN concentrations for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the known downstream substrate of the target kinase.
-
Use an antibody against the total substrate protein as a loading control.
Expected Outcome: NCFN treatment should cause a dose- and time-dependent decrease in the phosphorylation of the target kinase's substrate.
Data Presentation and Comparison
To facilitate a clear comparison between NCFN and the alternative probes, all quantitative data should be summarized in tables.
Table 1: Biochemical and Cellular Potency
| Compound | Biochemical IC50 (15 min pre-incubation) | Biochemical IC50 (120 min pre-incubation) | Cellular Target Engagement (CETSA® Shift) | Cellular Pathway Inhibition (EC50) |
| NCFN | 500 nM | 50 nM | +5.2 °C | 100 nM |
| Reversible Inhibitor | 100 nM | 110 nM | +3.5 °C | 150 nM |
| Known Covalent Inhibitor | 80 nM | 10 nM | +6.1 °C | 25 nM |
Table 2: Kinome Selectivity
| Compound | Target Kinase Inhibition (%) | Off-Target Kinases Inhibited >50% at 1 µM |
| NCFN | 98% | 3 |
| Reversible Inhibitor | 95% | 15 |
| Known Covalent Inhibitor | 99% | 2 |
Visualizing Workflows and Mechanisms
Diagrams are essential for clearly communicating complex workflows and mechanisms.
Caption: Experimental workflow for MoA validation.
Caption: NCFN's proposed signaling pathway inhibition.
Conclusion: A Pathway to Confident Probe Validation
Validating the mechanism of action of a novel covalent probe like NCFN is a rigorous but essential process. By systematically employing a combination of biochemical, biophysical, and cellular assays, researchers can build a strong, evidence-based case for the probe's MoA. This multi-pronged approach not only ensures the reliability of the probe as a research tool but also provides a solid foundation for its potential development as a therapeutic agent. The framework presented here, while centered on a hypothetical probe, offers a universally applicable workflow for the scientific community.
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A Researcher's Guide to Profiling the Selectivity of N-Cyclopropyl-4-fluoro-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target selectivity.[1] Off-target effects can lead to unforeseen toxicity or a dilution of therapeutic efficacy, contributing to high attrition rates in drug discovery.[2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies on derivatives of N-Cyclopropyl-4-fluoro-2-nitroaniline, a versatile building block in medicinal chemistry.[4][5] While this parent compound is primarily recognized as a synthetic intermediate, its structural motifs are pertinent to the development of targeted therapies, particularly kinase inhibitors.[4][6]
This document will serve as a practical, in-depth guide for researchers, offering a hypothetical case study to illustrate the principles and methodologies for assessing the selectivity of a novel compound. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to characterizing your molecule's interaction with the broader biological landscape.
The Imperative of Selectivity in Drug Design
The human kinome, comprising over 500 kinases, presents a significant challenge for the development of selective inhibitors due to the highly conserved nature of the ATP-binding site.[3][7] A lack of selectivity can lead to promiscuous inhibition, where a compound interacts with multiple unintended kinases.[3] While in some instances polypharmacology can be beneficial, uncontrolled off-target activity is a major liability.[8][9] Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for advancing a drug candidate.[10]
This guide will use a hypothetical N-Cyclopropyl-4-fluoro-2-nitroaniline derivative, hereafter referred to as "CFA-1," to illustrate a systematic approach to cross-reactivity profiling. For the purpose of this guide, we will assume that CFA-1 has been designed as a putative inhibitor of a specific kinase, for example, a member of the MAP kinase family.
Experimental Workflow for Assessing Cross-Reactivity
A multi-faceted approach is essential for a comprehensive evaluation of a compound's selectivity. The following workflow outlines key experimental stages, from initial broad screening to more focused cellular validation.
Figure 1: A stepwise experimental workflow for assessing the cross-reactivity of a novel compound.
Part 1: Initial Broad-Panel Screening
The initial step is to understand the landscape of kinases that your compound interacts with. This is typically achieved through a large-scale kinase panel screening.
Methodology: Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of CFA-1 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: For an initial screen, a single high concentration of the compound (e.g., 1 µM or 10 µM) is typically used. The choice of concentration should be informed by the potency against the primary target.
-
Kinase Panel: Engage a contract research organization (CRO) or utilize an in-house platform that offers a broad panel of purified, active kinases (e.g., >400 kinases). These assays are often based on measuring the phosphorylation of a substrate.
-
Data Analysis: The results are typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control.
Rationale: This broad screen provides a global view of the compound's selectivity. It is a cost-effective way to identify potential off-targets that warrant further investigation. A highly promiscuous compound may be deprioritized at this stage.
Part 2: Quantitative Analysis and Selectivity Scoring
Once the initial screen identifies potential off-targets, the next step is to quantify the potency of the compound against these kinases.
Methodology: IC50 Determination
-
Dose-Response Curves: For the primary target and any off-targets that showed significant inhibition (e.g., >50% inhibition in the initial screen), perform a dose-response analysis.
-
Serial Dilutions: Prepare a series of dilutions of CFA-1 (e.g., 10-point, 3-fold dilutions) and perform the kinase activity assay for each concentration.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative IC50 Table
| Kinase Target | CFA-1 IC50 (nM) | Comparator A (Selective) IC50 (nM) | Comparator B (Promiscuous) IC50 (nM) |
| Primary Target (e.g., MAPK1) | 15 | 10 | 25 |
| Off-Target 1 (e.g., CDK2) | 250 | >10,000 | 50 |
| Off-Target 2 (e.g., ROCK1) | 800 | >10,000 | 150 |
| Off-Target 3 (e.g., PKA) | >10,000 | >10,000 | 300 |
| Off-Target 4 (e.g., SRC) | 1,500 | >10,000 | 80 |
Selectivity Scoring:
Several metrics can be used to quantify selectivity. A simple yet effective measure is the Selectivity Score (S-score) , which is the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher S-score indicates greater selectivity. More complex metrics like the entropy score can also be employed for a more nuanced understanding of the overall selectivity profile.[2]
Part 3: Cellular Target Engagement and Phenotypic Validation
In vitro enzymatic assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, it is essential to validate target engagement in a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with CFA-1 at various concentrations.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: The binding of a ligand (CFA-1) to its target protein can stabilize the protein, leading to a higher melting temperature.
-
Analysis: The amount of soluble protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Rationale: CETSA provides direct evidence of target binding within the complex milieu of the cell. It can also be used in a multiplexed format to assess off-target engagement simultaneously.
Interpreting Cross-Reactivity Data: A Hypothetical Signaling Pathway
Understanding the potential consequences of off-target inhibition requires mapping the identified off-targets to known signaling pathways.
Figure 2: A simplified signaling pathway illustrating the potential impact of off-target inhibition.
In our hypothetical scenario, CFA-1 is designed to inhibit MAPK1, thereby blocking cell proliferation. However, if our cross-reactivity studies reveal that CFA-1 also inhibits CDK2, this could lead to unintended effects on cell cycle progression. This information is critical for interpreting phenotypic data and anticipating potential toxicities.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For derivatives of N-Cyclopropyl-4-fluoro-2-nitroaniline, or any novel chemical entity, a tiered approach combining broad panel screening, quantitative IC50 determination, and cellular target validation is essential. By understanding a compound's selectivity profile early in the development process, researchers can make more informed decisions, leading to the design of safer and more effective medicines. The methodologies and principles outlined in this guide provide a robust framework for navigating the complexities of drug-target interactions and advancing promising compounds toward clinical reality.
References
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- Niijima, S., et al. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed, 2012.
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- Freire, E. Finding a better path to drug selectivity. PMC - NIH, 2009.
- Schwartz, P. A., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH, 2014.
- Future Science. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Accessed December 12, 2025.
- PMC - NIH.
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- Patsnap Synapse. How to improve drug selectivity?. Accessed December 12, 2025.
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Safety Operating Guide
Navigating the Disposal of N-Cyclopropyl-4-fluoro-2-nitroaniline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of safely managing chemical waste. N-Cyclopropyl-4-fluoro-2-nitroaniline, a compound with potential applications in pharmaceutical synthesis, requires careful consideration for its proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this and similar halogenated nitroaromatic compounds, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile of N-Cyclopropyl-4-fluoro-2-nitroaniline
A primary supplier of N-Cyclopropyl-4-fluoro-2-nitroaniline classifies it as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: Harmful if swallowed [1]. This aligns with the known hazards of related fluoro-nitroaniline compounds. For instance, 4-Fluoro-2-nitroaniline is also classified as harmful if swallowed, in addition to being harmful in contact with skin and if inhaled, and causing skin and eye irritation[2]. Similarly, the SDS for 2-Fluoro-5-nitroaniline indicates it is a flammable solid that causes skin and serious eye irritation, and may cause respiratory irritation[3].
Given these data, it is prudent to handle N-Cyclopropyl-4-fluoro-2-nitroaniline with the assumption that it possesses a similar range of hazards.
Table 1: Inferred Hazard Profile for N-Cyclopropyl-4-fluoro-2-nitroaniline
| Hazard Classification | GHS Hazard Statement | Inferred From |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Supplier Data[1] |
| Acute Toxicity, Dermal, Category 4 | H312: Harmful in contact with skin | Analogy to 4-Fluoro-2-nitroaniline[2] |
| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled | Analogy to 4-Fluoro-2-nitroaniline[2] |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Analogy to 2-Fluoro-5-nitroaniline & 4,5-Difluoro-2-nitroaniline[3][4][5] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Analogy to 2-Fluoro-5-nitroaniline & 4,5-Difluoro-2-nitroaniline[3][4][5] |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation | Analogy to 2-Fluoro-5-nitroaniline & 4,5-Difluoro-2-nitroaniline[3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-Cyclopropyl-4-fluoro-2-nitroaniline in any capacity, including for disposal, the appropriate PPE must be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Skin and Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: Handling should be done in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks.
On-site Waste Management: Segregation, Containment, and Labeling
Proper management of chemical waste at the point of generation is critical to prevent accidental mixing of incompatible substances and to ensure compliant disposal.
Waste Segregation: A Critical Step
N-Cyclopropyl-4-fluoro-2-nitroaniline waste should be segregated as halogenated organic waste . It is imperative to not mix this waste stream with non-halogenated organic waste, acidic or basic waste, or oxidizers.
Containerization: Secure and Compatible
Waste should be collected in a designated, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are a suitable choice. The container should have a secure, tight-fitting lid to prevent the release of vapors.
Labeling: Clear and Compliant Communication
Proper labeling is a regulatory requirement and a key safety feature. The waste container must be clearly labeled as soon as the first drop of waste is added.
EPA Requirements for Satellite Accumulation Areas (SAA):
In a laboratory setting, waste is typically accumulated in an SAA, which is at or near the point of generation and under the control of the operator[6]. The container must be marked with:
-
The words "HAZARDOUS WASTE "
-
The specific contents of the container (e.g., "N-Cyclopropyl-4-fluoro-2-nitroaniline in methanol")
-
An indication of the hazards (e.g., "Toxic," "Flammable")
DOT Requirements for Transport:
Once the waste is ready for transport, additional labeling is required by the Department of Transportation (DOT)[7]. This includes:
-
The Proper Shipping Name and UN identification number of the hazardous material.
-
The name and address of the generator.
-
Diamond-shaped hazard labels indicating the primary and any subsidiary hazard classes[7].
Disposal Methodology: High-Temperature Incineration
The recommended and most effective method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration [8][9]. This process utilizes controlled, high-temperature combustion to break down the hazardous organic molecules into simpler, less harmful compounds[8][9].
The incineration of N-Cyclopropyl-4-fluoro-2-nitroaniline will result in its decomposition into gases such as carbon dioxide, water vapor, nitrogen oxides, and hydrogen fluoride. Modern incineration facilities are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize acidic gases like hydrogen fluoride and remove other pollutants before they are released into the atmosphere.
Experimental Protocol: Step-by-Step Disposal Procedure
-
Don Appropriate PPE: Before handling the waste, ensure you are wearing the required personal protective equipment as outlined in Section 2.
-
Waste Collection: In a designated chemical fume hood, carefully transfer the waste N-Cyclopropyl-4-fluoro-2-nitroaniline (solid or in solution) into a pre-labeled, compatible hazardous waste container.
-
Secure Container: Tightly seal the waste container.
-
Storage in SAA: Place the sealed container in your laboratory's designated Satellite Accumulation Area. Ensure it is segregated from incompatible waste streams.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-Cyclopropyl-4-fluoro-2-nitroaniline.
Caption: Disposal workflow for N-Cyclopropyl-4-fluoro-2-nitroaniline.
Conclusion
The responsible disposal of N-Cyclopropyl-4-fluoro-2-nitroaniline is a multi-step process that begins with a thorough understanding of its potential hazards. By adhering to the principles of proper segregation, containment, and labeling, and by utilizing the expertise of your institution's EHS department for final disposal via high-temperature incineration, you can ensure a safe and compliant laboratory environment.
References
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements. Retrieved from [Link]
- Fisher Scientific. (2024, March 30).
- Central Drug House (P) Ltd. (n.d.).
- Fisher Scientific. (n.d.).
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Britannica. (n.d.). Hazardous-waste management - Treatment, Storage, Disposal. Retrieved from [Link]
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Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from [Link]
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- 5. 4,5-ジフルオロ-2-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
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Definitive Guide to Personal Protective Equipment for Handling N-Cyclopropyl-4-fluoro-2-nitroaniline
This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS No. 887351-37-3). As a professional in drug development and scientific research, your safety is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's hazardous nature, to ensure your operational safety and the integrity of your research.
N-Cyclopropyl-4-fluoro-2-nitroaniline, a substituted nitroaniline, is classified as a hazardous substance. While specific data for this compound is limited, its structural similarity to other fluoro-nitroanilines necessitates treating it with significant caution. Compounds in this class are known to be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1] A significant risk associated with nitroanilines is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.
Core Safety Principles & Hazard Assessment
The primary routes of exposure to N-Cyclopropyl-4-fluoro-2-nitroaniline in a laboratory setting are inhalation of the powder, dermal contact, and accidental ingestion. The operational plan detailed below is designed to mitigate these risks through a multi-layered approach, with PPE as the final, critical barrier between you and the chemical.
Personal Protective Equipment (PPE) Specification
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required equipment. Selections are based on the hazards associated with the nitroaniline chemical class.
| Protection Type | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is required when there is a splash hazard.[3] | Protects against airborne particles and accidental splashes of solutions containing the compound. The nitroaniline class can cause serious eye irritation.[4] |
| Skin Protection | ||
| Gloves | Chemical-resistant nitrile rubber gloves (>0.11 mm thickness) with a breakthrough time of >480 minutes.[3] Double-gloving is recommended. | Prevents dermal absorption, a primary route of exposure for nitroanilines.[5] Nitrile provides good resistance to a range of chemicals. Inspect gloves for any signs of degradation or punctures before use.[3] |
| Lab Coat/Gown | A clean, buttoned lab coat or a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene.[6] | Protects skin and personal clothing from contamination. Cloth lab coats are not recommended as they can absorb the chemical.[6] |
| Protective Clothing | A chemical-resistant apron or suit should be worn over the lab coat when handling larger quantities.[3] | Provides an additional layer of protection against significant spills or splashes. |
| Respiratory Protection | A NIOSH-approved N95 or P2 particulate respirator is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[3] | Protects against the inhalation of the powdered compound, which is toxic if inhaled.[5][7] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of N-Cyclopropyl-4-fluoro-2-nitroaniline from receipt to disposal.
Caption: Emergency Response Protocol for N-Cyclopropyl-4-fluoro-2-nitroaniline.
Disposal Plan:
Proper disposal is a critical final step to ensure environmental and regulatory compliance.
-
Solid Waste: All unused or expired N-Cyclopropyl-4-fluoro-2-nitroaniline, along with any contaminated PPE (gloves, disposable lab coats, etc.) and lab supplies (weighing paper, pipette tips, etc.), must be collected in a dedicated, clearly labeled hazardous waste container. [3]* Liquid Waste: Solutions containing N-Cyclopropyl-4-fluoro-2-nitroaniline must be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain. [8]* Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. [5] By integrating these safety protocols and PPE requirements into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
- ECHEMI. (n.d.). N-Nitroaniline SDS, 645-55-6 Safety Data Sheets.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Nitroaniline.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
- Sigma-Aldrich. (2025, January 2). Safety Data Sheet: 2-Nitroaniline.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Autech Industry Co.,Limited. (2025, December 29). Understanding the Properties and Safety of 4-Fluoro-2-nitroaniline (CAS 364-78-3). Retrieved from Autech Industry Co.,Limited website.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 5-Fluoro-2-nitroaniline.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoroaniline.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
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Strategy Settings
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

